Molybdenumhexacarbonyl
Description
Properties
IUPAC Name |
carbon monoxide;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.Mo/c6*1-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBZNSIJQWHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6MoO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Molybdenum hexacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
9.75 [mmHg] | |
| Record name | Molybdenum hexacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13939-06-5 | |
| Record name | Molybdenum hexacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexacarbonylmolybdenum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pioneering Molybdenum Hexacarbonyl: A Historical and Technical Retrospective
A deep dive into the late 19th and early 20th-century chemistry that brought molybdenum hexacarbonyl to light, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the compound's discovery and early characterization. We detail the initial synthesis by Paul Schützenberger in 1891 and the subsequent, more comprehensive work of Walter Hieber and E. Romberg in 1935, providing insight into the foundational experimental techniques and quantitative data that shaped our understanding of this versatile molecule.
Discovery and First Synthesis: The Work of Schützenberger (1891)
Molybdenum hexacarbonyl, Mo(CO)₆, a coordination complex featuring a central molybdenum atom bonded to six carbon monoxide ligands, was first synthesized by the French chemist Paul Schützenberger in 1891. His pioneering work, published in the Comptes Rendus, marked the advent of molybdenum carbonyl chemistry.
Experimental Protocol of Schützenberger
Schützenberger's method involved the reaction of molybdenum chlorides with carbon monoxide gas. While his original publication lacks the detailed step-by-step procedural format of modern chemical literature, the core of his experimental approach can be summarized as follows:
Objective: To prepare a compound of molybdenum and carbon monoxide.
Apparatus: A sealed tube apparatus capable of withstanding moderate pressure and temperature.
Reactants:
-
Anhydrous molybdenum chloride (likely a mixture of chlorides, as purification methods of the time were less refined).
-
Carbon monoxide gas, prepared and purified according to the methods available in the late 19th century.
Procedure:
-
A sample of anhydrous molybdenum chloride was placed into a sealed glass tube.
-
The tube was evacuated of air and filled with pure, dry carbon monoxide gas.
-
The sealed tube was then heated. Although the precise temperature and duration were not specified in a manner consistent with modern reporting, it is understood that gentle heating was applied to initiate the reaction.
-
Upon cooling, crystalline deposits of a new substance were observed. These were the first artificially produced crystals of molybdenum hexacarbonyl.
Observations: Schützenberger described the product as colorless, crystalline, and volatile. He noted its stability in air and its solubility in certain organic solvents. His initial analysis, remarkable for the era, correctly identified the presence of molybdenum and carbon monoxide.
Refined Synthesis and Characterization: The Contribution of Hieber and Romberg (1935)
Over four decades after its initial discovery, the German inorganic chemists Walter Hieber and E. Romberg published a more detailed investigation into the synthesis and properties of molybdenum hexacarbonyl in the Zeitschrift für anorganische und allgemeine Chemie. Their work provided a more robust and reproducible synthetic method and offered the first significant quantitative data on the compound.
Hieber and Romberg's Experimental Protocol: Reductive Carbonylation
Hieber and Romberg developed a method of reductive carbonylation, which remains the fundamental approach for the synthesis of many metal carbonyls today.
Objective: To develop a high-yield, reproducible synthesis of molybdenum hexacarbonyl and to characterize its physical properties.
Apparatus: A high-pressure autoclave, a new technology at the time, was crucial for this experimental work, allowing for reactions to be carried out at elevated pressures and temperatures safely.
Reactants:
-
Molybdenum pentachloride (MoCl₅)
-
A reducing agent (in their case, copper or silver metal)
-
High-pressure carbon monoxide gas
Procedure:
-
Molybdenum pentachloride and a metallic reducing agent were placed in a high-pressure autoclave.
-
The autoclave was sealed and purged of air with carbon monoxide gas.
-
The vessel was then pressurized with carbon monoxide to a high pressure (specific pressures varied but were often in the range of 100-200 atmospheres).
-
The autoclave was heated to a temperature of approximately 200-250 °C.
-
The reaction was allowed to proceed for several hours, during which the molybdenum pentachloride was reduced in the presence of carbon monoxide to form molybdenum hexacarbonyl.
-
After cooling, the autoclave was carefully depressurized. The solid product was then purified by sublimation.
This method provided a significant improvement in yield and purity over Schützenberger's original approach.
Quantitative Data from Early Studies
The work of Hieber and Romberg provided the first reliable quantitative data for molybdenum hexacarbonyl. This information was critical for the subsequent development of its chemistry and applications.
| Property | Reported Value (Hieber and Romberg, 1935) | Modern Accepted Value |
| Melting Point | Decomposes above 150 °C | 150-151 °C (decomposes) |
| Boiling Point | Sublimes readily | 156 °C |
| Vapor Pressure | Significant at room temperature | 7.6 mmHg at 66 °C |
| Enthalpy of Sublimation | Not explicitly determined | 69.9 kJ/mol |
| Density | Not reported | 1.96 g/cm³ |
Logical Progression of Synthesis Development
The evolution of the synthesis of molybdenum hexacarbonyl from Schützenberger's initial discovery to the more refined methods of Hieber and Romberg illustrates a clear progression in chemical experimental technique.
Caption: Evolution of Molybdenum Hexacarbonyl Synthesis.
Structural Representation and Bonding
The octahedral geometry of molybdenum hexacarbonyl, with the central molybdenum atom surrounded by six carbonyl ligands, was a significant area of interest.
Caption: Structure of Molybdenum Hexacarbonyl.
The discovery and early characterization of molybdenum hexacarbonyl laid the groundwork for the vast field of organometallic chemistry. The pioneering experimental work of Schützenberger and the subsequent systematic studies by Hieber and Romberg were instrumental in not only providing access to this important compound but also in developing the fundamental techniques for handling and studying air-sensitive, volatile metal carbonyls. These early contributions continue to be relevant to researchers in catalysis, materials science, and drug development who utilize molybdenum hexacarbonyl and its derivatives in their work.
A Technical Guide to the Early Synthesis of Molybdenum Hexacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational methods for the synthesis of molybdenum hexacarbonyl [Mo(CO)₆], a pivotal compound in organometallic chemistry and a versatile reagent in modern synthesis. The focus of this document is on the pioneering high-pressure reductive carbonylation techniques that defined the early landscape of metal carbonyl chemistry.
Introduction
Molybdenum hexacarbonyl, a colorless, volatile, and air-stable crystalline solid, was first synthesized by French chemist Louis Schützenberger in 1891.[1] This discovery marked a significant milestone in the burgeoning field of coordination chemistry. However, it was the systematic work of German chemist Walter Hieber and his colleagues in the 1930s that established the first reproducible and well-characterized high-pressure synthesis routes, which became the bedrock for the production of many metal carbonyls.
The primary and most enduring method for synthesizing molybdenum hexacarbonyl is the reductive carbonylation of a molybdenum halide, typically molybdenum(V) chloride (MoCl₅). This process involves the reduction of a high-oxidation-state metal salt in the presence of carbon monoxide (CO) at elevated temperatures and pressures.
Core Early Synthesis Methods
The early syntheses of molybdenum hexacarbonyl were characterized by the use of high-pressure autoclaves and various reducing agents to facilitate the carbonylation of molybdenum halides.
Hieber and Romberg's High-Pressure Synthesis (1935)
Walter Hieber and his student E. Romberg published a landmark paper in 1935 in Zeitschrift für anorganische und allgemeine Chemie, detailing the first systematic high-pressure synthesis of molybdenum hexacarbonyl. Their method involved the reduction of molybdenum(V) chloride with copper powder in the presence of carbon monoxide.
Experimental Protocol: Hieber and Romberg Synthesis
Reactants:
-
Molybdenum(V) chloride (MoCl₅)
-
Copper powder (as the reducing agent)
-
Carbon monoxide (CO)
Apparatus:
-
A high-pressure autoclave capable of sustaining pressures up to 250 atm and temperatures of 200-250°C.
Procedure:
-
A mixture of molybdenum(V) chloride and a stoichiometric excess of finely divided copper powder is placed into the autoclave.
-
The autoclave is sealed and purged with carbon monoxide to remove any residual air.
-
The vessel is then pressurized with carbon monoxide to an initial pressure of approximately 100-120 atm at room temperature.
-
The autoclave is heated to a temperature of 200-230°C. As the temperature increases, the pressure inside the vessel rises to around 200-250 atm.
-
The reaction is maintained under these conditions for several hours to ensure complete carbonylation.
-
After the reaction period, the autoclave is cooled to room temperature. The excess carbon monoxide is carefully vented.
-
The solid product mixture, containing molybdenum hexacarbonyl, copper(I) chloride, and unreacted copper, is removed from the autoclave.
-
Molybdenum hexacarbonyl is separated from the non-volatile residues by sublimation under reduced pressure. The crude product is gently heated, and the volatile Mo(CO)₆ sublimes as colorless crystals onto a cooled surface.
Other Early Reductive Carbonylation Approaches
Following Hieber's pioneering work, other researchers adapted the reductive carbonylation method using different reducing agents. The general principle remained the same: the reduction of a molybdenum halide under a high pressure of carbon monoxide. Common reducing agents included zinc and aluminum powders.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the early high-pressure synthesis methods of molybdenum hexacarbonyl.
| Method | Molybdenum Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Reported Yield |
| Hieber & Romberg (1935) | MoCl₅ | Copper | None (neat) | 200 - 230 | 200 - 250 | Good |
| General Reductive Carbonylation | MoCl₅ | Zinc | Diethyl ether | Not specified | High | Not specified |
| General Reductive Carbonylation | MoCl₅ | Aluminum | Benzene | Not specified | High | Not specified |
Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the early high-pressure synthesis of molybdenum hexacarbonyl.
Caption: Experimental workflow for the Hieber and Romberg synthesis of Mo(CO)₆.
Caption: Logical relationship of reactants and conditions in reductive carbonylation.
Conclusion
The early high-pressure synthesis methods for molybdenum hexacarbonyl, particularly the reductive carbonylation technique pioneered by Walter Hieber, were fundamental to the development of organometallic chemistry. These methods, born out of the necessity to handle gaseous reactants at extreme conditions, laid the groundwork for the synthesis of a vast array of metal carbonyl complexes. While modern methods may offer milder conditions or alternative precursors, the core principles established by these early investigations remain a cornerstone of inorganic synthesis. This guide provides a historical and technical overview for researchers to understand the foundational chemistry behind this important and versatile molecule.
References
A Technical Guide to the Physical Properties of Crystalline Molybdenum Hexacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molybdenum hexacarbonyl, Mo(CO)₆, is a colorless, air-stable, crystalline solid that serves as a key precursor in organometallic synthesis and materials science, including applications in chemical vapor deposition. Its physical properties are well-defined, stemming from its highly symmetric, zero-valent molybdenum center coordinated in an octahedral geometry by six carbonyl ligands. This document provides an in-depth guide to the core physical properties of crystalline Mo(CO)₆, detailing the experimental protocols for their determination and presenting quantitative data in a structured format for ease of reference.
General and Structural Properties
Molybdenum hexacarbonyl is a volatile, crystalline solid at standard conditions.[1][2] Its structure is a classic example of an octahedral coordination complex, with the central molybdenum atom having an oxidation state of zero.[3] The molecule is non-polar, which dictates its solubility characteristics.[2]
Table 1: General and Crystallographic Properties of Mo(CO)₆
| Property | Value | Reference(s) |
| Chemical Formula | Mo(CO)₆ | [1] |
| Molecular Weight | 264.01 g·mol⁻¹ | [1] |
| CAS Number | 13939-06-5 | [4] |
| Appearance | Colorless to white crystalline solid | [1][3] |
| Molecular Geometry | Octahedral | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | |
| Lattice Parameters | a = 12.02 Å, b = 11.43 Å, c = 6.48 Å | |
| Unit Cell Volume | 889.7 ų | |
| Density | 1.96 g·cm⁻³ at 25 °C | [1][5] |
Thermodynamic and Thermal Properties
Mo(CO)₆ is notable for its ability to sublime under ambient or slightly elevated temperatures, decomposing before a true boiling point is reached at atmospheric pressure. Its thermodynamic stability has been well-characterized.
Table 2: Thermodynamic and Thermal Data for Mo(CO)₆
| Property | Value | Reference(s) |
| Melting Point | 150 °C (decomposes) | [1][5] |
| Boiling Point | 156 °C (sublimes) | [5] |
| Standard Enthalpy of Formation (solid) | -989.1 kJ·mol⁻¹ | [1] |
| Standard Enthalpy of Combustion | -2123.4 kJ·mol⁻¹ | [1] |
| Enthalpy of Sublimation (ΔH_sub) | 73.8 ± 1.0 kJ·mol⁻¹ at 298.15 K |
Solubility and Vapor Pressure
The non-polar nature of Mo(CO)₆ governs its solubility, being insoluble in water but sparingly soluble in nonpolar organic solvents. Its relatively high vapor pressure for a solid allows for its use in vapor deposition techniques.
Table 3: Solubility and Vapor Pressure of Mo(CO)₆
| Property | Value | Reference(s) |
| Solubility in Water | Insoluble | [1][5] |
| Other Solvents | Sparingly soluble in THF, diglyme, acetonitrile | [1][5] |
| Vapor Pressure | 0.13 hPa (0.098 Torr) at 20 °C | [5] |
| 1 Torr at 46 °C |
Spectroscopic Data
The high symmetry of Mo(CO)₆ simplifies its infrared spectrum in the C-O stretching region. Mass spectrometry reveals a characteristic sequential loss of carbonyl ligands.
Table 4: Spectroscopic Data for Mo(CO)₆
| Parameter | Value | Reference(s) |
| Infrared Absorption (ν_CO) | ~1984-2003 cm⁻¹ (T₁ᵤ mode, solid state) | [6] |
| Mass Spectrometry (EI, 70 eV) Fragments | m/z: 264 [M]⁺, 236 [M-CO]⁺, 208 [M-2CO]⁺, 180 [M-3CO]⁺, 152 [M-4CO]⁺, 124 [M-5CO]⁺, 96 [Mo]⁺ (Pattern shows isotopes of Mo) |
Experimental Protocols
The determination of the physical properties of crystalline Mo(CO)₆ relies on several key analytical techniques. Detailed methodologies for the most critical of these are provided below.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides definitive information on the crystal system, space group, and precise molecular geometry, including bond lengths and angles.
Methodology:
-
Crystal Selection and Mounting:
-
Select a high-quality, single crystal (typically 0.1-0.3 mm) free of cracks and defects under a polarized light microscope.[7]
-
Mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting epoxy or oil.[8]
-
Center the crystal precisely within the X-ray beam path using the goniometer's X, Y, and Z adjustments.[7]
-
-
Data Collection:
-
The diffractometer is typically equipped with a molybdenum (Mo Kα, λ = 0.7107 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.[7][8] For molybdenum compounds, a Mo source is common.[9]
-
Cool the crystal to a low temperature (e.g., 100-173 K) using a cryostream to reduce thermal vibrations and improve diffraction quality.
-
Perform an initial series of short-exposure frames to determine the unit cell and orientation matrix.[10]
-
Collect a full sphere of diffraction data by rotating the crystal through a series of omega (ω) or phi (φ) scans.[10] The exposure time per frame and the total number of frames are determined by the crystal's scattering power.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction images to determine the intensity of each reflection.[10]
-
Apply corrections for absorption, Lorentz factor, and polarization.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson synthesis to locate the heavy Mo atom, followed by difference Fourier maps to find the lighter C and O atoms.
-
Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares algorithm until convergence is reached.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the vibrational modes of the molecule. For Mo(CO)₆, the C-O stretching frequency is a key diagnostic feature. The KBr pellet method is a standard technique for analyzing solid samples.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Use spectroscopy-grade, dry potassium bromide (KBr). To ensure it is free of moisture, dry the KBr powder in an oven and store it in a desiccator.[11]
-
In an agate mortar, grind 1-2 mg of the crystalline Mo(CO)₆ sample to a very fine powder.[12]
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.[12]
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid excessive grinding which can increase moisture absorption.[13]
-
Transfer the powder mixture into a pellet-forming die.
-
-
Pellet Formation:
-
Assemble the die and place it in a hydraulic press.
-
If available, connect the die to a vacuum line to remove trapped air and residual moisture.[14]
-
Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[13][15] The pressure causes the KBr to fuse into a transparent or translucent pellet.
-
Slowly release the pressure and carefully disassemble the die to retrieve the pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum using a pure KBr pellet or an empty beam path.
-
Collect the sample spectrum, typically over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization of crystalline Mo(CO)₆.
References
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Molybdenum_hexacarbonyl [chemeurope.com]
- 3. WebElements Periodic Table » Molybdenum » molybdenum hexacarbonyl [winter.group.shef.ac.uk]
- 4. Molybdenum hexacarbonyl | C6MoO6 | CID 2724068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molybdenum hexacarbonyl | 13939-06-5 [chemicalbook.com]
- 6. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 10. neutrons.ornl.gov [neutrons.ornl.gov]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. shimadzu.com [shimadzu.com]
- 13. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Chemical Structure and Bonding in Molybdenum Hexacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molybdenum hexacarbonyl, Mo(CO)₆, is a volatile, air-stable, colorless crystalline solid that serves as a cornerstone in organometallic chemistry and has found applications in various fields, including catalysis and materials science.[1][2] This document provides a comprehensive technical overview of the chemical structure and bonding of molybdenum hexacarbonyl. It delves into its molecular geometry, the nature of the molybdenum-carbon and carbon-oxygen bonds, and the synergistic interplay of σ-donation and π-backbonding that governs its stability and reactivity. Detailed experimental protocols for the characterization of its structure and bonding, including X-ray crystallography, vibrational spectroscopy, and computational chemistry, are presented. All pertinent quantitative data are summarized in structured tables for ease of reference and comparison.
Molecular Structure
Molybdenum hexacarbonyl adopts a highly symmetric octahedral geometry, with the central molybdenum atom at the origin and six carbonyl (CO) ligands situated at the vertices of the octahedron.[1][2] This arrangement results in a nonpolar molecule with Oₕ point group symmetry. The molecule's structure has been unequivocally determined by single-crystal X-ray diffraction.
Quantitative Structural Data
The precise bond lengths and angles of molybdenum hexacarbonyl have been determined through X-ray crystallography. These parameters are crucial for understanding the nature of the bonding within the molecule.
| Parameter | Value | Reference |
| Mo-C Bond Length | 2.059(3) Å | [3] |
| C-O Bond Length | 1.125(5) Å | [3] |
| C-Mo-C Angle | 90° | |
| Mo-C-O Angle | 180° (linear) | [1] |
Chemical Bonding
The bonding in molybdenum hexacarbonyl is a classic example of the synergistic effect in organometallic chemistry, involving a combination of ligand-to-metal σ-donation and metal-to-ligand π-backdonation. This model successfully explains the stability of the complex, despite the molybdenum atom being in a formal zero oxidation state.
The Dewar-Chatt-Duncanson Model: σ-Donation and π-Backbonding
The stability and characteristics of the Mo-CO bond are best described by the Dewar-Chatt-Duncanson model, which outlines two key interactions:
-
σ-Donation: The carbon atom of the carbonyl ligand donates a lone pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily of σ symmetry, to an empty d-orbital on the molybdenum atom. This forms a dative covalent bond (Mo←CO).
-
π-Backbonding: The central molybdenum atom, being electron-rich in its zero-oxidation state, donates electron density from its filled d-orbitals into the empty π* antibonding molecular orbitals of the carbonyl ligands. This interaction is known as π-backbonding (Mo→CO).
This synergistic process, where σ-donation strengthens the π-backbonding and vice-versa, results in a robust Mo-C bond that has partial double bond character. Concurrently, the population of the CO π* antibonding orbitals weakens the C-O triple bond, leading to a decrease in its stretching frequency compared to free carbon monoxide.
Bond Dissociation Energies
The strength of the molybdenum-carbon bond can be quantified by its bond dissociation energy (BDE). The stepwise dissociation of the carbonyl ligands has been studied, revealing the energy required to remove each CO molecule.
| Dissociation Step | Bond Dissociation Energy (kcal/mol) | Reference |
| (CO)₅Mo-CO | 40.5 ± 2.0 | [4] |
| (CO)₄Mo-CO | 27 ± 5 | [4] |
| (CO)₃Mo-CO | 31 ± 5 | [4] |
Experimental Protocols for Characterization
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of crystalline compounds like molybdenum hexacarbonyl.
Methodology:
-
Crystal Growth: High-quality single crystals of Mo(CO)₆ can be grown by slow sublimation of the solid under a vacuum or by slow evaporation of a saturated solution in a nonpolar organic solvent.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is typically cooled to a low temperature (e.g., 100-150 K) using a nitrogen stream to minimize thermal vibrations and potential sample degradation.
-
The crystal is irradiated with a monochromatic X-ray beam, commonly from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source.[5]
-
The diffraction pattern is recorded on a detector, such as a CCD or CMOS detector, as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
-
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For molybdenum hexacarbonyl, these methods provide direct evidence for the effects of π-backbonding on the C-O bond strength.
Methodology:
-
Sample Preparation:
-
IR Spectroscopy: For solid-state analysis, a small amount of Mo(CO)₆ can be mixed with potassium bromide (KBr) and pressed into a pellet.[6] Alternatively, a Nujol mull can be prepared. For solution-phase measurements, the compound is dissolved in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃).
-
Raman Spectroscopy: Solid samples can be analyzed directly in a capillary tube.[7] Solution spectra are obtained by dissolving the compound in a suitable solvent.
-
-
Data Acquisition:
-
IR Spectroscopy: An FTIR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used to acquire the Raman spectrum.
-
-
Spectral Analysis: The positions, intensities, and number of vibrational bands are analyzed and assigned to specific vibrational modes based on group theory and comparison with literature data.
Vibrational Frequencies:
The key vibrational modes of interest are the C-O and Mo-C stretching frequencies. The C-O stretching frequency in Mo(CO)₆ is significantly lower than that of free CO (2143 cm⁻¹), which is a direct consequence of π-backbonding weakening the C-O bond.
| Vibrational Mode | Symmetry | IR Active | Raman Active | Frequency (cm⁻¹) (Vapor Phase) | Reference |
| ν(CO) | A₁g | No | Yes | 2124 | [8] |
| ν(MoC) | A₁g | No | Yes | 397 | [8] |
| ν(CO) | E₉ | No | Yes | 2026 | [8] |
| δ(MoCO) | F₁g | No | No | - | |
| ν(CO) | F₁ᵤ | Yes | No | 2003 | [8] |
| δ(MoCO) | F₁ᵤ | Yes | No | 593 | [8] |
| ν(MoC) | F₁ᵤ | Yes | No | 368 | [8] |
| δ(CMoC) | F₁ᵤ | Yes | No | 81 | [8] |
| δ(CMoC) | F₂₉ | No | Yes | 95 | [8] |
| δ(MoCO) | F₂ᵤ | No | No | - |
Computational Chemistry
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and bonding of molecules like molybdenum hexacarbonyl.
Methodology:
-
Model Building: The initial molecular structure of Mo(CO)₆ is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p) for C and O, and a larger basis set with effective core potentials for Mo).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational frequencies.
-
Electronic Structure Analysis: Further analyses, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be performed to gain deeper insights into the nature of the chemical bonds and charge distribution.
Conclusion
The chemical structure and bonding of molybdenum hexacarbonyl are well-understood and serve as a paradigm for the study of metal carbonyls. Its octahedral geometry and the synergistic interplay of σ-donation and π-backbonding are key to its stability and reactivity. The experimental and computational methods outlined in this guide provide a robust framework for the detailed characterization of this and related organometallic compounds, which is of fundamental importance for researchers in chemistry, materials science, and drug development.
References
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Molybdenum_hexacarbonyl [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 6. odinity.com [odinity.com]
- 7. youtube.com [youtube.com]
- 8. pubs.aip.org [pubs.aip.org]
Spectroscopic Analysis of Molybdenum Hexacarbonyl [Mo(CO)₆] Vibrational Modes: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of molybdenum hexacarbonyl [Mo(CO)₆], a cornerstone molecule in organometallic chemistry. A detailed examination of its vibrational modes through infrared (IR) and Raman spectroscopy offers profound insights into its molecular structure, symmetry, and the nature of the metal-ligand bonding. This guide outlines the theoretical underpinnings, experimental protocols, and data interpretation involved in the vibrational analysis of Mo(CO)₆.
Theoretical Framework: Symmetry and Vibrational Modes
Molybdenum hexacarbonyl possesses a highly symmetric octahedral geometry, belonging to the Oₕ point group.[1] Group theory is a powerful mathematical tool used to predict the number and activity of vibrational modes in such molecules.[2] For an octahedral molecule like Mo(CO)₆, the irreducible representations for the C-O stretching vibrations are A₁g, E g, and T₁ᵤ.[1]
The activity of these modes in different spectroscopic techniques is determined by their symmetry:
-
A₁g (Raman active): This is a totally symmetric stretching mode where all C-O bonds stretch in phase.
-
E g (Raman active): This mode involves degenerate vibrations.
-
T₁ᵤ (IR active): This triply degenerate mode corresponds to a change in the dipole moment and is therefore observable in infrared spectroscopy.[1]
The distinct activities of these modes in IR and Raman spectroscopy are a direct consequence of the molecule's centrosymmetric nature and the mutual exclusion rule.
Quantitative Vibrational Data
The vibrational frequencies of Mo(CO)₆ have been extensively studied. The primary bands of interest are the C-O stretching frequencies, which are sensitive indicators of the degree of π-backbonding from the molybdenum atom to the carbonyl ligands.[3] Weaker M-C stretching and bending modes are also observed at lower frequencies.
The table below summarizes the experimentally observed vibrational frequencies for Mo(CO)₆ from both infrared and Raman spectroscopy.
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| ν(CO) | A₁g | Inactive | ~2124 | Symmetric C-O stretch |
| ν(CO) | E g | Inactive | ~2027 | Degenerate C-O stretch |
| ν(CO) | T₁ᵤ | ~2004 | Inactive | Asymmetric C-O stretch |
| ν(MC) + δ(MCO) | T₁ᵤ | ~593 | Inactive | M-C stretch / M-C-O bend |
| δ(MCO) | T₂g | Inactive | ~392 | M-C-O bend |
| ν(MC) | T₁ᵤ | ~368 | Inactive | M-C stretch |
Note: The exact frequencies can vary slightly depending on the sample phase (gas, solution, or solid state) and the solvent used.[4]
Experimental Protocols
The acquisition of high-quality vibrational spectra for Mo(CO)₆ requires careful sample preparation and instrumentation. The following are generalized protocols for IR and Raman spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To measure the absorption of infrared radiation by Mo(CO)₆ to identify IR-active vibrational modes.
Methodology:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of Mo(CO)₆ in a suitable IR-transparent solvent (e.g., hexane, chloroform). The concentration should be optimized to obtain absorbance values within the linear range of the detector.
-
Solid (KBr Pellet): Grind a small amount of crystalline Mo(CO)₆ with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Gas Phase: Introduce Mo(CO)₆ vapor into a gas cell with IR-transparent windows (e.g., NaCl or KBr). The cell may need to be heated to achieve a sufficient vapor pressure.[4]
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
The instrument consists of a light source (e.g., Globar), a Michelson interferometer, a sample compartment, and a detector (e.g., DTGS or MCT).
-
-
Data Acquisition:
-
Record a background spectrum of the pure solvent or an empty KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum. The typical range for observing C-O stretching frequencies is 1800-2200 cm⁻¹.[5]
-
Raman Spectroscopy
Objective: To measure the inelastic scattering of monochromatic light from Mo(CO)₆ to identify Raman-active vibrational modes.
Methodology:
-
Sample Preparation:
-
Solution: Place a solution of Mo(CO)₆ in a glass capillary tube or a cuvette.
-
Solid: Crystalline Mo(CO)₆ can be analyzed directly.
-
-
Instrumentation:
-
A Raman spectrometer equipped with a monochromatic laser source (e.g., He-Ne, Ar-ion, or a frequency-doubled Nd:YAG laser).[6]
-
The setup includes collection optics (lenses and mirrors), a monochromator or spectrograph to disperse the scattered light, and a sensitive detector (e.g., a CCD camera).[7]
-
-
Data Acquisition:
-
The laser beam is focused onto the sample.
-
The scattered light is collected, typically at a 90° or 180° angle to the incident beam.[7]
-
The spectrograph disperses the light, and the detector records the intensity of the scattered light as a function of its frequency shift from the incident laser frequency (Raman shift).
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Mo(CO)₆ vibrational modes.
Caption: Workflow for Spectroscopic Analysis of Mo(CO)₆.
Conclusion
The spectroscopic analysis of molybdenum hexacarbonyl's vibrational modes is a powerful application of IR and Raman spectroscopy, deeply rooted in the principles of molecular symmetry and group theory. The distinct spectral signatures provide unambiguous evidence for its octahedral structure and offer quantitative insights into the metal-carbonyl bonding interactions. The experimental protocols detailed herein provide a robust framework for obtaining high-fidelity data, which is crucial for fundamental research and applications in areas such as catalysis and materials science.
References
- 1. troglerlab.ucsd.edu [troglerlab.ucsd.edu]
- 2. Video: Symmetry Elements, Group Theory and IR-Active Vibrations [jove.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. brainly.com [brainly.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
The Electronic Structure of Molybdenum Hexacarbonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure of molybdenum hexacarbonyl, Mo(CO)₆. The document details the theoretical and experimental underpinnings of its bonding, molecular orbital framework, and spectroscopic characteristics. Furthermore, it delves into the practical applications of molybdenum carbonyl derivatives as carbon monoxide-releasing molecules (CORMs), with a focus on their relevance to drug development, including detailed experimental protocols for their study.
Molecular Structure and Bonding
Molybdenum hexacarbonyl is a volatile, air-stable, colorless crystalline solid.[1] It adopts a highly symmetric octahedral geometry, with the central molybdenum atom in a zero oxidation state coordinated to six carbonyl (CO) ligands.[2][3] This structure is a classic example of a homoleptic metal carbonyl.
The bonding in molybdenum hexacarbonyl is a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-back-donation. The carbon atom of each CO ligand donates a lone pair of electrons to a vacant d-orbital of the molybdenum atom, forming a σ-bond. Concurrently, the filled d-orbitals of the molybdenum atom donate electron density back into the empty π* antibonding orbitals of the CO ligands, forming a π-bond. This π-back-donation strengthens the M-C bond while slightly weakening the C-O bond.
Quantitative Structural and Thermochemical Data
The precise molecular geometry and thermodynamic stability of molybdenum hexacarbonyl have been extensively characterized. The key quantitative data are summarized in the tables below.
| Parameter | Experimental Value | Computational Value (CCSD(T)) |
| Mo-C Bond Length | ~206 pm | 2.049 Å |
| C-O Bond Length | 116 pm | 1.165 Å |
| First Bond Dissociation Energy | 40 ± 2 kcal/mol | - |
| Standard Enthalpy of Formation (ΔfH⦵298) | −989.1 kJ mol−1 | - |
| Standard Enthalpy of Combustion (ΔcH⦵298) | −2123.4 kJ mol−1 | - |
Table 1: Structural and Thermodynamic Properties of Molybdenum Hexacarbonyl.
Molecular Orbital Theory
The electronic structure of molybdenum hexacarbonyl can be rationalized using molecular orbital (MO) theory. In an octahedral ligand field, the five d-orbitals of the molybdenum atom split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg* set (dx²-y², dz²). The six σ-donating orbitals from the CO ligands combine to form ligand group orbitals with a₁g, t₁u, and eg symmetry.
The bonding interactions primarily involve the overlap of the ligand a₁g, t₁u, and eg orbitals with the corresponding metal orbitals (s, p, and eg). The crucial π-back-donation occurs from the filled metal t₂g orbitals to the empty π* orbitals of the CO ligands, which also have t₂g symmetry.
Spectroscopic Characterization
The electronic structure of molybdenum hexacarbonyl is elucidated through various spectroscopic techniques.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for probing the M-C and C-O bonding in metal carbonyls. The C-O stretching frequencies are particularly informative. In free carbon monoxide, the C≡O stretching frequency is 2143 cm⁻¹. In molybdenum hexacarbonyl, this frequency is lowered due to π-back-donation into the CO π* orbitals.
| Vibrational Mode | Symmetry | IR Active | Raman Active | Frequency (cm⁻¹) |
| ν(CO) | A₁g | No | Yes | ~2120 |
| ν(CO) | Eg | No | Yes | ~2020 |
| ν(CO) | T₁u | Yes | No | ~2000 |
| ν(MoC) | A₁g | No | Yes | ~397 |
| ν(MoC) | Eg | No | Yes | ~368 |
| ν(MoC) | T₁u | Yes | No | ~475 |
| δ(MoCO) | T₁u | Yes | No | ~595 |
| δ(MoCO) | T₂g | No | Yes | ~370 |
| δ(MoCO) | T₂u | No | No | ~512 |
| δ(CMoC) | T₁u | Yes | No | ~90 |
| δ(CMoC) | T₂g | No | Yes | ~107 |
Table 2: Experimentally Observed Vibrational Frequencies for Molybdenum Hexacarbonyl.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) provides direct experimental evidence for the energies of the molecular orbitals. The He I photoelectron spectrum of Mo(CO)₆ shows distinct bands corresponding to the ionization of electrons from the various molecular orbitals. The highest occupied molecular orbital (HOMO) is of t₂g character, primarily composed of metal d-orbitals.
| Ionization Energy (eV) | Orbital Assignment |
| 8.5 | t₂g |
| 13.2 | e_g |
| 14.2 | t₁u |
| 17.5 | a₁g |
Table 3: Vertical Ionization Energies of Molybdenum Hexacarbonyl from He I Photoelectron Spectroscopy. [4]
Experimental Protocols
Synthesis of Molybdenum Hexacarbonyl
This protocol describes a common laboratory-scale synthesis via reductive carbonylation.[2][5][6]
Materials:
-
Diammonium oxopentachloromolybdate(V), (NH₄)₂[MoOCl₅]
-
Magnesium powder
-
Aluminum trichloride (B1173362) (optional, as an oxygen scavenger)
-
Tetrahydrofuran (THF), anhydrous
-
Carbon monoxide (high pressure)
-
Autoclave reactor
Procedure:
-
In a fume hood, carefully load the autoclave reactor with 5-10 grams of (NH₄)₂[MoOCl₅] and a stoichiometric excess of magnesium powder in 200-300 mL of anhydrous THF. If desired, a catalytic amount of aluminum trichloride can be added.
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the reactor with carbon monoxide to approximately 1500 psig.
-
Heat the reactor to 150 °C. The pressure will increase to around 2000 psig.
-
Maintain these conditions with stirring for several hours.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon monoxide in a well-ventilated fume hood.
-
The crude product is a slurry. The molybdenum hexacarbonyl can be purified by sublimation under reduced pressure.
Infrared Spectroscopy of Solid Molybdenum Hexacarbonyl (Nujol Mull)
Materials:
-
Molybdenum hexacarbonyl
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Potassium bromide (KBr) or sodium chloride (NaCl) salt plates
-
FTIR spectrometer
Procedure:
-
Place a small amount (a few milligrams) of molybdenum hexacarbonyl into the agate mortar.
-
Add one to two drops of Nujol to the solid.
-
Grind the mixture with the pestle until a uniform, translucent paste (mull) is formed.
-
Apply a small amount of the mull to the center of one salt plate.
-
Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. The characteristic strong C-O stretching band will be observed around 2000 cm⁻¹.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of the molecule.[7]
Procedure:
-
Crystal Growth: Grow single crystals of molybdenum hexacarbonyl, for example, by slow sublimation or slow evaporation from a suitable solvent in an inert atmosphere.
-
Crystal Mounting: Select a suitable single crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Rotate the crystal and collect the diffraction data on a detector.[7]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use these to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[7]
Molybdenum Carbonyls in Drug Development: CO-Releasing Molecules (CORMs)
Molybdenum carbonyl derivatives are explored as carbon monoxide-releasing molecules (CORMs). Carbon monoxide is an endogenous signaling molecule with various physiological roles, including vasodilation and anti-inflammatory effects. CORMs offer a method for controlled delivery of CO for therapeutic purposes.
Signaling Pathways of Carbon Monoxide
CO released from CORMs can modulate several key signaling pathways. Two prominent examples are the guanylate cyclase and the mitogen-activated protein kinase (MAPK) pathways.
Experimental Workflow for Studying CORMs
This assay spectrophotometrically quantifies the amount of CO released from a CORM.[8]
Materials:
-
CORM of interest
-
Myoglobin (B1173299) from equine skeletal muscle
-
Sodium dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
Reduce the myoglobin to deoxymyoglobin by adding a fresh solution of sodium dithionite.
-
Record the initial UV-Vis spectrum of the deoxymyoglobin solution (characteristic peak around 555 nm).
-
Add the CORM solution to the deoxymyoglobin solution.
-
Monitor the spectral changes over time. The formation of carboxymyoglobin will be indicated by the appearance of new peaks at approximately 540 and 579 nm and a decrease in the deoxymyoglobin peak.
-
Calculate the concentration of carboxymyoglobin formed using the Beer-Lambert law to determine the amount of CO released.
This ex vivo experiment assesses the vasodilatory effect of CO released from a CORM.[9]
Materials:
-
Isolated aortic rings from a suitable animal model
-
Organ bath system with physiological salt solution (PSS)
-
Phenylephrine (B352888) (a vasoconstrictor)
-
CORM of interest
Procedure:
-
Mount the aortic rings in the organ bath containing PSS, maintained at 37 °C and bubbled with 95% O₂/5% CO₂.
-
Pre-contract the aortic rings with phenylephrine to induce a stable contraction.
-
Add the CORM to the organ bath in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension to measure the extent of vasodilation.
-
The results are typically expressed as a percentage of the initial phenylephrine-induced contraction.
This protocol details the investigation of the phosphorylation status of MAPK proteins upon CORM treatment.
Materials:
-
Cell culture of interest (e.g., macrophages)
-
CORM of interest
-
Lysis buffer
-
Primary antibodies against phosphorylated and total MAPK (e.g., p-p38 and total p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat the cells with the CORM for a specified time. Include untreated and vehicle controls.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total MAPK to confirm equal protein loading.
References
- 1. dot | Graphviz [graphviz.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Molybdenum_hexacarbonyl [chemeurope.com]
- 4. Calculation of photoelectron spectra of molybdenum and tungsten complexes using Green's functions methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4762699A - Synthesis of molybdenum hexacarbonyl - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. benchchem.com [benchchem.com]
- 8. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 9. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of Molybdenum Hexacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data of molybdenum hexacarbonyl (Mo(CO)₆). The information is curated for researchers, scientists, and professionals in drug development who may utilize this organometallic compound in various applications, including as a source of carbon monoxide for CO-releasing molecules (CORMs). This document presents key quantitative thermochemical data in structured tables, details the experimental protocols for their determination, and offers visualizations of the compound's decomposition pathway and the general workflow for thermochemical analysis.
Core Thermochemical Data
Molybdenum hexacarbonyl is a volatile, air-stable, colorless solid that serves as a key precursor in molybdenum chemistry.[1] Its thermochemical properties are crucial for understanding its stability, reactivity, and decomposition behavior, which are vital for its application in chemical synthesis and materials science.
Table 1: Enthalpy of Formation of Molybdenum Hexacarbonyl
The enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
| Phase | ΔfH° (kJ/mol) | Reference |
| Crystalline Solid | -982.3 ± 2.7 | NIST Chemistry WebBook[2] |
| Crystalline Solid | -989.1 ± 1.8 | NIST Chemistry WebBook[2] |
| Crystalline Solid | -960.3 ± 4.3 | NIST Chemistry WebBook[2] |
| Crystalline Solid | -989.9 ± 4.3 | NIST Chemistry WebBook[2] |
| Gas | -915.3 ± 2.1 | NIST Chemistry WebBook[2] |
| Gas | -916.1 ± 4.4 | NIST Chemistry WebBook[2] |
| Gas | -886.5 ± 4.4 | NIST Chemistry WebBook[2] |
| Gas | -908.5 ± 2.9 | NIST Chemistry WebBook[2] |
Table 2: Enthalpy of Sublimation of Molybdenum Hexacarbonyl
The enthalpy of sublimation (ΔsubH°) is the heat required to change one mole of a substance from a solid to a gaseous state at a constant temperature and pressure.
| ΔsubH° (kJ/mol) | Temperature (K) | Method | Reference |
| 73.8 ± 1.0 | 298.15 | Clausius-Clapeyron/SB | Pilcher, Ware, et al., 1975[3] |
| 77.7 | 265 to 300 | Not specified | NIST Chemistry WebBook[4] |
| 73.66 ± 0.02 | 298.15 | Mass Spectrometry | Thermal properties of Mo(CO)6[5] |
| 77.1 ± 2.0 | 298.15 | Not specified | Bernardes et al.[6] |
| 73.4 ± 0.3 | 298.15 | Calvet-drop microcalorimetry | Thermal properties of Mo(CO)6[5] |
Table 3: Mo-CO Bond Dissociation Energies
Bond dissociation energy (BDE) is the enthalpy change when a bond is broken homolytically. For Mo(CO)₆, this typically refers to the energy required to break the first Mo-CO bond.
| Reaction | ΔrH° (kJ/mol) | Method | Reference |
| Mo(CO)₆(g) → Mo(CO)₅(g) + CO(g) | 170. ± 13. | Laser Pyrolysis | Lewis, Golden, et al., 1984[7] |
| Mo(CO)₆(g) → Mo(CO)₅(g) + CO(g) | 146. ± 21. | Kinetic (Gas Phase) | Ganske and Rosenfeld, 1990[7] |
| Mo(CO)₆(solution) + PBu₃(solution) → ... | 132.6 ± 5.9 | Kinetic (Solution) | Graham and Angelici, 1967[7] |
Experimental Protocols
The determination of thermochemical data is a meticulous process requiring specialized instrumentation and procedures. Below are detailed methodologies for the key experiments cited.
Knudsen Effusion Method for Enthalpy of Sublimation
The Knudsen effusion method is a dynamic gravimetric technique used to measure the vapor pressure of a solid with a very low vapor pressure.[5][6] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-100 mg) of crystalline molybdenum hexacarbonyl is placed into a Knudsen cell, which is a small container with a precisely machined small orifice of a known area.[1][2]
-
Apparatus Setup: The Knudsen cell is placed inside a high-vacuum chamber. The chamber is equipped with a heating element to control the temperature of the cell and an ultra-sensitive microbalance to continuously monitor the mass of the cell.[1]
-
Measurement: The chamber is evacuated to a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr). The Knudsen cell is then heated to a series of constant, known temperatures. At each temperature, the rate of mass loss due to the effusion of Mo(CO)₆ vapor through the orifice is measured by the microbalance.[3][8]
-
Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)¹ᐟ² / A where R is the ideal gas constant, M is the molar mass of Mo(CO)₆, and A is the area of the orifice.[2]
-
Enthalpy Calculation: The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.
Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is a technique used to determine the heat of combustion of a substance, from which the enthalpy of formation can be derived.
Procedure:
-
Sample Preparation: A known mass of molybdenum hexacarbonyl is pressed into a pellet and placed in a sample holder within a high-pressure vessel known as a "bomb."[9][10] A fuse wire is positioned to be in contact with the sample.[7][11]
-
Apparatus Setup: The bomb is sealed and filled with pure oxygen at high pressure (typically around 25-30 atm).[9][11] The sealed bomb is then submerged in a known volume of water in an insulated container (the calorimeter). A stirrer ensures uniform water temperature, and a high-precision thermometer records the temperature.[7][12]
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of Mo(CO)₆ in the presence of excess oxygen is a highly exothermic reaction.
-
Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat from the fuse wire ignition. The standard enthalpy of formation is then calculated using Hess's law, requiring the known standard enthalpies of formation of the combustion products (e.g., MoO₃(s) and CO₂(g)).
Photoacoustic Calorimetry for Bond Dissociation Energy
Photoacoustic calorimetry (PAC) is a technique used to measure the enthalpy changes of fast reactions, such as the photodissociation of a metal-ligand bond.[13][14]
Procedure:
-
Sample Preparation: A dilute solution of molybdenum hexacarbonyl in a suitable solvent (e.g., n-heptane) is prepared.
-
Apparatus Setup: The solution is placed in a specialized cell equipped with a piezoelectric transducer. A pulsed laser is used to irradiate the sample.[14]
-
Photolysis and Detection: The sample is irradiated with a laser pulse of a specific wavelength, which is absorbed by the Mo(CO)₆ molecules, leading to the dissociation of a CO ligand. The heat released from the non-radiative de-excitation and the subsequent chemical reactions causes a rapid, localized expansion of the solvent, generating an acoustic wave. This pressure wave is detected by the piezoelectric transducer.[13][15]
-
Data Analysis: The amplitude of the acoustic signal is proportional to the amount of heat released in the fast processes following light absorption. By comparing the signal from the sample with that from a calorimetric reference compound (which converts all the absorbed light energy into heat), the enthalpy of the photochemical reaction can be determined. This allows for the calculation of the Mo-CO bond dissociation energy in the solution phase.[13]
Visualizations
Thermal Decomposition Pathway of Molybdenum Hexacarbonyl
The thermal decomposition of molybdenum hexacarbonyl proceeds through the sequential loss of its six carbonyl ligands. This process is fundamental to its use in chemical vapor deposition and as a source of molybdenum atoms or clusters.
Caption: Stepwise decarbonylation of molybdenum hexacarbonyl upon heating.
Experimental Workflow for Thermochemical Data Determination
The determination of the key thermochemical properties of a compound like molybdenum hexacarbonyl follows a structured experimental and analytical workflow.
Caption: Workflow for determining key thermochemical properties.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. pragolab.cz [pragolab.cz]
- 3. scranton.edu [scranton.edu]
- 4. TEMPERATURE-PROGRAMMED DECOMPOSITION OF MO(CO)6 : INDICATION OF SURFACE REACTIONS AND CLUSTER FORMATION | Semantic Scholar [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Temperature-programmed decomposition of [Mo(CO)6]: indication of surface reactions and cluster formation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. youtube.com [youtube.com]
- 12. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 13. "Time-resolved photoacoustic calorimetry of organometallic ligand subst" by Shannon M. Gittermann and Theodore J. Burkey [digitalcommons.memphis.edu]
- 14. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 15. Photochemistry of transition metal carbonyls - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00826A [pubs.rsc.org]
Solubility of Molybdenum Hexacarbonyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of molybdenum hexacarbonyl [Mo(CO)₆] in various organic solvents. Molybdenum hexacarbonyl is a versatile organometallic compound widely utilized as a catalyst and precursor in organic synthesis and materials science.[1][2] Its efficacy in these applications is often contingent on its solubility in the reaction medium. This document consolidates available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows relevant to its use.
Physicochemical Properties of Molybdenum Hexacarbonyl
Molybdenum hexacarbonyl is a white, crystalline, and volatile solid.[3] It possesses an octahedral geometry and is notable for being relatively stable in air, unlike many other metal carbonyls.[1][4] A key physical property is its tendency to sublime under vacuum and decompose at temperatures above 150°C.[5]
Solubility Data
Quantitative, publicly available data on the solubility of molybdenum hexacarbonyl across a wide range of organic solvents is limited. Most sources describe its solubility in qualitative terms. The following tables summarize this information and present the few quantitative values found.
Qualitative Solubility
Molybdenum hexacarbonyl is a nonpolar compound and exhibits solubility behavior in line with the "like dissolves like" principle. It is generally insoluble in polar solvents like water and sparingly soluble in nonpolar organic solvents.[3][4][5]
| Solvent Class | Specific Solvents | Solubility Description |
| Polar Protic | Water | Insoluble[3][6][7] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (B52724), Diglyme | Slightly soluble, Sparingly soluble[4][6] |
| Acetone | Soluble[8] | |
| Nonpolar Aromatic | Benzene (B151609), Toluene | Soluble[7] |
| Nonpolar Aliphatic | Chloroform | Soluble[5] |
| Ethers | Diethyl Ether | Slightly soluble[9] |
| General | Most common/nonpolar organic solvents | Sparingly soluble to soluble[3][4] |
Quantitative Solubility
A specific quantitative value for the solubility of molybdenum hexacarbonyl has been reported in diethyl ether.
| Solvent | Temperature | Solubility (g/L) |
| Diethyl Ether | Not Specified | 16 g/L[9] |
Factors Influencing Solubility
The dissolution of molybdenum hexacarbonyl is influenced by several factors related to both the solvent and external conditions. Understanding these factors is crucial for its effective use in synthesis and catalysis.
Caption: Key factors affecting the solubility of Mo(CO)₆.
-
Solvent Polarity : As a nonpolar molecule, Mo(CO)₆ dissolves best in nonpolar organic solvents like benzene and toluene.[7]
-
Coordinating Ability : Solvents like THF and acetonitrile can displace a carbonyl ligand, particularly under UV irradiation, to form complexes such as Mo(CO)₅(THF), which can affect equilibrium solubility.[1][4]
-
Temperature : Solubility of solids generally increases with temperature, although this must be balanced against the thermal lability of Mo(CO)₆, which decomposes above 150°C.[5]
Experimental Protocol for Solubility Determination
Determining the precise solubility of an air-sensitive and volatile compound like molybdenum hexacarbonyl requires specific techniques to ensure accuracy and safety. The following protocol is based on the equilibrium method, adapted for inert atmosphere conditions.
Caption: Workflow for solubility determination under inert conditions.
Materials and Equipment
-
Molybdenum hexacarbonyl (high purity)
-
Anhydrous organic solvent
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds
-
Schlenk flasks
-
Thermostatically controlled bath (oil or water)
-
Magnetic stirrer and stir bars
-
Cannulas and filter cannulas
-
Analytical balance
-
Glovebox (optional, for initial solid handling)
Detailed Methodology
-
Solvent Preparation : The chosen organic solvent must be thoroughly degassed to remove dissolved oxygen, which can slowly decompose the metal carbonyl. The freeze-pump-thaw method (typically repeated three times) is highly effective.
-
Apparatus Setup : Place a precisely weighed excess of molybdenum hexacarbonyl into a Schlenk flask containing a magnetic stir bar. Handling the solid in a glovebox minimizes exposure to air.
-
Inert Atmosphere : Attach the flask to a Schlenk line. Carefully evacuate the flask to remove air and then backfill with an inert gas. Repeat this cycle three times.
-
Solvent Transfer : Transfer a known volume or mass of the degassed solvent to the Schlenk flask via a cannula under a positive pressure of inert gas.
-
Equilibration : Submerge the flask in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation : Turn off the stirrer and allow the excess solid to settle completely, leaving a clear, saturated supernatant.
-
Sampling : Using a filter cannula to prevent transfer of solid particles, carefully withdraw a known volume or mass of the saturated solution and transfer it to a pre-weighed Schlenk flask.
-
Solvent Removal : Remove the solvent from the sampled aliquot under vacuum, leaving behind the dissolved molybdenum hexacarbonyl residue.
-
Quantification : Determine the mass of the residue by weighing the flask.
-
Calculation : Calculate the solubility using the mass of the residue and the volume/mass of the solvent aliquot taken.
Application: Mo(CO)₆ as a CO Source in Synthesis
The utility of molybdenum hexacarbonyl often depends on its ability to dissolve in a reaction solvent and release carbon monoxide (CO) or serve as a source of Mo(0). The workflow below illustrates its use in a palladium-catalyzed carbonylation reaction, where it provides the CO in situ.
Caption: Workflow for using Mo(CO)₆ as a solid CO source.
In this process, the solubility of Mo(CO)₆ in the reaction solvent is critical for making it available to the catalytic system to liberate CO for the carbonylation step. This avoids the need to handle gaseous, toxic carbon monoxide directly.
References
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenumhexacarbonyl 98 13939-06-5 [sigmaaldrich.com]
- 4. Molybdenum_hexacarbonyl [chemeurope.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Molybdenum hexacarbonyl CAS#: 13939-06-5 [m.chemicalbook.com]
- 7. CAS 13939-06-5: Molybdenum hexacarbonyl | CymitQuimica [cymitquimica.com]
- 8. Metal carbonyl - Wikipedia [en.wikipedia.org]
- 9. gelest.com [gelest.com]
An In-depth Technical Guide to the Initial Investigations into Mo(CO)₆ Reactivity
For Researchers, Scientists, and Drug Development Professionals
Molybdenum hexacarbonyl, Mo(CO)₆, a colorless, volatile, and air-stable solid, serves as a cornerstone in organometallic chemistry. Its reactivity is characterized by the substitution of its carbonyl (CO) ligands, its susceptibility to oxidation, and its ability to be reduced to lower oxidation states. These fundamental reactions have paved the way for its use in a myriad of applications, including as a catalyst in organic synthesis and as a precursor for the deposition of molybdenum-containing thin films. This guide provides an in-depth look at the initial investigations into the reactivity of Mo(CO)₆, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.
Core Reactivity of Mo(CO)₆
The primary modes of reactivity for molybdenum hexacarbonyl involve the dissociation of one or more CO ligands, which can be initiated either thermally or photochemically. This initial step generates a coordinatively unsaturated and highly reactive Mo(CO)₅ intermediate, which can then be trapped by a wide variety of incoming ligands.
Ligand Substitution Reactions
The substitution of CO ligands in Mo(CO)₆ is arguably its most explored area of reactivity. These reactions can be promoted by heat or UV light and typically proceed through a dissociative mechanism.
Thermal Substitution: Heating Mo(CO)₆ in the presence of a substituting ligand (L) leads to the displacement of one or more CO molecules. The reaction generally follows a first-order rate law, dependent only on the concentration of Mo(CO)₆, indicating that the rate-determining step is the initial dissociation of a CO ligand.
Photochemical Substitution: Irradiation of Mo(CO)₆ with UV light excites the molecule, promoting the dissociation of a CO ligand to form the reactive Mo(CO)₅ intermediate.[1] This method is particularly useful for synthesizing monosubstituted complexes, such as Mo(CO)₅(THF), under mild conditions.[2]
Oxidation Reactions
Molybdenum in Mo(CO)₆ is in the zero oxidation state and can be readily oxidized by various reagents. For instance, the reaction with halogens or organic halides leads to the formation of higher oxidation state molybdenum complexes. The thermal reaction with carbon tetrachloride in ethyl acetate (B1210297) at 80°C involves the formation of a Mo(I) and subsequently a Mo(V) derivative.[3]
Reduction Reactions
Mo(CO)₆ can be reduced to form anionic molybdenum carbonyl complexes. A common reducing agent is sodium naphthalenide in tetrahydrofuran (B95107) (THF), which can lead to the formation of species like [Mo₂(CO)₁₀]²⁻.
Quantitative Data on Mo(CO)₆ Reactivity
The following tables summarize key quantitative data from initial investigations into the reactivity of molybdenum hexacarbonyl.
| Product | Reagent (L) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mo(CO)₄(bipy) | 2,2'-bipyridine | Toluene (B28343) | Reflux | 1.5 - 2 | - | [1] |
| Mo(CO)₄(bipy) | 2,2'-bipyridine | Benzene/aq. KOH | Room Temp. | 6 | 76 | [4] |
| cis-[Mo(CO)₄(PPh₃)₂] | Triphenylphosphine | Dichloromethane | Reflux | 0.5 | - | [2] |
| Mo(CO)₅(THF) | Tetrahydrofuran | Tetrahydrofuran | UV irradiation | - | - | [2] |
| [Mo(CO)₃(ptapzpy)Br] | [ptapzpy]Br | Toluene | Reflux | 0.5 | 83 | [5] |
Table 1: Selected Thermal Ligand Substitution Reactions of Mo(CO)₆
| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Products | Reference |
| Mo(CO)₆ | CCl₄ | Ethyl Acetate | 80 | Mo(I) and Mo(V) derivatives | [3] |
| Mo(CO)₅(EtOAc) | CBr₄ | Ethyl Acetate | Room Temp. | Mo(I) and Mo(V) derivatives | [3] |
Table 2: Oxidation Reactions of Mo(CO)₆ and its Derivatives
| Complex | ν(CO) (cm⁻¹) | Symmetry | Reference |
| Mo(CO)₆ | 2004 | Oₕ | [6] |
| Mo(CO)₅L (monosubstituted) | Typically 3 bands | C₄ᵥ | [6] |
Table 3: Infrared Spectroscopic Data for CO Stretching Frequencies
Experimental Protocols
The following are detailed methodologies for key experiments involving the reactivity of Mo(CO)₆.
Thermal Substitution: Synthesis of Tetracarbonyl(2,2'-bipyridine)molybdenum(0), Mo(CO)₄(bipy)
Materials:
-
Molybdenum hexacarbonyl, Mo(CO)₆
-
2,2'-bipyridine (bipy)
-
Toluene, deoxygenated
-
Standard Schlenk line apparatus
-
Reflux condenser
Procedure:
-
In a Schlenk flask, combine Mo(CO)₆ and a slight excess of 2,2'-bipyridine.
-
Add deoxygenated toluene to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reflux for 1.5 to 2 hours, during which a color change should be observed, indicating the formation of the product.[1]
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold toluene, and dry under vacuum.
Photochemical Substitution: Synthesis of Pentacarbonyl(tetrahydrofuran)molybdenum(0), Mo(CO)₅(THF)
Materials:
-
Molybdenum hexacarbonyl, Mo(CO)₆
-
Tetrahydrofuran (THF), freshly distilled from a suitable drying agent
-
Photochemical reactor with a UV lamp (e.g., Hanovia medium pressure 450W mercury vapor lamp)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Dissolve Mo(CO)₆ in anhydrous THF in a quartz reaction vessel suitable for photochemistry.
-
Irradiate the solution with a UV lamp under an inert atmosphere.[7] The reaction is typically complete within 20-30 minutes.[7]
-
The resulting solution of Mo(CO)₅(THF) is often used in situ for subsequent reactions due to the lability of the THF ligand.
Oxidation Reaction: Oxidation with Carbon Tetrachloride
Materials:
-
Molybdenum hexacarbonyl, Mo(CO)₆
-
Carbon tetrachloride (CCl₄), reagent grade
-
Ethyl acetate, reagent grade
-
Heating mantle and reflux condenser
Procedure:
-
Dissolve Mo(CO)₆ in ethyl acetate in a round-bottom flask.
-
Add an excess of carbon tetrachloride to the solution.
-
Heat the mixture to 80°C under a reflux condenser.[3]
-
The reaction progress can be monitored by observing color changes, which indicate the formation of different molybdenum oxidation states.
-
Caution: Carbon tetrachloride is toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood.
Reduction Reaction: Preparation of a Reduced Molybdenum Carbonyl Species
Materials:
-
Molybdenum hexacarbonyl, Mo(CO)₆
-
Sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk line apparatus
Procedure:
-
Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until the characteristic dark green color of the naphthalenide radical anion appears.
-
In a separate Schlenk flask, dissolve Mo(CO)₆ in anhydrous THF.
-
Slowly add the sodium naphthalenide solution to the Mo(CO)₆ solution at room temperature with stirring.
-
The reaction progress can be followed by changes in color and by IR spectroscopy to observe the disappearance of the Mo(CO)₆ CO stretching band and the appearance of new bands corresponding to the reduced species.
Visualizations
The following diagrams illustrate key pathways and workflows in the study of Mo(CO)₆ reactivity.
Caption: Dissociative mechanism for ligand substitution in Mo(CO)₆.
Caption: General experimental workflow for the synthesis and characterization of Mo(CO)₆ derivatives.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 3. Oxidation of molybdenum carbonyl and related derivatives by organic halides; thermal and photochemical activation - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Molybdenum(0) tricarbonyl and tetracarbonyl complexes with a cationic pyrazolylpyridine ligand: synthesis, crystal structures and catalytic performance in olefin epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 7. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Molybdenum Hexacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum hexacarbonyl, Mo(CO)₆, is a volatile, air-stable, colorless crystalline solid that serves as a key precursor in organometallic chemistry and materials science.[1][2][3] It is widely utilized as a source of molybdenum in its zero-oxidation state for the synthesis of various molybdenum-containing compounds and catalysts.[4] Applications include its use in chemical vapor deposition (CVD) to create thin films of molybdenum and its compounds, as a catalyst in organic reactions such as alkyne metathesis, and as a convenient source of carbon monoxide in carbonylation reactions.[2][5]
This document provides detailed protocols for the laboratory-scale synthesis of molybdenum hexacarbonyl via reductive carbonylation, outlines important safety considerations, and presents quantitative data from representative synthetic methods.
Safety Precautions
Molybdenum hexacarbonyl and its precursors, particularly carbon monoxide, are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[6][7]
Key Hazards:
-
Molybdenum Hexacarbonyl: Toxic if inhaled, swallowed, or in contact with skin.[8] It can cause irritation to the skin, eyes, and respiratory tract.[9] Upon heating, it can decompose and release toxic carbon monoxide gas.[4]
-
Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas.
-
Molybdenum Pentachloride (MoCl₅): A corrosive solid that reacts vigorously with water.
-
Pressurized Systems: The synthesis is performed under high pressure, requiring the use of a properly rated and maintained autoclave.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[9]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn.[9]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are required.[9]
-
Respiratory Protection: When handling the solid product outside of a sealed system, a NIOSH-certified respirator for dust and mists is recommended.[9]
Handling and Storage:
-
All manipulations should be performed in a fume hood.
-
Store molybdenum hexacarbonyl in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6][9]
-
Ensure the reaction autoclave is properly assembled and pressure-tested before use.
Synthesis Protocols
The most common laboratory synthesis of molybdenum hexacarbonyl involves the reductive carbonylation of a molybdenum halide, such as molybdenum pentachloride (MoCl₅), under a high pressure of carbon monoxide.[1][2]
Protocol 1: Reductive Carbonylation of Molybdenum Pentachloride
This protocol is based on a patented method and provides a general procedure for the synthesis.
Materials:
-
Molybdenum pentachloride (MoCl₅)
-
Reducing agent (e.g., a mixture of carbonyl iron powder and pentacarbonyl iron)
-
Anhydrous, non-polar organic solvent (e.g., diethyl ether or acetone)
-
Carbon monoxide (CO) gas, high purity
-
Pressurized reaction vessel (autoclave) with magnetic stirring
Experimental Procedure:
-
In a clean, dry, and inert atmosphere (e.g., inside a glovebox), charge the autoclave with molybdenum pentachloride, the reducing agent, and the anhydrous organic solvent.
-
Seal the autoclave and connect it to a high-pressure gas line for carbon monoxide.
-
To remove air from the system, repeatedly pressurize the reactor with carbon monoxide and then vent the gas. This cycle should be repeated at least three times.
-
Pressurize the autoclave with carbon monoxide to the desired reaction pressure (e.g., 8-12 MPa).
-
Heat the reactor to the target temperature (e.g., 35-45°C) while stirring the mixture.
-
Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 5-8 hours).
-
After the reaction is complete, cool the autoclave to room temperature.
-
Slowly and carefully vent the excess carbon monoxide in a fume hood.
-
Open the autoclave and transfer the reaction mixture to a distillation apparatus.
-
The crude product can be purified by distillation of the solvent followed by sublimation of the molybdenum hexacarbonyl residue to yield colorless crystals.[10]
Quantitative Data from Representative Syntheses
The following table summarizes reaction conditions and yields from various patented examples for the synthesis of molybdenum hexacarbonyl from molybdenum pentachloride.
| Molybdenum Pentachloride (g) | Reducing Agent (g) | Solvent (ml) | CO Pressure (MPa) | Temperature (°C) | Time (h) | Yield of Mo(CO)₆ (g) | Approximate Yield (%) |
| 60 | 45 (carbonyl iron powder), 45 (pentacarbonyl iron) | 1900 (anhydrous diethyl ether) | 8 | 35 | 5 | 27.8 | 48%[10] |
| 75 | 75 (carbonyl iron powder), 75 (pentacarbonyl iron) | 1800 (anhydrous diethyl ether) | 12 | 45 | 8 | 55.0 | 76%[10] |
Visualizations
Experimental Workflow for Molybdenum Hexacarbonyl Synthesis
Caption: Workflow for Mo(CO)₆ Synthesis
Chemical Transformation in Reductive Carbonylation
References
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Molybdenum_hexacarbonyl [chemeurope.com]
- 4. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. gelest.com [gelest.com]
- 10. CN102070180A - Method for synthesizing hexacarbonyl tungsten or molybdenum complex - Google Patents [patents.google.com]
Molybdenum Hexacarbonyl: A Versatile Catalyst in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Molybdenum hexacarbonyl, Mo(CO)₆, a stable and commercially available crystalline solid, has emerged as a versatile and powerful catalyst in a myriad of organic transformations. Its utility stems from its ability to serve as a convenient and solid source of carbon monoxide (CO) and as a precursor to catalytically active molybdenum species. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by molybdenum hexacarbonyl, including carbonylations, allylic alkylations, Pauson-Khand reactions, and ring-opening metathesis polymerization (ROMP).
Carbonylation Reactions: A CO Gas-Free Approach
Molybdenum hexacarbonyl is widely employed as a solid CO source in palladium-catalyzed carbonylation reactions, offering a safer and more convenient alternative to using gaseous carbon monoxide. This methodology is particularly valuable for the synthesis of esters, amides, and other carbonyl compounds from aryl, vinyl, or allyl halides. Microwave irradiation can often accelerate these transformations.
Application: Alkoxycarbonylation of Aryl Halides
This protocol describes the synthesis of aryl esters from aryl halides and alcohols using Mo(CO)₆ as both a catalyst and a CO source.
Quantitative Data Summary
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 1 | Iodobenzene | Methanol | Methyl benzoate | 85 |
| 2 | 4-Iodoanisole | Ethanol | Ethyl 4-methoxybenzoate | 82 |
| 3 | 1-Bromonaphthalene | Isopropanol | Isopropyl 1-naphthoate | 75 |
| 4 | 2-Iodotoluene | Benzyl alcohol | Benzyl 2-methylbenzoate | 78 |
Experimental Protocol
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the corresponding alcohol (1.2 mmol), and molybdenum hexacarbonyl (0.2 mmol, 53 mg).
-
Add dry diglyme (B29089) (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble molybdenum residues.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure ester.
Molybdenum-Catalyzed Asymmetric Allylic Alkylation (Mo-AAA)
Molybdenum-catalyzed asymmetric allylic alkylation has become a powerful method for the construction of stereogenic centers. These reactions often exhibit excellent regio- and enantioselectivity, providing access to valuable chiral building blocks. Mo(CO)₆ can serve as a precursor to the active catalyst, often in combination with chiral ligands.
Application: Asymmetric Alkylation of Malonates
This protocol outlines the enantioselective allylic alkylation of dimethyl malonate with an allylic carbonate, using a catalyst system derived from a Mo(0) precursor and a chiral ligand.
Quantitative Data Summary
| Entry | Allylic Electrophile | Nucleophile | Ligand | b:l ratio | Yield (%) | ee (%) |
| 1 | cinnamyl acetate | Dimethyl malonate | (S,S)-DACH-pyridyl | >20:1 | 85 | 95 |
| 2 | geranyl acetate | Dimethyl malonate | (S,S)-DACH-pyridyl | >20:1 | 78 | 92 |
| 3 | (E)-hex-2-en-1-yl acetate | Dimethyl malonate | (S,S)-DACH-pyridyl | 15:1 | 82 | 90 |
b:l refers to the ratio of branched to linear product.
Experimental Protocol
-
In a glovebox, to a solution of the chiral ligand (0.017 mmol) in dry THF (1.0 mL) in a sealed vial, add Mo(CO)₃(pyr)₃ (0.015 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.
-
In a separate vial, dissolve the allylic electrophile (0.1 mmol) and dimethyl malonate (0.12 mmol) in dry THF (1.0 mL).
-
Add sodium hydride (0.12 mmol, 60% dispersion in mineral oil) to the solution of the electrophile and nucleophile and stir for 10 minutes at room temperature.
-
Transfer the catalyst solution to the reaction mixture containing the substrate and base.
-
Seal the vial and stir the reaction at the desired temperature (e.g., 60 °C) for the specified time (e.g., 48 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched product.
Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. Mo(CO)₆ can mediate this transformation, often requiring promoters such as dimethyl sulfoxide (B87167) (DMSO) or phosphine (B1218219) oxides to facilitate the reaction.
Application: Intramolecular Pauson-Khand Reaction
This protocol describes the intramolecular cyclization of an enyne to form a bicyclic cyclopentenone.
Quantitative Data Summary
| Entry | Enyne Substrate | Promoter | Yield (%) |
| 1 | 1-allyl-2-ethynylbenzene | DMSO | 79 |
| 2 | N-allyl-N-propargyl-p-toluenesulfonamide | TBPO | 75 |
| 3 | Diethyl allyl(prop-2-yn-1-yl)malonate | HMPA | 68 |
TBPO = Tributylphosphine (B147548) oxide, HMPA = Hexamethylphosphoramide
Experimental Protocol
-
To a solution of the enyne substrate (1.0 mmol) in toluene (B28343) (20 mL) in a round-bottom flask, add molybdenum hexacarbonyl (1.2 mmol, 317 mg).
-
Add the promoter (e.g., tributylphosphine oxide, 3.6 mmol).
-
Reflux the mixture under an inert atmosphere for 16-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.
Ring-Opening Metathesis Polymerization (ROMP)
Molybdenum hexacarbonyl, in combination with activators like phenols, can generate "instant" catalysts for alkyne and olefin metathesis, including Ring-Opening Metathesis Polymerization (ROMP). This approach provides a convenient entry to well-defined polymers from cyclic olefins.
Application: ROMP of Norbornene
This protocol details the polymerization of norbornene using a catalyst system generated in situ from Mo(CO)₆.
Quantitative Data Summary
| Entry | Monomer | Monomer:Catalyst Ratio | Polymer Yield (%) | PDI |
| 1 | Norbornene | 100:1 | >95 | 1.15 |
| 2 | Dicyclopentadiene | 100:1 | >95 | 1.20 |
| 3 | 5-Norbornene-2-methanol | 100:1 | 92 | 1.18 |
PDI = Polydispersity Index
Experimental Protocol
-
Catalyst Pre-activation: In a dry Schlenk flask under argon, dissolve Mo(CO)₆ (0.1 mmol, 26 mg) and 4-chlorophenol (B41353) (0.3 mmol, 39 mg) in dry toluene (5 mL).
-
Heat the mixture at 100 °C for 1 hour. The solution should change color, indicating the formation of the active catalytic species.
-
Cool the catalyst solution to room temperature.
-
Polymerization: In a separate Schlenk flask, dissolve norbornene (10 mmol, 940 mg) in dry toluene (10 mL).
-
Inject the freshly prepared catalyst solution into the monomer solution with vigorous stirring.
-
Polymerization is typically rapid and may be complete within minutes to a few hours, often accompanied by an increase in viscosity.
-
Quench the polymerization by adding a small amount of benzaldehyde.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Visualizations
Caption: General catalytic cycle for Mo(CO)₆-mediated carbonylation.
Caption: Typical experimental workflow for product purification.
Caption: Key reactions catalyzed by molybdenum hexacarbonyl.
The Solid Guardian of Carbon Monoxide: Molybdenum Hexacarbonyl in Palladium-Catalyzed Carbonylation Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Palladium-catalyzed carbonylation reactions are a cornerstone of modern synthetic chemistry, enabling the direct introduction of a carbonyl group to forge essential C-C and C-heteroatom bonds. However, the use of gaseous carbon monoxide (CO) presents significant safety and handling challenges. Molybdenum hexacarbonyl, Mo(CO)₆, a stable and crystalline solid, has emerged as a superior alternative, offering a safe and convenient ex-situ or in-situ source of carbon monoxide for a wide array of palladium-catalyzed transformations. These "gas-free" methods have streamlined the synthesis of ketones, amides, esters, and other carbonyl-containing compounds, proving invaluable in medicinal chemistry and drug development.
I. Overview of Mo(CO)₆ as a CO Surrogate
Molybdenum hexacarbonyl serves as an efficient precursor for the controlled release of carbon monoxide under specific reaction conditions. The liberation of CO can be triggered either thermally at elevated temperatures or chemically through the action of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] This controlled release allows for precise stoichiometry and minimizes the hazards associated with handling high-pressure CO gas.
A significant advancement in utilizing Mo(CO)₆ is the development of two-chamber systems.[1] In this setup, the CO generation from Mo(CO)₆ occurs in a separate vessel connected to the reaction chamber. This physical separation prevents potential interference of molybdenum byproducts with the palladium catalyst and is particularly advantageous for sensitive substrates, such as those containing nitro groups which can be reduced by molybdenum species.[1]
II. Key Applications and Quantitative Data
Mo(CO)₆ has been successfully employed in a variety of palladium-catalyzed carbonylation reactions. Below is a summary of representative applications with quantitative data.
A. Aminocarbonylation of Aryl and Heteroaryl Halides
The synthesis of amides via aminocarbonylation is a vital transformation in pharmaceutical and materials science. The use of Mo(CO)₆ provides a robust and high-yielding method for this reaction.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | n-Butylamine | Pd(PPh₃)₄ (5) | - | Et₃N | Dioxane | 65 | 5-15 | 95 | [2] |
| 2 | 4-Bromoanisole | n-Butylamine | Pd(dppf)Cl₂ (5) | - | Et₃N | Dioxane | 85 | 15 | 88 | [2] |
| 3 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ (5) | t-Bu₃PHBF₄ (10) | DBU | THF | 125 (MW) | 0.1 | 97 | [2] |
| 4 | 2-Bromothiophene | Piperidine | Pd(OAc)₂ (5) | t-Bu₃PHBF₄ (10) | DBU | THF | 125 (MW) | 0.1 | 85 | [2] |
B. Carbonylative Suzuki-Miyaura Coupling
The carbonylative Suzuki-Miyaura coupling enables the synthesis of unsymmetrical ketones from aryl halides and boronic acids. Mo(CO)₆ serves as an effective CO source in this three-component reaction.
| Entry | Aryl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 12 | 85 | [3] |
| 2 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 12 | 92 | [3] |
| 3 | 1-Iodonaphthalene | 2-Thienylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 12 | 78 | [3] |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₃PO₄ | DMF | 110 | 24 | 81 | [3] |
III. Experimental Protocols
A. General Protocol for Aminocarbonylation using a Two-Chamber System
This protocol is adapted from established procedures for the aminocarbonylation of aryl halides.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Molybdenum hexacarbonyl (Mo(CO)₆, 1.0 equiv)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Promoter for CO release (e.g., DBU, 1.5 equiv)
-
Two-chamber reaction vessel
Procedure:
-
Reaction Chamber Setup: To one chamber of a dry, two-chamber reaction vessel, add the aryl halide (0.5 mmol), the palladium catalyst (0.025 mmol), and a magnetic stir bar.
-
CO Generation Chamber Setup: In the second chamber, place molybdenum hexacarbonyl (0.5 mmol).
-
Solvent and Reagent Addition: Add anhydrous dioxane (3 mL) to each chamber. To the reaction chamber, add the amine (0.6 mmol) and the base (1.0 mmol).
-
Assembly and Inert Atmosphere: Securely connect the two chambers and purge the entire system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Initiation of CO Release: Inject the promoter (e.g., DBU, 0.75 mmol) into the chamber containing Mo(CO)₆.
-
Reaction: Place the assembled two-chamber system in a preheated oil bath at the desired temperature (e.g., 65-85 °C) and stir for the required time (typically 5-24 hours).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.
IV. Visualizing the Process: Diagrams
A. Palladium-Catalyzed Carbonylation Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed carbonylation reactions, with the in-situ generation of CO from Mo(CO)₆.
Caption: The catalytic cycle of palladium-catalyzed carbonylation with CO from Mo(CO)₆.
B. Experimental Workflow for a Two-Chamber Reaction
This diagram outlines the key steps in setting up a palladium-catalyzed carbonylation reaction using Mo(CO)₆ in a two-chamber system.
Caption: Experimental workflow for a two-chamber palladium-catalyzed carbonylation.
C. Logical Relationship: In-situ vs. Ex-situ CO Generation
This diagram illustrates the logical choice between in-situ and ex-situ CO generation methods.
Caption: Decision-making for in-situ vs. ex-situ CO generation.
V. Conclusion
The use of molybdenum hexacarbonyl as a solid carbon monoxide source has significantly advanced the field of palladium-catalyzed carbonylation. It offers a safer, more convenient, and highly efficient alternative to gaseous CO, facilitating the synthesis of a diverse range of carbonyl-containing molecules. The protocols and data presented herein provide a practical guide for researchers to implement these valuable methodologies in their synthetic endeavors, particularly in the fast-paced environment of drug discovery and development.
References
Application Notes and Protocols for Alkyne Metathesis Using Molybdenum Hexacarbonyl (Mo(CO)₆) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing alkyne metathesis reactions utilizing the readily available and cost-effective catalyst precursor, molybdenum hexacarbonyl (Mo(CO)₆). This classical system, first reported by Mortreux, generates a catalytically active species in situ through the addition of a phenolic or silanol (B1196071) co-catalyst. While more advanced, well-defined catalysts exist, the Mo(CO)₆ system remains relevant for its simplicity and applicability to robust substrates.
Overview and Principle
Alkyne metathesis is a powerful transformation that involves the cleavage and reformation of carbon-carbon triple bonds, leading to the redistribution of alkylidyne fragments. The reaction catalyzed by molybdenum complexes is generally accepted to proceed through a metal alkylidyne intermediate and a metallacyclobutadiene transition state.[1][2] The Mo(CO)₆-based system requires thermal activation in the presence of a co-catalyst, typically a phenol (B47542) or a silanol, to generate the active catalytic species.[1][2][3][4][5][6][7][8]
The simplicity of this two-component system is a key advantage; however, it is important to note its limitations, which include the requirement for high reaction temperatures (typically 140-160 °C) and a somewhat limited tolerance for sensitive functional groups.[1][4][5][6]
Experimental Protocols
The following protocols are generalized procedures based on literature precedents.[3][9] Optimization of reaction conditions, particularly the choice of co-catalyst and temperature, may be necessary for specific substrates.
Materials and Reagents
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene, 1,2-dichlorobenzene)
-
Co-catalyst (e.g., phenol, 4-chlorophenol, 4-trifluoromethylphenol, dimethyl(naphthyl)silanol)
-
Alkyne substrate
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
General Procedure for Alkyne Metathesis
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Mo(CO)₆ (typically 5-10 mol%).
-
Solvent and Reagents Addition: Add the anhydrous, degassed solvent, followed by the alkyne substrate and the co-catalyst (typically 1-1.5 equivalents relative to the substrate).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., boiling toluene, 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC/MS, TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The purification procedure will depend on the nature of the product and may involve filtration, solvent removal under reduced pressure, and chromatography.
Data Presentation: Catalyst Loading and Co-catalyst Effects
The choice of co-catalyst and its concentration can significantly impact the reaction efficiency. The following table summarizes typical reaction parameters for the self-metathesis of 4-decyne.
| Catalyst Precursor | Co-catalyst | Catalyst Loading (mol%) | Co-catalyst Loading (mol%) | Solvent | Temperature (°C) | Notes |
| Mo(CO)₆ | Phenol | 5 | 50 | Toluene | 110 | Standard conditions. |
| Mo(CO)₆ | 4-Chlorophenol | 5-10 | 50-150 | Chlorobenzene | Reflux | Often used for improved activity.[10] |
| Mo(CO)₆ | 4-Trifluoromethylphenol | 5-10 | 50-150 | Chlorobenzene | Reflux | Electron-withdrawing groups on the phenol can enhance catalytic activity.[10] |
| Mo(CO)₆ | Dimethyl(naphthyl)silanol | 2 | 4 | Toluene | 110 | Silanols have emerged as effective activators.[9] |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for Mo(CO)₆-catalyzed alkyne metathesis.
Proposed Catalytic Cycle
Caption: Simplified mechanism of alkyne metathesis via a metallacyclobutadiene intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkyne metathesis - Wikipedia [en.wikipedia.org]
- 3. In Situ Generation of Molybdenum-Based Catalyst for Alkyne Metathesis: Further Developments and Mechanistic Insights | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Ascent of Alkyne Metathesis to Strategy-Level Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of alkyne metathesis catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in the development of alkyne metathesis catalysts [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Pauson-Khand Reaction Catalyzed by Molybdenum Hexacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition reaction that synthesizes α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, mediated by a transition metal complex.[1][2][3][4] While historically reliant on stoichiometric cobalt carbonyls, the use of molybdenum hexacarbonyl [Mo(CO)₆] has emerged as a valuable alternative, offering advantages in terms of toxicity and ease of handling.[5] Mo(CO)₆ can serve as both the catalyst and a source of carbon monoxide.[1][6] This document provides detailed application notes and experimental protocols for performing the Pauson-Khand reaction catalyzed by molybdenum hexacarbonyl.
Applications in Organic Synthesis and Drug Development
The cyclopentenone core is a key structural motif in a wide array of biologically active molecules and natural products, including prostaglandins (B1171923) and various terpenes.[7][8] The Mo(CO)₆-catalyzed PKR provides an efficient route to construct these five-membered ring systems, which are of significant interest in pharmaceutical chemistry.[9] The reaction is applicable to both intermolecular and intramolecular cyclizations, with the latter being particularly useful for the rapid assembly of complex bicyclic frameworks from linear enyne precursors.[1][3] The intramolecular variant often proceeds with high regio- and stereoselectivity.[3]
Key applications include:
-
Natural Product Synthesis: Construction of complex polycyclic molecules containing five-membered rings.[8]
-
Medicinal Chemistry: Synthesis of novel cyclopentenone-based compounds for screening as potential therapeutic agents. The five-membered heterocyclic products are of great significance in pharmaceutical chemistry.[9]
-
Materials Science: Development of novel organic materials with specific electronic or optical properties.
Reaction Mechanism and Key Parameters
The precise mechanism of the Mo(CO)₆-catalyzed Pauson-Khand reaction is not as extensively studied as its cobalt counterpart but is believed to follow a similar pathway. The generally accepted sequence involves:
-
Ligand Dissociation: Initial loss of CO ligands from the molybdenum center to create vacant coordination sites. This step can be promoted by heat or additives.
-
Substrate Coordination: Coordination of the alkyne and alkene to the molybdenum center.
-
Oxidative Cyclization: Formation of a metallacyclopentene intermediate.
-
CO Insertion: Migratory insertion of a carbon monoxide ligand into a metal-carbon bond.
-
Reductive Elimination: Release of the cyclopentenone product and regeneration of the active catalytic species.
A simplified representation of the catalytic cycle is depicted below.
Experimental Protocols
General Considerations
-
Reagents and Solvents: Molybdenum hexacarbonyl is an air-stable solid.[6] However, the reaction itself is sensitive to air and moisture. Therefore, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Toluene (B28343) is a commonly used solvent.[7][9][10]
-
Temperature: High temperatures, typically around 100 °C, are often required to promote the dissociation of CO ligands from the Mo(CO)₆ complex.[5][10]
-
Additives/Promoters: The efficiency of the Mo(CO)₆-mediated PKR can be significantly enhanced by the use of promoters. Dimethyl sulfoxide (B87167) (DMSO) is a widely used additive, often in stoichiometric amounts.[7][9][10] Other effective promoters include phosphine (B1218219) oxides (e.g., tributylphosphine (B147548) oxide) and tetrasubstituted thioureas.[5][10] These additives are thought to facilitate the initial CO decomplexation step.[5][10]
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Mo(CO)₆-catalyzed Pauson-Khand reaction.
Protocol 1: Stoichiometric Mo(CO)₆-Mediated Intramolecular PKR with DMSO Promoter
This protocol is adapted from procedures described for the cyclization of enynes.[9][10]
Materials:
-
Enyne substrate (1.0 eq)
-
Molybdenum hexacarbonyl [Mo(CO)₆] (1.2 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.6 - 5.0 eq)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add molybdenum hexacarbonyl (1.2 eq).
-
Evacuate and backfill the flask with argon. This cycle should be repeated three times.
-
Under a positive pressure of argon, add anhydrous toluene to dissolve the Mo(CO)₆.
-
Add the enyne substrate (1.0 eq) to the flask via syringe.
-
Finally, add anhydrous DMSO (3.6 - 5.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 16-20 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate) to remove molybdenum by-products.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.
Protocol 2: Catalytic Mo(CO)₆-Mediated Intramolecular PKR of Allenynes
This protocol is based on the cyclization of 1,6-allenynes using a catalytic amount of Mo(CO)₆ under a carbon monoxide atmosphere.[7]
Materials:
-
1,6-Allenyne substrate (1.0 eq)
-
Molybdenum hexacarbonyl [Mo(CO)₆] (10 mol %)
-
Anhydrous Dimethyl sulfoxide (DMSO) (trace amount)
-
Anhydrous Toluene
-
Carbon Monoxide (CO) balloon
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,6-allenyne substrate (1.0 eq) and molybdenum hexacarbonyl (0.1 eq).
-
Evacuate and backfill the flask with argon.
-
Introduce anhydrous toluene via syringe, followed by a trace amount of anhydrous DMSO.
-
Evacuate the flask and backfill with carbon monoxide from a balloon. Maintain a positive pressure of CO throughout the reaction.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction for consumption of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature and vent the CO atmosphere in a fume hood.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the bicyclic cyclopentenone product.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Mo(CO)₆-catalyzed Pauson-Khand reaction under various conditions.
Table 1: Effect of Additives on a Stoichiometric Mo(CO)₆-Mediated PKR [10]
Reaction Conditions: Substrate (0.29 mmol), Mo(CO)₆ (1.2 eq.), Additive (3.6 eq.), Toluene, 100 °C under Argon.
| Entry | Additive | Reaction Time (h) | Isolated Yield (%) |
| 1 | None | 20 | < 5 (incomplete) |
| 2 | DMSO | 16 | 79 |
| 3 | Tetramethylthiourea (TMTU) | 16 | 54 |
| 4 | Tributylphosphine oxide (TBPO) | 3 | 52 |
| 5 | Trimethylphosphine oxide | 2 | 57 |
| 6 | Triethylamine | 2 | 46 (with TBPO) |
Table 2: Catalytic Mo(CO)₆-Mediated PKR of Various 1,6-Allenynes [7]
Reaction Conditions: Substrate, Mo(CO)₆ (10 mol %), Toluene/DMSO (trace), 60–80 °C, 1 atm CO.
| Entry | Substrate Substituent (Alkyne) | Substrate Substituent (Allene) | Isolated Yield (%) |
| 1 | H | H | 85 |
| 2 | CO₂Et | H | 89 |
| 3 | n-Butyl | H | 81 |
| 4 | Phenyl | H | 78 |
| 5 | H | CH₃ | 79 |
| 6 | CO₂Et | CH₃ | 83 |
Troubleshooting and Optimization
-
Low Yields: If yields are low, ensure that all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive inert atmosphere. Increasing the reaction time or temperature may be beneficial. The choice and amount of promoter can also be critical; screening different additives like those in Table 1 is recommended.
-
Decomposition of Starting Material: Decomposition can occur if reaction temperatures are too high or reaction times are excessively long.[10] Consider running the reaction at a lower temperature for a longer duration.
-
Reaction Stalls: In catalytic reactions, the catalyst may deactivate. Ensuring a continuous, positive pressure of CO can sometimes help. In stoichiometric reactions, adding more promoter might restart a stalled reaction.
-
Purification Difficulties: Molybdenum by-products can sometimes complicate purification. A preliminary filtration through a pad of silica or celite immediately after the reaction is highly effective at removing most of these inorganic residues.[5]
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction [organic-chemistry.org]
- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 4. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Chemical Vapor Deposition of Molybdenum-based Thin Films using Mo(CO)₆
Introduction
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films and coatings, widely employed in microelectronics, optics, and materials science.[1] Molybdenum hexacarbonyl, Mo(CO)₆, is a common precursor for the deposition of molybdenum and its compounds due to its high volatility and stability as a zero-valent metal source.[2] This colorless, air-stable solid can be easily vaporized and transported into a CVD reactor.
The thermal decomposition of Mo(CO)₆ on a heated substrate surface is the fundamental principle behind the film deposition. However, the process is sensitive to various parameters, and achieving pure metallic molybdenum films can be challenging. Incomplete decomposition of the carbonyl ligands often leads to the incorporation of carbon and oxygen impurities, resulting in molybdenum oxycarbide (MoCₓOᵧ) films, particularly at lower temperatures.[3][4][5] By carefully controlling deposition conditions and introducing co-reactants such as oxygen or ammonia, Mo(CO)₆ can also be used to deposit molybdenum oxide (MoOₓ) or molybdenum nitride (MoNₓ) films, respectively.
These application notes provide detailed protocols and a summary of process parameters for the deposition of molybdenum-based thin films using Mo(CO)₆, intended for researchers and scientists in materials and drug development fields.
Section 1: Fundamental Principles
The CVD process using Mo(CO)₆ is governed by the thermal decomposition of the precursor molecule. The ideal reaction for depositing pure molybdenum is the complete decarbonylation of the precursor, leaving elemental molybdenum on the substrate and carbon monoxide as a gaseous byproduct.
Caption: Thermal decomposition pathway for Mo(CO)₆.
Key parameters that influence the film's properties include substrate temperature, chamber pressure, precursor temperature (which controls vapor pressure), and the flow rates of carrier and reactant gases.[1] The interplay of these variables determines the film's growth rate, composition, crystallinity, and morphology.
Section 2: Experimental Protocols
The following protocols outline the procedures for depositing metallic molybdenum and molybdenum oxide films. A general CVD workflow is first presented.
Caption: General experimental workflow for a CVD process.
Protocol 1: Low-Pressure CVD (LPCVD) for Metallic Molybdenum (Mo) Films
This protocol is designed to deposit films of metallic molybdenum. Achieving high purity requires elevated temperatures to ensure the complete decomposition of the Mo(CO)₆ precursor.[3]
1. Substrate Preparation:
- Clean the substrate (e.g., Silicon (100) wafer) using a standard cleaning procedure (e.g., RCA clean or sonication in acetone, isopropanol, and deionized water) to remove organic and particulate contamination.
- Dry the substrate thoroughly with an inert gas (e.g., N₂).
2. System Setup & Deposition:
- Load the cleaned substrate into the CVD reaction chamber.
- Evacuate the chamber to a base pressure typically below 10⁻⁵ Torr.
- Heat the Mo(CO)₆ precursor reservoir to 55 °C to achieve sufficient vapor pressure (~2 mbar).[6] Keep the gas delivery lines heated to a higher temperature (e.g., 70 °C) to prevent precursor condensation.[6]
- Heat the substrate to the target deposition temperature, generally above 400 °C, to promote the formation of metallic molybdenum rather than molybdenum carbide.[3]
- Introduce a carrier gas (e.g., high-purity N₂ or Ar) at a controlled flow rate (e.g., 8-20 SCCM).[6]
- Introduce the Mo(CO)₆ vapor into the reaction chamber. The pressure during deposition will depend on the specific system but can range from mTorr to Torr.
- Continue the deposition for the desired duration to achieve the target film thickness.
3. Post-Deposition:
- Stop the Mo(CO)₆ flow and cool the substrate to room temperature under an inert gas flow.
- Vent the chamber to atmospheric pressure with an inert gas.
- Remove the coated substrate for characterization.
Protocol 2: LPCVD for Molybdenum Oxide (MoOₓ) Films
This protocol adapts the general procedure by introducing oxygen as a co-reactant to deposit molybdenum oxide films.[7][8]
Caption: Reaction pathway for molybdenum oxide CVD.
1. Substrate Preparation:
- Follow the same cleaning procedure as described in Protocol 1. Silicon (100) wafers are a suitable substrate.[7][8]
2. System Setup & Deposition:
- Load the substrate and evacuate the chamber to base pressure.
- Heat the Mo(CO)₆ precursor as in Protocol 1.
- Heat the substrate to the target deposition temperature, typically in the range of 300-500 °C.[7][8]
- Introduce a controlled flow of high-purity oxygen (O₂) as the co-reactant. Flow rates of 5 to 15 sccm have been reported.[7][8]
- Introduce the Mo(CO)₆ vapor into the chamber. The total pressure during deposition is typically maintained in the range of 200-1014 mTorr.[7][8]
- Deposition time will vary based on the desired thickness and specific process parameters.
3. Post-Deposition:
- Stop the Mo(CO)₆ and O₂ flows.
- Cool the substrate under an inert gas flow before venting the chamber and retrieving the sample.
Section 3: Process Parameters and Film Properties
The quantitative data from various studies are summarized below to provide a reference for process development.
Table 1: Process Parameters for Molybdenum Oxide (α-MoO₃) Deposition via LPCVD [7][8]
| Substrate Temp. (°C) | Pressure (mTorr) | O₂ Flow Rate (sccm) | Substrate | Resulting Phase |
|---|---|---|---|---|
| 425 - 450 | 660 - 1014 | 5 | Silicon (100) | α-MoO₃ |
| 450 - 500 | 300 - 500 | 5 | Silicon (100) | α-MoO₃ |
| > 400 | > 600 | 15 | Silicon (100) | Significant gas phase decomposition |
Table 2: Process Parameters for Area-Selective CVD Inhibition on Oxide Surfaces [9]
| Substrate Temp. (°C) | Mo(CO)₆ Pressure (mTorr) | NH₃ Pressure (mTorr) | Substrate | Outcome |
|---|---|---|---|---|
| 150 | 0.02 | 1.5 | Thermal SiO₂ | Growth inhibited |
| 200 | 0.025 | 3.7 | Thermal SiO₂ | Growth inhibited |
| 225 | 0.02 | 9.0 | Thermal SiO₂ | Nucleation after 13 min delay |
Table 3: Film Composition from Low-Temperature Deposition [3]
| Deposition Temp. (°C) | Technique | Film Composition (Atomic %) | Notes |
|---|---|---|---|
| 125 | Pulsed CVD-like | Mo: ~60%, C: ~25%, O: ~15% | Nonself-limiting growth of MoCₓOᵧ |
| 100 - 250 | Pulsed CVD-like | MoCₓOᵧ | Incomplete decarbonylation |
Section 4: Film Characterization
After deposition, a variety of analytical techniques are necessary to determine the properties of the thin films. Common methods reported in the literature include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states of the film.[5][6][8]
-
Auger Electron Spectroscopy (AES): For surface elemental analysis and depth profiling.[5][8]
-
X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallographic orientation of the films.[7]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and measure film thickness from cross-sections.
-
Spectroscopic Ellipsometry (SE): For in-situ monitoring of film growth and ex-situ measurement of thickness and optical properties.[6]
References
- 1. Multiscale Models of CVD Process: Review and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. faculty.ustc.edu.cn [faculty.ustc.edu.cn]
- 6. pubs.aip.org [pubs.aip.org]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Application Notes and Protocols for Electron Beam-Induced Deposition of Nanostructures from Mo(CO)₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Beam-Induced Deposition (EBID) is a direct-write nanofabrication technique capable of creating complex two- and three-dimensional nanostructures with high spatial resolution.[1][2] This method utilizes a focused electron beam to decompose precursor molecules adsorbed on a substrate surface, leading to the localized deposition of non-volatile material.[1][3] Molybdenum hexacarbonyl, Mo(CO)₆, is a common precursor for depositing molybdenum-containing nanostructures.[4] These structures are of interest for applications in nanoelectronics, catalysis, and sensing due to the unique properties of molybdenum and its compounds at the nanoscale.[5][6]
This document provides detailed application notes and experimental protocols for the deposition of nanostructures from Mo(CO)₆ using EBID.
Safety Precautions for Handling Mo(CO)₆
Molybdenum hexacarbonyl is a toxic solid.[5][7][8] Inhalation, ingestion, or skin contact can be harmful.[9] It is crucial to handle this precursor in a well-ventilated area, preferably within a fume hood.[5][7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[4][9] Refer to the Safety Data Sheet (SDS) for complete handling and disposal instructions.[5][7][8]
Experimental Setup and Materials
A standard EBID process requires a high-vacuum scanning electron microscope (SEM) equipped with a gas injection system (GIS).[2] The GIS facilitates the controlled delivery of the Mo(CO)₆ precursor to the substrate in the vicinity of the electron beam.
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆) precursor (solid)
-
Substrates (e.g., silicon wafers with a native oxide layer, glass coverslips, or gold-coated substrates)[10]
-
Solvents for substrate cleaning (e.g., acetone (B3395972), isopropanol)
Experimental Protocols
Substrate Preparation
Clean and contamination-free substrates are essential for reproducible and high-quality deposition.
-
Ultrasonic Cleaning: Place the substrates in a beaker with acetone and sonicate for 10-15 minutes.
-
Rinse: Decant the acetone and rinse the substrates thoroughly with isopropanol.
-
Drying: Dry the substrates using a stream of dry nitrogen gas.
-
Plasma Cleaning (Optional): For applications requiring pristine surfaces, an oxygen or argon plasma treatment can be used to remove any remaining organic residues.
Precursor Handling and Loading
-
In a fume hood, carefully transfer a small amount of solid Mo(CO)₆ into the crucible of the gas injection system.
-
Attach the crucible to the GIS, ensuring a leak-tight seal.
-
Install the GIS onto the SEM chamber.
Electron Beam-Induced Deposition (EBID) Process
The following is a general protocol. Optimal parameters will vary depending on the specific instrument and desired nanostructure characteristics.
-
Pump Down: Evacuate the SEM chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ mbar.
-
Precursor Delivery: Gently heat the Mo(CO)₆ crucible to increase its vapor pressure and introduce the precursor into the chamber through the GIS nozzle. The chamber pressure will typically rise to the range of 8 × 10⁻⁷ to 1 × 10⁻⁶ mbar during deposition.[9]
-
Locate Deposition Area: Navigate to the desired location on the substrate for nanostructure fabrication.
-
Electron Beam Parameters: Set the desired acceleration voltage, beam current, and spot size. These parameters significantly influence the deposition process and the final structure's properties.
-
Patterning: Use the SEM's patterning software to define the desired shape of the nanostructure. Key parameters to control are:
-
Dwell Time: The time the electron beam remains at a single point.
-
Pitch: The distance between adjacent deposition points.
-
-
Deposition: Initiate the electron beam patterning to begin the deposition process. The interaction of the electron beam with the adsorbed Mo(CO)₆ molecules will cause their dissociation, leading to the growth of a molybdenum-containing nanostructure.
-
Post-Deposition: Once the deposition is complete, stop the precursor flow and turn off the crucible heating. Allow the chamber to return to the base pressure before venting.
Post-Deposition Purification (Annealing)
As-deposited nanostructures from Mo(CO)₆ typically contain significant amounts of carbon and oxygen from the carbonyl ligands.[9] Post-deposition annealing can be performed to increase the molybdenum content and improve the material's properties.
-
In-situ Annealing: If the SEM is equipped with a heating stage, the substrate can be heated in a vacuum or in the presence of a reactive gas (e.g., oxygen or water vapor) immediately after deposition.
-
Ex-situ Annealing: Alternatively, the sample can be transferred to a separate tube furnace for annealing under a controlled atmosphere.
Data Presentation
The following tables summarize the quantitative data on the composition of as-deposited nanostructures and provide a starting point for experimental parameter selection.
Table 1: Composition of As-Deposited Nanostructures from Mo(CO)₆
| Parameter | Value | Reference |
| Precursor | Mo(CO)₆ | [9] |
| Electron Beam Energy | 5 keV | [9] |
| Substrate | Polycrystalline Gold | [9] |
| Resulting Composition (at. %) | Mo: ~41.1%, C: ~37.7%, O: ~20.5% | [9] |
| Approximate Stoichiometry | Mo₂C₂O | [9] |
Table 2: Typical EBID Process Parameters
| Parameter | Typical Range | Effect on Deposition |
| Acceleration Voltage | 1 - 30 keV | Influences electron penetration depth and secondary electron yield, affecting resolution and growth rate. |
| Beam Current | 10 pA - 10 nA | Higher currents generally lead to faster growth rates but can reduce spatial resolution. |
| Precursor Pressure | 10⁻⁷ - 10⁻⁵ mbar | Affects the surface coverage of precursor molecules, influencing the growth rate. |
| Substrate Temperature | Room Temperature to several hundred °C | Higher temperatures can increase deposit purity by promoting the desorption of volatile byproducts, but may decrease the precursor sticking coefficient, slowing the growth rate.[2] |
| Dwell Time | µs to ms | Longer dwell times can increase the vertical growth rate. |
| Pitch | nm to tens of nm | Determines the spacing between deposited voxels and influences the overall shape and density of the structure. |
Visualization of Workflows and Processes
Experimental Workflow
Caption: Workflow for EBID of Mo(CO)₆ nanostructures.
EBID Process Principle
Caption: Principle of electron beam-induced deposition.
Applications of Molybdenum-Based Nanostructures
Nanostructures fabricated from Mo(CO)₆ via EBID have potential applications in several fields:
-
Nanoelectronics: Molybdenum has good electrical conductivity, and its nanostructures can be used as interconnects, contacts, or components in nanoelectronic circuits.[6]
-
Catalysis: Molybdenum and its oxides and carbides are known to have catalytic activity. High-surface-area nanostructures created by EBID could serve as catalysts or catalyst supports for various chemical reactions.[11][12][13]
-
Sensors: The high surface-area-to-volume ratio of nanostructures makes them sensitive to their environment. Molybdenum-based nanostructures can be functionalized for use in chemical and biological sensors.[5][7][8] Molybdenum disulfide (MoS₂), a related material, has shown promise in various sensing applications.[14]
Characterization of Nanostructures
A variety of techniques can be used to characterize the morphology, composition, and structure of the deposited nanostructures:
-
Scanning Electron Microscopy (SEM): For imaging the size, shape, and surface morphology of the nanostructures.[11]
-
Transmission Electron Microscopy (TEM): To investigate the internal structure, crystallinity, and to obtain higher resolution images.[11]
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To determine the elemental composition of the deposits.[9][11]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical states of the elements present in the nanostructures.
-
Atomic Force Microscopy (AFM): For high-resolution three-dimensional imaging and to measure the height of the deposited structures.
-
Raman Spectroscopy: To probe the vibrational modes and identify the chemical bonds present, which can help in determining the phases of molybdenum compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-energy electron interaction and focused electron beam-induced deposition of molybdenum hexacarbonyl (Mo(CO)6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mo-Based Layered Nanostructures for the Electrochemical Sensing of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanomaterials | RAITH [raith.com]
- 7. [PDF] Mo-Based Layered Nanostructures for the Electrochemical Sensing of Biomolecules | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Low-energy electron interaction and focused electron beam-induced deposition of molybdenum hexacarbonyl (Mo(CO)6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focused electron beam induced deposition: A perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application of Molybdenum Hexacarbonyl (Mo(CO)₆) in Infrared Spectroscopy Calibration
Abstract
This document provides detailed application notes and protocols for the use of Molybdenum Hexacarbonyl (Mo(CO)₆) as a calibration standard in infrared (IR) spectroscopy. Mo(CO)₆ offers a sharp and intense absorption band in a region of the mid-infrared spectrum that is often critical for the analysis of organic and organometallic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable calibrant for their IR instrumentation. Detailed methodologies for sample preparation in various phases (gas, solution, and solid) are presented, along with a summary of its characteristic absorption peak.
Introduction
Accurate and precise calibration of infrared spectrometers is paramount for obtaining reliable qualitative and quantitative data. While polystyrene films are a widely used standard, certain applications benefit from calibrants with sharp, well-defined peaks in specific spectral regions. Molybdenum hexacarbonyl, Mo(CO)₆, is a volatile, air-stable organometallic compound that exhibits a very strong and sharp absorption band due to the C-O stretching vibration of its carbonyl ligands. This makes it a potentially useful secondary standard for the calibration of the wavenumber axis of IR spectrometers, particularly in the 2000 cm⁻¹ region.
Key Characteristics of Mo(CO)₆ for IR Calibration
Molybdenum hexacarbonyl possesses an octahedral geometry, which, according to group theory selection rules, should result in a single, sharp, and intense infrared-active C-O stretching band (T₁ᵤ mode). This characteristic absorption is sensitive to the physical state of the sample, which must be taken into account during calibration.
Data Presentation
The primary infrared absorption band of Mo(CO)₆ used for calibration is summarized in the table below. The peak position can vary slightly depending on the sample preparation method and the solvent used.
| Physical State | Matrix/Solvent | Reported Peak Position (cm⁻¹) | Reference(s) |
| Gas Phase | - | ~2003 | [Theoretical calculations suggest a peak around 1989 cm⁻¹] |
| Solution | Decalin | 1984 | [1] |
| Solid State | KBr Pellet | ~2000 | [2] |
| Solid State | Nujol Mull | ~1990 | Inferred from general principles of solid-state effects |
Note: The values presented are based on available literature and may vary slightly depending on the specific instrumentation and experimental conditions. It is recommended to use a certified reference material if available or to establish the calibration value in-house against a primary standard.
Experimental Protocols
Accurate calibration requires meticulous sample preparation. The following protocols provide detailed steps for preparing Mo(CO)₆ in the gas phase, as a solution, and as a solid for IR analysis.
Gas Phase Calibration
This method is suitable for calibrating instruments equipped with a gas cell. Due to the volatility of Mo(CO)₆, a low-pressure vapor can be readily generated.
Materials:
-
Molybdenum Hexacarbonyl (Mo(CO)₆), high purity
-
IR gas cell with KBr or NaCl windows
-
Vacuum line
-
Schlenk flask or a small sublimator
-
Heating mantle or oil bath
-
FT-IR Spectrometer
Protocol:
-
Gas Cell Preparation: Ensure the gas cell is clean, dry, and free of any contaminants. Evacuate the cell using a vacuum line.
-
Sample Preparation: Place a small amount (a few milligrams) of Mo(CO)₆ into a Schlenk flask or sublimator connected to the gas cell via the vacuum line.
-
Vapor Introduction: Gently heat the Mo(CO)₆ sample using a heating mantle or oil bath to a temperature sufficient to generate a low vapor pressure (e.g., 40-50 °C).
-
Equilibration: Allow the Mo(CO)₆ vapor to fill the gas cell. Monitor the pressure to ensure it remains within the safe operating limits of the cell.
-
Spectral Acquisition: Acquire the infrared spectrum of the Mo(CO)₆ vapor. The spectrum should show a sharp, well-defined absorption band around 2003 cm⁻¹.
-
Calibration: Use the peak maximum of the C-O stretching band to calibrate the wavenumber axis of the spectrometer according to the instrument's software instructions.
Solution Phase Calibration
Calibration in solution is a convenient method, especially for routine checks. The choice of solvent is crucial as it should be transparent in the region of interest and not react with Mo(CO)₆. Non-polar solvents like hexane (B92381) or cyclohexane (B81311) are suitable.
Materials:
-
Molybdenum Hexacarbonyl (Mo(CO)₆), high purity
-
Spectroscopic grade solvent (e.g., n-hexane, cyclohexane, or decalin)
-
Volumetric flasks and pipettes
-
Liquid IR cell with KBr or NaCl windows
-
FT-IR Spectrometer
Protocol:
-
Solution Preparation: Prepare a dilute solution of Mo(CO)₆ (e.g., 0.1-1.0 mg/mL) in the chosen spectroscopic grade solvent. Ensure the Mo(CO)₆ is fully dissolved.
-
Cell Assembly: Assemble the liquid IR cell according to the manufacturer's instructions, ensuring there are no leaks.
-
Blank Spectrum: Fill the cell with the pure solvent and acquire a background spectrum.
-
Sample Spectrum: Empty the cell, rinse it with the Mo(CO)₆ solution, and then fill it with the solution. Acquire the sample spectrum.
-
Data Processing: Subtract the solvent background from the sample spectrum to obtain the spectrum of Mo(CO)₆.
-
Calibration: Use the peak maximum of the C-O stretching band (e.g., ~1984 cm⁻¹ in decalin) to calibrate the wavenumber axis.
Solid Phase Calibration (KBr Pellet)
The KBr pellet method is a common technique for obtaining IR spectra of solid samples.
Materials:
-
Molybdenum Hexacarbonyl (Mo(CO)₆), high purity
-
Spectroscopic grade Potassium Bromide (KBr), dry
-
Agate mortar and pestle
-
Pellet press and die
-
FT-IR Spectrometer
Protocol:
-
Sample Mixture: Weigh approximately 1-2 mg of Mo(CO)₆ and 100-200 mg of dry KBr.
-
Grinding: Gently grind the Mo(CO)₆ and KBr together in the agate mortar until a fine, homogeneous powder is obtained. Work quickly to minimize exposure to atmospheric moisture.
-
Pellet Pressing: Transfer the powder to the pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Calibration: Use the peak maximum of the C-O stretching band (around 2000 cm⁻¹) to calibrate the wavenumber axis.
Comparison with Polystyrene Film
Polystyrene film is the most common and convenient standard for IR calibration. However, Mo(CO)₆ offers some distinct advantages in certain situations.
| Feature | Molybdenum Hexacarbonyl (Mo(CO)₆) | Polystyrene Film |
| Primary Calibration Peak(s) | Single, sharp, intense band around 2000 cm⁻¹ | Multiple bands across the mid-IR range (e.g., 3060, 2849.5, 1942.9, 1601.2, 1028.3 cm⁻¹)[3] |
| Advantages | - Very sharp and intense peak allows for high-precision calibration. - Useful for calibrating a specific, important region of the spectrum. - Can be used in gas, solution, and solid phases. | - Readily available and inexpensive. - Provides multiple calibration points across the spectrum. - Easy to use and requires no sample preparation. |
| Disadvantages | - Provides only a single primary calibration point. - Requires sample preparation. - Mo(CO)₆ is toxic and must be handled with care in a well-ventilated area.[4] - Volatility can be an issue for long-term storage of prepared samples. | - Peak positions and intensities can vary between films from different manufacturers.[5] - Susceptible to physical damage (scratches, stretching). - Interference fringes can sometimes be observed.[6] |
Safety Precautions
Molybdenum hexacarbonyl is toxic by inhalation, ingestion, and skin contact.[4] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, consult the Safety Data Sheet (SDS) for Mo(CO)₆.
Conclusion
Molybdenum hexacarbonyl serves as a valuable, high-precision calibration standard for a specific and important region of the mid-infrared spectrum. Its sharp and intense C-O stretching band allows for accurate wavenumber calibration. While it does not replace the broad applicability of polystyrene films, Mo(CO)₆ is an excellent secondary standard for ensuring the accuracy of IR spectrometers, particularly for applications in organometallic chemistry and other fields where the ~2000 cm⁻¹ region is of critical interest. The choice of calibration method—gas, solution, or solid phase—will depend on the available instrumentation and the specific requirements of the analysis.
References
- 1. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Item # 0009-8560, Polystyrene Calibration Film for PhEur 2.2.24 and NIST Traceable Calibration of IR and FTIR Instruments On International Crystal Laboratories [spectroscopy.internationalcrystal.net]
- 4. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Molybdenum Hexacarbonyl in the Synthesis of Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum hexacarbonyl, Mo(CO)₆, is a versatile and widely used precursor in organometallic chemistry.[1] This air-stable, volatile, white crystalline solid serves as a convenient source of molybdenum in the zero-oxidation state, facilitating the synthesis of a diverse array of organometallic complexes.[1][2] The reactivity of Mo(CO)₆ is dominated by the substitution of one or more carbon monoxide (CO) ligands by other donor ligands. This substitution can be initiated either thermally or photochemically, providing access to complexes with varying coordination numbers and electronic properties. These resulting organomolybdenum complexes are not only of academic interest but also find significant applications as catalysts in various organic transformations, including alkyne metathesis and the Pauson-Khand reaction.[1] This document provides detailed application notes and experimental protocols for the synthesis of representative organomolybdenum complexes from Mo(CO)₆, highlighting different activation methods.
General Reaction Pathways
The synthesis of organometallic complexes from Mo(CO)₆ primarily proceeds via the dissociation of CO ligands, which can be achieved through thermal energy or photochemical activation. The coordinatively unsaturated intermediate, [Mo(CO)₅], is highly reactive and is readily trapped by a wide range of ligands.
Caption: General activation and substitution pathways for Mo(CO)₆.
Experimental Workflow: A General Overview
The synthesis of organometallic complexes from Mo(CO)₆ typically follows a standard workflow, whether using thermal or photochemical methods. Key steps include reaction under an inert atmosphere, purification of the product, and characterization.
Caption: Typical experimental workflow for organomolybdenum synthesis.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of various organometallic complexes from molybdenum hexacarbonyl, categorized by the method of activation.
Table 1: Thermal Substitution Reactions
| Product | Ligand(s) | Solvent | Conditions | Time (h) | Yield (%) | Key Spectroscopic Data (cm⁻¹, ν(CO)) | Ref. |
| (η⁶-Mesitylene)Mo(CO)₃ | Mesitylene (B46885) | Mesitylene | Reflux | 48 | ~1.2% | 1942, 1852 | [3] |
| (η⁶-C₇H₈)Mo(CO)₃ | Cycloheptatriene | Heptane | Reflux | 24 | 30-45% | 1984, 1915, 1887 | [4] |
| cis-[Mo(CO)₄(piperidine)₂] | Piperidine (B6355638) | Toluene (B28343) | Reflux (110 °C) | 2 | 83% | 2012, 1877, 1757, 1706 | [5] |
| cis-[Mo(CO)₄(PPh₃)₂] | PPh₃ | Dichloromethane (B109758) | Reflux | 0.25 | 44% | 2011, 1877, 1756, 1707 | [5] |
| [Mo(CO)₄(bipy)] | 2,2'-Bipyridine (B1663995) | Benzene/aq. KOH | Room Temp. | 6 | 76% | N/A | [6] |
Table 2: Photochemical Substitution Reactions
| Product | Ligand(s) | Solvent | Conditions | Time | Yield (%) | Key Spectroscopic Data (cm⁻¹, ν(CO)) | Ref. |
| Mo(CO)₄(2,2'-bpy) | 2,2'-Bipyridine | Hexane (B92381) | UV Irradiation (Hg lamp) | N/A | 80% | 2018, 1905, 1835, 1788 | [7][8] |
Experimental Protocols
Protocol 1: Thermal Synthesis of (η⁶-Mesitylene)tricarbonylmolybdenum(0)
This protocol describes the direct reaction of Mo(CO)₆ with a large excess of an arene ligand, which also serves as the solvent.
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Mesitylene (1,3,5-trimethylbenzene)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Nitrogen or Argon gas
-
100 mL three-neck round-bottom flask, condenser, gas inlet, heating mantle, magnetic stirrer.
Procedure: [3]
-
To the 100 mL three-neck round-bottom flask, add Mo(CO)₆ (2.083 g, 7.92 mmol) and a magnetic stir bar.
-
Assemble the flask with a condenser and a gas inlet for inert gas flow.
-
Under a positive flow of nitrogen or argon, add mesitylene (10 mL, 72 mmol) to the flask.
-
Heat the reaction mixture to reflux using a heating mantle. The solid Mo(CO)₆ will sublime and then wash back into the reaction mixture.
-
Continue refluxing for 48 hours. The solution will turn yellow.
-
After cooling to room temperature, remove the excess mesitylene under reduced pressure (rotary evaporator).
-
The resulting solid is washed with 25-30 mL of hexane to remove any remaining unreacted mesitylene and other soluble impurities.
-
The crude product is then dissolved in a minimal amount of dichloromethane and filtered to remove insoluble impurities.
-
The filtrate is collected and the solvent is removed under reduced pressure to yield the product as a yellow powder.
-
The product is dried under vacuum. (Yield: 0.028 g, 1.18%).
Characterization: [3]
-
¹H NMR (CD₂Cl₂): δ 5.23 (s, 3H, Ar-H), 2.25 (s, 9H, -CH₃).
-
IR (ATR, ν(CO)): 1942 (m), 1852 (s) cm⁻¹.
Protocol 2: Photochemical Synthesis of Tetracarbonyl(2,2'-bipyridine)molybdenum(0)
This protocol utilizes UV light to promote the substitution of CO ligands at room temperature, which is often more efficient and selective than thermal methods.
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
2,2'-Bipyridine (2,2'-bpy)
-
Hexane (spectroscopy grade)
-
Nitrogen or Argon gas
-
100 mL round-bottom flask (Pyrex), magnetic stirrer, UV lamp (e.g., medium-pressure mercury lamp).
Procedure: [7]
-
In a 100 mL round-bottom flask, dissolve Mo(CO)₆ (0.017 mmol) and 2,2'-bipyridine (0.017 mmol) in hexane (30 mL).
-
Deoxygenate the solution by gently purging with nitrogen or argon for 10 minutes. The flask should be sealed but allow for gas to escape (e.g., via a bubbler).
-
Place the flask approximately 6 inches from the UV lamp and begin irradiation while stirring the solution. Safety Note: UV radiation is harmful. Ensure the lamp is properly shielded from direct view.
-
Upon irradiation, the solution will turn violet, indicating product formation, and an orange precipitate will begin to form.
-
Continue irradiation until the formation of the precipitate appears complete. The nonpolar hexane solvent helps to precipitate the product, preventing further photoreaction.
-
After the irradiation period, cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Collect the orange solid product by suction filtration.
-
Purify the product by washing it repeatedly with small portions of cold hexane.
-
Dry the product under vacuum. (Typical yield: 80%).
Characterization:
-
IR (Nujol mull, ν(CO)): 2018, 1905, 1835, 1788 cm⁻¹.[8]
Protocol 3: Synthesis of cis-Tetracarbonylbis(piperidine)molybdenum(0)
This protocol details the synthesis of a useful intermediate where two CO ligands are substituted by the more labile piperidine ligands, allowing for subsequent substitution reactions under milder conditions.
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Piperidine
-
Toluene
-
Petroleum ether (60-80 °C)
-
Nitrogen or Argon gas
-
Schlenk flask, condenser, heating mantle, magnetic stirrer.
Procedure: [5]
-
Add Mo(CO)₆ (1.00 g, 3.79 mmol) to a Schlenk flask containing toluene (15 mL) and piperidine (10 mL).
-
Under an inert atmosphere, heat the mixture to 110 °C under reflux with stirring for 2 hours.
-
During the reaction, a yellow precipitate will form.
-
After cooling the mixture to room temperature, filter the yellow solid under vacuum.
-
Wash the collected solid with two 10 mL portions of ice-cold petroleum ether.
-
Dry the yellow crystalline product, cis-[Mo(CO)₄(piperidine)₂], under vacuum. (Yield: 83%).
Characterization: [5]
-
IR (ν(CO)): 2011.7, 1877.2, 1756.6, 1706.1 cm⁻¹. The presence of four bands is characteristic of the cis isomer.
Conclusion
Molybdenum hexacarbonyl is an exceptionally valuable starting material for the synthesis of a wide range of organometallic complexes. The choice between thermal and photochemical activation allows for synthetic flexibility, providing access to different substitution patterns and products. The protocols outlined above provide a foundation for the synthesis and further functionalization of molybdenum carbonyl complexes for applications in catalysis, materials science, and drug development. Proper handling under inert atmosphere and thorough characterization are crucial for obtaining pure products and reproducible results.
References
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Light Tailoring: Impact of UV-C Irradiation on Biosynthesis, Physiognomies, and Clinical Activities of Morus macroura-Mediated Monometallic (Ag and ZnO) and Bimetallic (Ag–ZnO) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3 — Adam Cap [adamcap.com]
- 4. Organomolybdenum chemistry - Wikipedia [en.wikipedia.org]
- 5. Molybdenum, pentacarbonyl(pyridine-N-)-, (oc-6-22)- [webbook.nist.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for Photocatalytic Reactions with Molybdenum Hexacarbonyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the procedures and protocols for conducting photocatalytic reactions utilizing molybdenum hexacarbonyl [Mo(CO)₆]. This document details the experimental setup, reaction conditions, and mechanistic insights for various applications, including its use as a carbon monoxide source and as a direct photocatalyst.
Introduction
Molybdenum hexacarbonyl is a volatile, air-stable, solid compound that serves as a versatile reagent in organometallic chemistry and catalysis.[1] Upon photoirradiation, particularly with UV light, Mo(CO)₆ can undergo decarbonylation to generate coordinatively unsaturated and highly reactive molybdenum species. This property allows it to be used in a variety of photocatalytic transformations. Key applications include its role as a solid carbon monoxide (CO) source for carbonylation reactions and as a catalyst for processes like ring-opening polymerizations.[2][3]
General Safety Precautions
Molybdenum hexacarbonyl is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Reactions under pressure should be conducted behind a blast shield.
Experimental Protocols
Protocol for Ex Situ CO Generation for Carbonylation Reactions
Molybdenum hexacarbonyl can be used to generate CO gas, which is then introduced into a separate reaction vessel. This ex situ or two-chamber approach is particularly useful when the molybdenum byproducts might interfere with the primary catalytic cycle or are incompatible with sensitive substrates, such as those containing nitro groups.[2]
Materials and Equipment:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
High-boiling point solvent (e.g., dioxane, toluene)
-
Two-chamber reaction vessel or a similar setup with two connected flasks
-
Schlenk line for inert atmosphere
-
Heating mantle and magnetic stirrer
-
Substrate, catalyst (e.g., palladium catalyst), and other reagents for the carbonylation reaction
Procedure:
-
Vessel Setup: Assemble a two-chamber reaction vessel. In one chamber (the "CO generation chamber"), place a stir bar and the desired amount of molybdenum hexacarbonyl.
-
Reagent Addition: In the second chamber (the "reaction chamber"), add the substrate, catalyst, solvent, and any other reagents required for the carbonylation reaction.
-
Inert Atmosphere: Seal both chambers and connect the apparatus to a Schlenk line. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
CO Generation: Add a high-boiling point solvent to the CO generation chamber. Heat this chamber to a temperature sufficient to induce the release of CO from Mo(CO)₆ (typically >100 °C). The liberated CO gas will fill the headspace and pressurize the connected reaction chamber.
-
Carbonylation Reaction: While maintaining the temperature of the CO generation chamber, begin heating and stirring the reaction chamber to the temperature required for the specific carbonylation reaction.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction in the reaction chamber by standard analytical techniques (TLC, GC-MS, LC-MS). Once the reaction is complete, cool the entire apparatus to room temperature and carefully vent the excess CO pressure in a fume hood. The product can then be isolated and purified using standard laboratory procedures.
Protocol for Photocatalytic Ring-Opening Polymerization of Cycloalkenes
Solid-state molybdenum hexacarbonyl can catalyze the ring-opening polymerization of cycloalkenes under UV irradiation.[3]
Materials and Equipment:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Cycloalkene monomer (e.g., norbornene)
-
Co-catalyst (e.g., anhydrous aluminum chloride)
-
Halomethane solvent (e.g., dichloromethane)
-
Glass ampoule or quartz reaction vessel
-
High-pressure mercury lamp (125W or similar)
-
Vacuum line
-
Methanol for precipitation
-
Centrifuge
Procedure:
-
Reagent Preparation: In a glass ampoule, add the solid-state molybdenum hexacarbonyl, anhydrous aluminum chloride, the cycloalkene monomer, and the halomethane solvent.
-
Degassing: Connect the ampoule to a vacuum line, freeze the contents with liquid nitrogen, and evacuate. Backfill with argon gas. Repeat this freeze-pump-thaw cycle three times.
-
Sealing: Seal the ampoule under reduced pressure.
-
Irradiation: Place the sealed ampoule at a fixed distance (e.g., 5 cm) from a high-pressure mercury lamp and irradiate for the desired reaction time.
-
Polymer Isolation: After the irradiation period, carefully open the ampoule. Dissolve the product in dichloromethane (B109758).
-
Purification: Precipitate the polymer by adding the dichloromethane solution to a large volume of methanol. Purify the polymer by re-dissolving and re-precipitating twice.
-
Drying: Collect the polymer by centrifugation and dry under vacuum to a constant weight.
Data Presentation
The efficiency of photocatalytic reactions involving molybdenum hexacarbonyl is dependent on various parameters. The following tables summarize typical conditions and reported data for representative reactions.
Table 1: Conditions for CO Generation from Mo(CO)₆
| Parameter | Value/Condition | Reference |
| CO Source | Molybdenum Hexacarbonyl (Mo(CO)₆) | [2] |
| Method | Thermal decomposition in solution | [2] |
| Temperature | 65-85 °C (for aminocarbonylation) | [2] |
| Solvents | Dioxane, Toluene | [2] |
| Application | Palladium-catalyzed carbonylative couplings | [2] |
Table 2: Representative Data for Photocatalytic Ring-Opening Polymerization
| Parameter | Value/Condition | Reference | | :--- | :--- | | Catalyst | Solid-state Molybdenum Hexacarbonyl |[3] | | Co-catalyst | Anhydrous Aluminum Chloride |[3] | | Monomer | Cycloalkenes (e.g., norbornene) |[3] | | Light Source | 125W High-Pressure Mercury Lamp |[3] | | Outcome | Increased polymer yield with Mo(CO)₆ |[3] |
Mechanistic Overview and Visualizations
The photocatalytic activity of Mo(CO)₆ is initiated by the absorption of a photon, leading to the dissociation of a carbonyl ligand and the formation of a reactive Mo(CO)₅ intermediate. This species can then interact with substrates or other ligands in the reaction mixture.
Experimental Workflow Diagrams
Caption: Workflow for ex situ CO generation using Mo(CO)₆.
Caption: General workflow for a direct photocatalytic reaction with Mo(CO)₆.
Signaling Pathway
Caption: Simplified pathway for the photoactivation of Mo(CO)₆.
References
Troubleshooting & Optimization
safe handling and storage procedures for molybdenum hexacarbonyl
This guide provides essential safety information, handling procedures, and troubleshooting advice for the use of molybdenum hexacarbonyl in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with molybdenum hexacarbonyl?
A1: Molybdenum hexacarbonyl is highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] It can cause irritation to the eyes, skin, and respiratory tract.[1][5] Upon decomposition, it can release carbon monoxide, a highly toxic gas.[4][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes chemical safety goggles, neoprene or nitrile rubber gloves, and protective clothing to prevent skin exposure.[1][5] A NIOSH-certified dust and mist respirator is recommended where inhalation exposure may occur.[5] All handling of this material should be conducted in a chemical fume hood.[1]
Q3: How should molybdenum hexacarbonyl be stored?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][6] Some sources recommend a storage temperature between 10°C - 25°C.[7] It should be protected from direct sunlight.[3]
Q4: What are the signs of decomposition of molybdenum hexacarbonyl?
A4: A color change from its typical white to light yellow appearance may indicate decomposition or impurity.[1] The compound decomposes at temperatures exceeding 150°C.[5]
Q5: What should I do in case of a spill?
A5: In case of a spill, evacuate unnecessary personnel and ensure the cleanup crew is equipped with proper protection.[5] Sweep or shovel the spilled solid into an appropriate container for disposal, avoiding dust formation.[5] Ventilate the area thoroughly.
Q6: How should I dispose of molybdenum hexacarbonyl waste?
A6: Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3][8] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| White crystalline powder has a yellowish tint. | Decomposition due to improper storage (exposure to heat, light, or moisture). | Do not use if a significant color change is observed. Dispose of the material according to hazardous waste protocols. Ensure proper storage conditions for new containers. |
| Low reactivity or unexpected reaction products in an experiment. | The compound may have degraded, or there might be impurities. | Use a fresh container of molybdenum hexacarbonyl. Verify the purity of the compound if possible. |
| A pressure buildup is noticed in a reaction vessel. | Decomposition of molybdenum hexacarbonyl, leading to the release of carbon monoxide gas. | Ensure the reaction is conducted in a well-ventilated fume hood. Use a setup that allows for the safe release of any evolved gases. Do not heat the compound above its decomposition temperature of 150°C.[5] |
| Stored solutions in diethyl ether appear unstable. | There have been reports of stored solutions of molybdenum hexacarbonyl in diethyl ether exploding.[5] | Avoid storing solutions of molybdenum hexacarbonyl in diethyl ether. Prepare such solutions fresh for immediate use. |
Quantitative Safety Data
| Parameter | Value | Source |
| Melting Point | 150 °C / 302 °F (decomposes) | [3][8] |
| Boiling Point | 156 °C / 313 °F | [3][9] |
| OSHA Permissible Exposure Limit (PEL) for Molybdenum (as total dust) | 15 mg/m³ TWA | [1][9] |
| ACGIH Threshold Limit Value (TLV) for Molybdenum (as inhalable particulate matter) | 10 mg/m³ TWA | [9] |
| ACGIH Threshold Limit Value (TLV) for Molybdenum (as respirable particulate matter) | 3 mg/m³ TWA | [9] |
Experimental Protocols
Detailed experimental methodologies should be sourced from peer-reviewed literature specific to the intended application. The following is a generalized workflow for handling molybdenum hexacarbonyl in a laboratory setting.
Protocol: General Handling and Use
-
Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE (chemical safety goggles, compatible gloves, lab coat) readily accessible. An eyewash station and safety shower should be nearby.[1][5]
-
Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure and prevent dust generation.[1][10]
-
Reaction Setup : If the experiment involves heating, use a well-controlled heating source and monitor the temperature closely to avoid exceeding the decomposition temperature of 150°C.[5] The reaction apparatus should be designed to handle potential gas evolution (carbon monoxide).
-
Post-Reaction : After the experiment is complete, allow the apparatus to cool to room temperature before dismantling.
-
Decontamination : Decontaminate all glassware and equipment that came into contact with molybdenum hexacarbonyl.
-
Waste Disposal : Dispose of all waste, including unused material and contaminated items, as hazardous waste in accordance with institutional and regulatory guidelines.[7][8]
Visual Workflow for Safe Handling
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ereztech.com [ereztech.com]
- 4. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Molybdenum hexacarbonyl(13939-06-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
Managing Molybdenum Hexacarbonyl Toxicity in the Laboratory: A Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals on safely managing the toxicity of molybdenum hexacarbonyl in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with molybdenum hexacarbonyl?
Molybdenum hexacarbonyl is a white to light yellow crystalline powder that is toxic if swallowed, inhaled, or absorbed through the skin.[1] The primary hazards include:
-
Acute Toxicity: It can be fatal if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritation: May cause irritation to the eyes, skin, and respiratory tract.[1][4]
-
Carbon Monoxide Release: Decomposes upon heating (above 150°C) or in the presence of moist air, liberating highly toxic carbon monoxide gas.[3][4]
-
Unknown Toxicological Properties: The toxicological properties of this substance have not been fully investigated.[1]
2. What are the signs and symptoms of exposure to molybdenum hexacarbonyl?
While specific toxicological data for molybdenum hexacarbonyl is limited, symptoms of acute molybdenum intoxication can include diarrhea, anemia (decreased hemoglobin), and fatigue.[5][6] High doses may have toxic effects on the liver and kidneys.[5][6] Due to the potential release of carbon monoxide, symptoms of CO poisoning (headache, dizziness, nausea) are also a concern.
3. What are the occupational exposure limits for molybdenum hexacarbonyl?
Occupational exposure limits are typically listed for molybdenum and its compounds. The following table summarizes the limits from various sources.
| Organization | Exposure Limit (as Molybdenum) | Notes |
| ACGIH | 10 mg/m³ TWA (inhalable fraction) | [5] |
| 3 mg/m³ TWA (respirable fraction) | [5] | |
| OSHA | 15 mg/m³ TWA (total dust) | [1][5] |
4. How should molybdenum hexacarbonyl be stored?
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1][4] It should be stored locked up or in an area accessible only to qualified or authorized personnel.[5][6]
5. How should molybdenum hexacarbonyl waste be disposed of?
Waste material must be disposed of in accordance with national and local regulations.[5][6] It is classified as hazardous waste.[2][7] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not mix with other waste and handle uncleaned containers as the product itself.[5][6]
Troubleshooting Guides
Issue: Accidental Spill of Molybdenum Hexacarbonyl
Immediate Actions:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[4]
-
Personal Protective Equipment (PPE): Equip cleanup crew with proper protection, including a NIOSH-certified respirator, chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and protective clothing.[1][4]
Cleanup Procedure:
-
Containment: Cover drains to prevent the material from entering them.[5][6]
-
Cleanup: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[4] Avoid generating dust.[5][6][9]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the waste as hazardous material in accordance with local regulations.[7][8]
Caption: Workflow for responding to a molybdenum hexacarbonyl spill.
Issue: Personnel Exposure to Molybdenum Hexacarbonyl
Inhalation:
-
Move to Fresh Air: Immediately remove the individual from the exposure area to fresh air.[1][6]
-
Seek Medical Aid: Get medical aid immediately.[1]
-
Artificial Respiration: If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1][10]
Skin Contact:
-
Seek Medical Aid: Get medical aid immediately.[1]
-
Remove Contaminated Items: Immediately remove contaminated clothing and shoes.[1]
-
Wash Skin: Flush the skin with plenty of water for at least 15 minutes.[1]
Eye Contact:
-
Seek Medical Aid: Get medical aid.
-
Flush Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
Ingestion:
-
Seek Medical Aid: Get medical aid immediately.[1]
-
Do Not Induce Vomiting: Do NOT induce vomiting.[1]
-
Rinse Mouth: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]
Caption: Immediate response actions for personnel exposure.
Experimental Protocols
Standard Handling Protocol for Molybdenum Hexacarbonyl
-
Engineering Controls: Always handle molybdenum hexacarbonyl in a chemical fume hood.[1] The work area should be equipped with an eyewash station and a safety shower.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles.[1]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: Use a NIOSH-approved respirator when there is a risk of inhalation.[4]
-
-
Handling Procedures:
Caption: Protocol for the safe handling of molybdenum hexacarbonyl.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 4. gelest.com [gelest.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. biosynth.com [biosynth.com]
- 9. ereztech.com [ereztech.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Thermal Decomposition of Molybdenum Hexacarbonyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of molybdenum hexacarbonyl (Mo(CO)₆).
Frequently Asked Questions (FAQs)
Q1: What are the primary products of Mo(CO)₆ thermal decomposition?
The primary products depend significantly on the experimental conditions. In an inert atmosphere, thermal decomposition typically yields molybdenum metal along with carbon monoxide gas. However, the presence of other substances can lead to different products. For instance, decomposition on a silicon surface can result in the formation of molybdenum carbide[1]. In the presence of oxygen, molybdenum oxide will be formed.
Q2: At what temperature does Mo(CO)₆ begin to decompose?
Molybdenum hexacarbonyl sublimes between 330.4 K (57.25 °C) and 339.7 K (66.55 °C)[2]. The decomposition temperature can vary based on the substrate and atmosphere. For example, on some surfaces, decomposition has been observed to initiate at temperatures as low as 100 °C, well below its sublimation temperature under certain conditions[3]. Complete decarbonylation temperature is influenced by the nature of the support surface[4].
Q3: How does the support surface affect the decomposition process?
The support surface plays a crucial role in the decomposition pathway. The extent of hydroxylation of surfaces like silica (B1680970) and γ-alumina significantly influences the decomposition mechanism[4][5].
-
Hydroxylated surfaces: Promote the stability of intermediate subcarbonyl species[4][5]. The reaction mechanism is suggested to be a nucleophilic ligand exchange[4][5].
-
Dehydroxylated surfaces: Can lead to the formation of multinuclear molybdenum clusters[4][5]. A Lewis-acid-assisted decarbonylation mechanism is proposed on severely dehydroxylated surfaces[4][5]. Increasing dehydroxylation tends to lower the temperature for the initial CO elimination but raises the temperature for complete decarbonylation[4][5].
Q4: What are the main safety concerns when working with Mo(CO)₆?
Molybdenum hexacarbonyl is a toxic compound. It is harmful if ingested, absorbed through the skin, or inhaled[6]. A primary hazard is the release of highly toxic carbon monoxide (CO) gas upon decomposition[6]. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Decomposition | Decomposition temperature is too low or the duration is too short. | Gradually increase the temperature and/or extend the reaction time. Monitor the process using techniques like TGA or mass spectrometry to determine the optimal conditions. |
| Surface passivation or contamination. | Ensure the substrate is properly cleaned and pre-treated to remove any contaminants that might inhibit the decomposition. The nature of the surface can significantly affect decomposition temperatures[7]. | |
| Formation of Molybdenum Carbide instead of Metallic Molybdenum | Reaction with carbon from the CO ligands. | Electron-induced decomposition has been shown to result in the formation of molybdenum carbide[1]. Consider using a different decomposition method, such as purely thermal decomposition in a high vacuum. |
| Formation of Molybdenum Oxide | Presence of residual oxygen or water in the reaction chamber. | Ensure a high-purity inert gas flow (e.g., Argon or Helium) and use a vacuum system to remove any traces of oxygen and water. Pre-treating the support at high temperatures can also help remove adsorbed water and hydroxyl groups[4]. |
| Poor Film Adhesion or Non-uniform Deposition (in CVD) | Substrate surface is not properly prepared. | The substrate should be meticulously cleaned to ensure proper nucleation and film growth. The choice of substrate material also influences adhesion[7]. |
| Sub-optimal precursor temperature and gas flow rates. | Optimize the sublimation temperature of the Mo(CO)₆ precursor to ensure a stable vapor pressure. Adjust the carrier gas flow rate to achieve uniform delivery to the substrate surface[8]. | |
| Sublimation of Mo(CO)₆ without Decomposition | The temperature is high enough for sublimation but not for decomposition on the specific substrate. | While Mo(CO)₆ sublimes at a relatively low temperature, its decomposition is kinetically controlled and surface-dependent[2]. Increase the temperature of the substrate to initiate decomposition. |
Quantitative Data
Table 1: Thermal Properties of Molybdenum Hexacarbonyl
| Property | Value | Conditions | Reference |
| Melting Point | 150 °C | - | [6] |
| Boiling Point | 156 °C | - | [6] |
| Sublimation Temperature Range | 330.4 K - 339.7 K (57.25 °C - 66.55 °C) | Under a helium stream (2 K min⁻¹) | [2] |
| Enthalpy of Sublimation (ΔsubH(298.15 K)) | (73.66 ± 0.02) kJ mol⁻¹ | - | [2] |
| Activation Energy for Sublimation (Ea) | (73.49 ± 0.10) kJ mol⁻¹ | Zero-order reaction kinetics | [2] |
Experimental Protocols
Temperature-Programmed Decomposition (TPDE)
Temperature-Programmed Decomposition is a technique used to study the surface-mediated decomposition of Mo(CO)₆. The following is a generalized protocol based on literature descriptions[4][5]:
-
Sample Preparation:
-
The support material (e.g., silica or γ-alumina) is placed in a quartz reactor.
-
The support is pre-treated by heating under a controlled atmosphere (e.g., vacuum or inert gas) to achieve a specific level of dehydroxylation.
-
-
Adsorption of Mo(CO)₆:
-
A carrier gas (e.g., Helium) is passed through a saturator containing solid Mo(CO)₆ at a controlled temperature to ensure a constant vapor pressure.
-
The Mo(CO)₆ vapor is carried over the pre-treated support material at a temperature that allows for adsorption but prevents decomposition.
-
-
Temperature-Programmed Decomposition:
-
After the adsorption step, the sample is heated at a linear rate (e.g., 10 K/min).
-
The gases evolved during the decomposition (primarily CO and potentially H₂) are monitored continuously using a mass spectrometer.
-
-
Data Analysis:
-
The intensity of the mass signals for the evolved gases is plotted as a function of temperature.
-
The resulting spectra provide information about the temperatures at which different decomposition steps occur and the nature of the surface-adsorbate interactions.
-
Signaling Pathways and Workflows
Caption: Thermal decomposition pathways of Mo(CO)₆ on different support surfaces.
Caption: Experimental workflow for Temperature-Programmed Decomposition (TPDE).
References
- 1. Molybdenum deposition from the decomposition of molybdenum hexacarbonyl | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Temperature-programmed decomposition of [Mo(CO)6]: indication of surface reactions and cluster formation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. TEMPERATURE-PROGRAMMED DECOMPOSITION OF MO(CO)6 : INDICATION OF SURFACE REACTIONS AND CLUSTER FORMATION | Semantic Scholar [semanticscholar.org]
- 6. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing molybdenum hexacarbonyl sublimation during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with molybdenum hexacarbonyl [Mo(CO)₆]. The information provided aims to address common challenges, with a specific focus on preventing its sublimation during chemical reactions.
Troubleshooting Guide: Sublimation of Molybdenum Hexacarbonyl
Molybdenum hexacarbonyl is a volatile solid that readily sublimes, which can lead to reagent loss, inaccurate stoichiometry, and contamination of equipment. The following guide addresses common issues related to its sublimation during reactions.
Issue 1: Visible crystals of Mo(CO)₆ forming on the upper parts of the reaction flask or condenser.
| Possible Cause | Solution |
| Reaction temperature is too high. | Molybdenum hexacarbonyl has a significant vapor pressure even at room temperature, which increases with temperature. Reduce the reaction temperature to the lowest effective level. Consider if the reaction can be performed at room temperature or with gentle heating. |
| Inefficient condensation. | Ensure a continuous and adequate flow of coolant through the reflux condenser. For low-boiling solvents, a cryo-condenser may be necessary. The condenser should be of sufficient length to handle the solvent vapor. |
| Reaction setup is not a closed system. | Sublimation is more pronounced in an open or poorly sealed system. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to maintain a closed environment.[1][2][3] |
Issue 2: Lower than expected product yield, potentially due to loss of Mo(CO)₆.
| Possible Cause | Solution |
| Gradual sublimation throughout the reaction. | In addition to temperature control and efficient condensation, consider adding the Mo(CO)₆ in portions over time rather than all at once. For some reactions, in-situ generation of the active molybdenum species from a less volatile precursor could be an alternative. |
| Incorrect measurement due to sublimation during weighing and transfer. | Weigh the molybdenum hexacarbonyl in a sealed container and transfer it to the reaction flask under a positive flow of inert gas to minimize exposure to the atmosphere and prevent sublimation loss.[1][2] |
Issue 3: Molybdenum-containing residue found outside the reaction vessel.
| Possible Cause | Solution |
| Leaks in the reaction setup. | Thoroughly check all ground glass joints, septa, and tubing for proper seals. Use high-vacuum grease for joints where appropriate. |
| "Creeping" of the solid up the flask walls. | Ensure the solid is introduced directly into the solvent where possible, rather than being left on the upper walls of the flask. Gentle swirling of the flask upon addition can help. |
Frequently Asked Questions (FAQs)
Q1: What is the vapor pressure of molybdenum hexacarbonyl at various temperatures?
Molybdenum hexacarbonyl is a volatile solid.[4] Its vapor pressure increases significantly with temperature, contributing to its tendency to sublime.
| Temperature (°C) | Vapor Pressure (hPa) | Vapor Pressure (Torr/mmHg) |
| 20 | 0.13 | ~0.1 |
| 25-30 | 0.13 - 0.36 | 0.1 - 0.27 |
| 30 | 0.199 | 0.149 |
Note: Data compiled from multiple sources. Slight variations exist in reported values.
Q2: At what temperature does molybdenum hexacarbonyl start to sublime?
Sublimation occurs at any temperature where the solid has a vapor pressure. For molybdenum hexacarbonyl, this happens even at room temperature.[5] The rate of sublimation increases with temperature. Under a helium stream, significant sublimation has been observed between 57.25 °C and 66.55 °C (330.4 K and 339.7 K).[5]
Q3: How can I set up my reaction to minimize sublimation?
Using a Schlenk line with a reflux condenser is the most effective method. This setup maintains an inert atmosphere, preventing air and moisture from entering the reaction, and the condenser traps solvent and sublimed Mo(CO)₆, returning them to the reaction flask.
Q4: Can I run reactions with molybdenum hexacarbonyl without a Schlenk line?
While not ideal, it is possible for less sensitive reactions. Use a well-sealed flask with a reflux condenser. Purge the flask with an inert gas before starting the reaction and maintain a positive pressure of inert gas using a balloon or bubbler. However, for rigorous exclusion of air and to best control sublimation, a Schlenk line is highly recommended.[3]
Q5: Are there alternative heating methods that can reduce sublimation?
Microwave-assisted reflux has been shown to accelerate reactions involving Mo(CO)₆, potentially reducing the overall reaction time and, consequently, the opportunity for sublimation.[6] This method may also allow for reactions to be run under aerobic conditions for certain syntheses, though this should be evaluated on a case-by-case basis.[6]
Q6: Are there less volatile alternatives to molybdenum hexacarbonyl?
For some applications, derivatives of Mo(CO)₆ can be used as a source of "Mo(CO)₃". For example, heating Mo(CO)₆ in acetonitrile (B52724) produces a tris(acetonitrile) derivative that can be used in subsequent reactions.[7] The choice of an alternative will depend on the specific reaction chemistry.
Experimental Protocols
Protocol 1: General Setup for a Reaction Under Reflux to Prevent Sublimation
This protocol describes a standard Schlenk line setup for a reaction involving molybdenum hexacarbonyl that requires heating.
Materials:
-
Two-neck round-bottom flask (Schlenk flask)
-
Reflux condenser
-
Septa
-
Cannula
-
Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Molybdenum hexacarbonyl
-
Anhydrous solvent and other reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under vacuum or in a desiccator.
-
Assembling the Apparatus:
-
Place a magnetic stir bar in the Schlenk flask.
-
Attach the reflux condenser to the central neck of the flask.
-
Fit a septum on the side neck of the flask and another on top of the condenser.
-
Connect the flask to the Schlenk line via the side arm.
-
-
Purging with Inert Gas:
-
Evacuate the apparatus using the vacuum manifold of the Schlenk line.
-
Backfill the apparatus with inert gas.
-
Repeat this vacuum/inert gas cycle three times to ensure an inert atmosphere.[1]
-
-
Adding Reagents:
-
Under a positive flow of inert gas, briefly remove the septum from the side neck and add the molybdenum hexacarbonyl and any other solid reagents. A funnel can be used to prevent the solid from sticking to the grease on the joint.[2]
-
Reseal the flask with the septum.
-
Add anhydrous solvent and any liquid reagents via cannula or syringe through the septum.
-
-
Running the Reaction:
-
Ensure the condenser has a steady flow of coolant.
-
Begin stirring and gradually heat the reaction mixture to the desired temperature using the heating mantle.
-
The refluxing solvent will wash any sublimed Mo(CO)₆ from the condenser back into the reaction flask.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
The reaction can then be quenched and worked up as required, either under an inert atmosphere or exposed to air, depending on the stability of the products.
-
Visualizations
Caption: Schlenk line setup for reactions requiring heating, designed to prevent sublimation.
Caption: Troubleshooting workflow for addressing Mo(CO)₆ sublimation.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Chemistry Teaching Labs - Addition of solids to Schlenk tubes [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molybdenum_hexacarbonyl [chemeurope.com]
Technical Support Center: Optimizing Mo(CO)₆-Catalyzed Carbonylations
Welcome to the technical support center for Molybdenum Hexacarbonyl (Mo(CO)₆)-catalyzed carbonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Mo(CO)₆ over gaseous carbon monoxide (CO) in carbonylation reactions?
A1: Mo(CO)₆ serves as a solid, stable, and safer alternative to gaseous CO.[1][2][3] Its use circumvents the need for high-pressure equipment and specialized handling procedures associated with toxic and flammable CO gas.[3] Mo(CO)₆ acts as a convenient source of CO, which can be released in a controlled manner either thermally or through chemical activation.[3][4]
Q2: How is the carbon monoxide (CO) released from Mo(CO)₆?
A2: The release of CO from Mo(CO)₆ can be achieved through two primary mechanisms:
-
Thermal Decomposition: Heating the reaction mixture to temperatures typically above 150°C leads to the thermal decomposition of Mo(CO)₆ and the release of CO.[1]
-
Chemical Activation: The addition of a base, such as 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU), can facilitate the release of CO at lower temperatures through a ligand exchange process.[3][4]
Q3: What are the typical reaction conditions for a Mo(CO)₆-catalyzed carbonylation?
A3: Typical conditions often involve a palladium catalyst, an aryl or vinyl halide as the substrate, a nucleophile (e.g., alcohol, amine), and Mo(CO)₆ in a suitable solvent. Reaction temperatures can range from 65°C to 150°C, and reaction times can vary from a few hours to overnight.[4][5] Microwave irradiation has been shown to significantly reduce reaction times.[6][7]
Q4: Is Mo(CO)₆ itself the catalyst?
A4: In many applications, particularly for the carbonylation of aryl halides, Mo(CO)₆ primarily functions as a solid source of carbon monoxide for a primary catalyst, which is often a palladium complex.[3][4][8] However, molybdenum complexes themselves can have catalytic activity in certain transformations.[9][10]
Q5: What safety precautions should be taken when working with Mo(CO)₆?
A5: Mo(CO)₆ is a toxic substance and should be handled with care in a well-ventilated fume hood.[2] It is a source of both volatile molybdenum and carbon monoxide, which is highly toxic upon inhalation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guide
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Insufficient CO release: The temperature may be too low for thermal decomposition of Mo(CO)₆, or the chemical activator (if used) is inefficient. | - Gradually increase the reaction temperature in 10-15°C increments. - If using a chemical activator like DBU, ensure it is fresh and added at the correct stoichiometry.[4] |
| 2. Inactive Catalyst: The palladium catalyst may not have been activated, or it may have decomposed. | - Ensure proper activation of the palladium precatalyst. - Use fresh catalyst and ligands. - Degas the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. | |
| 3. Poor Substrate Reactivity: The aryl halide may be unreactive under the current conditions (e.g., aryl chlorides are less reactive than aryl iodides).[8] | - For less reactive halides (e.g., bromides, chlorides), increase the reaction temperature and/or reaction time.[4] - Consider using a more active palladium catalyst system (e.g., with specialized ligands).[8] | |
| Reaction starts but stalls before completion. | 1. Catalyst Deactivation: The active catalyst may be deactivating over time due to impurities, oxidation, or thermal decomposition. | - Ensure all reagents and solvents are pure and dry. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Consider a lower reaction temperature to improve catalyst stability, though this may require longer reaction times. |
| 2. Insufficient Mo(CO)₆: The amount of Mo(CO)₆ may not be sufficient to provide the necessary amount of CO for the reaction to go to completion. | - Use a slight excess of Mo(CO)₆ relative to the limiting reagent. |
Formation of Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Formation of reduced arene (dehalogenation). | Side reaction of the aryl halide. This can be a competing pathway, especially with more reactive tin hydrides if used.[8] | - Optimize the reaction conditions to favor carbonylation over reduction (e.g., adjust temperature, catalyst, and ligand). - Ensure slow addition of any reducing agents if they are part of the reaction scheme. |
| Substrate with reducible functional groups (e.g., nitro groups) is reduced. | Reductive nature of Mo(CO)₆ or its decomposition products. [3][11] | - Employ a two-chamber system to physically separate the Mo(CO)₆ from the reaction mixture.[3][4] This allows CO to diffuse into the reaction vessel without the reducing molybdenum species coming into contact with the sensitive substrate. |
| Formation of N,N'-disubstituted ureas in aminocarbonylations. | Reaction of the amine nucleophile with CO. This can be a competing pathway, particularly at higher temperatures and CO concentrations.[4] | - Optimize the stoichiometry of the reactants. - Adjust the reaction temperature and rate of CO release to favor the desired aminocarbonylation. |
Work-up and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of insoluble materials during the reaction or work-up. | Formation of molybdenum-containing byproducts. The decomposition of Mo(CO)₆ can lead to the formation of insoluble molybdenum complexes, which can complicate product isolation.[3] | - After the reaction is complete, filter the reaction mixture while hot to remove insoluble residues. - During the aqueous work-up, some molybdenum salts may precipitate. These can be removed by filtration. - The use of a two-chamber system can significantly reduce the amount of molybdenum byproducts in the reaction vessel, simplifying purification.[4] |
| Difficulty in separating the product from the catalyst and ligands. | Similar polarity of the product and reaction components. | - Optimize the chromatographic conditions (e.g., solvent system, silica (B1680970) gel vs. other stationary phases). - Consider using a ligand that is easily removed, such as one that can be extracted with an acidic or basic wash. |
Data Presentation
Table 1: Effect of Reaction Parameters on Aminocarbonylation of Aryl Halides
| Aryl Halide | Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Allylamine | Pd(OAc)₂/DBU | Dioxane | 125 | 1 | >99 (conv.) | [6] |
| 1-Bromo-4-iodobenzene | Allylamine | Pd(OAc)₂/DBU | Dioxane | 125 | 0.08 (MW) | 75 | [6] |
| 4-Iodoanisole | Allylamine | Pd(OAc)₂/DBU | Dioxane | 125 | 0.08 (MW) | 82 | [6] |
| 4-Bromoanisole | n-Hexylamine | Pd(dppf)Cl₂/Et₃N | Dioxane | 85 | 15 | 72 | [4] |
| 1-Iodo-4-nitrobenzene | n-Butylamine | Pd(PPh₃)₄/Et₃N | Dioxane | 65 | 15 | 92 | [4] |
Table 2: Effect of Reaction Parameters on Alkoxycarbonylation of Aryl Halides
| Aryl Halide | Nucleophile | Mo(CO)₆ (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Methanol | 0.2 | Diglyme (B29089) | 150 | 12 | 85 | [5] |
| 4-Iodoanisole | Methanol | 0.2 | Diglyme | 150 | 12 | 88 | [5] |
| 4-Iodotoluene | Benzyl alcohol | 1 | (mechanochemical) | - | 1.5 | 80 | [11] |
| 4-Iodonitrobenzene | Benzyl alcohol | 0.2 | (mechanochemical) | - | 1.5 | 42 | [11] |
Experimental Protocols
General Procedure for Aminocarbonylation of Aryl Iodides (Two-Chamber System)
This protocol is adapted from a procedure for the aminocarbonylation of nitro-containing aryl iodides to minimize reduction of the nitro group.[4]
-
Vessel Preparation: In a two-chamber reaction vessel, add the aryl iodide (0.5 mmol), Pd(PPh₃)₄ (29 mg, 5 mol%), triethylamine (B128534) (139 μL, 1 mmol), and the amine nucleophile (1 mmol) to the second chamber (C2).
-
Mo(CO)₆ Addition: To the first chamber (C1), add Mo(CO)₆ (66 mg, 0.25 mmol).
-
Solvent Addition: Add 1,4-dioxane (B91453) (3 mL) to each chamber.
-
Inert Atmosphere: Cap the vessel and flush with nitrogen or argon for 2-5 minutes.
-
CO Release: Add DBU (112 μL, 0.75 mmol) to C1 to initiate the release of CO.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 65°C) and stir vigorously for the required time (e.g., 15 hours).
-
Work-up: After cooling to room temperature, concentrate the contents of C2 under reduced pressure. Purify the residue by flash column chromatography on silica gel.
General Procedure for Alkoxycarbonylation of Aryl Halides
This protocol is a general procedure for the synthesis of esters from aryl halides.[5]
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the alcohol (2.0 mmol), Mo(CO)₆ (0.2 mmol), and diglyme (5 mL).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reaction: Heat the reaction mixture in an oil bath at 150°C for 12 hours with stirring.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble molybdenum byproducts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Strategies for mitigating common byproducts.
Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.
References
- 1. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 2. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides [organic-chemistry.org]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molybdenum-catalyzed carbonyl–carbonyl olefination reaction for heterocycle syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. imoa.info [imoa.info]
- 11. Mechanochemical Palladium‐Catalyzed Carbonylative Reactions Using Mo(CO)6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Molybdenum Hexacarbonyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized molybdenum hexacarbonyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized molybdenum hexacarbonyl?
A1: The most common and effective method for purifying molybdenum hexacarbonyl is sublimation .[1] This technique takes advantage of the compound's ability to transition directly from a solid to a gas phase, leaving non-volatile impurities behind. Recrystallization from an appropriate solvent is another potential method, though less frequently cited in standard laboratory procedures.
Q2: What are the typical impurities found in crude molybdenum hexacarbonyl?
A2: Impurities in crude molybdenum hexacarbonyl often originate from the starting materials and side reactions during synthesis. Common impurities can include:
-
Unreacted molybdenum chlorides (e.g., MoCl₅).[2]
-
Metal reducing agents (e.g., zinc, magnesium, aluminum) or their salts.[3]
-
Non-volatile organometallic byproducts.
-
Molybdenum oxides, if exposed to air.[4]
Q3: What are the key physical properties to consider during purification?
A3: Understanding the physical properties of molybdenum hexacarbonyl is crucial for successful purification.
| Property | Value | Citation |
| Melting Point | 150 °C (decomposes) | [5] |
| Boiling Point | 156 °C | [5] |
| Sublimation Temperature | Sublimes at ~50°C under reduced pressure. | |
| Solubility | Insoluble in water; slightly soluble in THF, diglyme, acetonitrile; soluble in some organic solvents like benzene (B151609) and chloroform. | [2] |
| Appearance | Colorless to white crystalline solid. | [5] |
Q4: Is molybdenum hexacarbonyl sensitive to air or moisture?
A4: Yes, molybdenum hexacarbonyl is sensitive to both air and moisture, especially at elevated temperatures.[4] Exposure can lead to decomposition and the formation of molybdenum oxides. Therefore, all purification procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Sublimation Issues
Problem 1: Low yield of sublimed product.
-
Possible Cause 1: Inadequate vacuum.
-
Solution: Ensure your vacuum pump is functioning correctly and can achieve a pressure of at least 0.1 mmHg. Check all connections for leaks.
-
-
Possible Cause 2: Sublimation temperature is too low.
-
Solution: Gradually increase the temperature of the heating bath or mantle. Monitor the apparatus closely for the appearance of sublimate on the cold finger.
-
-
Possible Cause 3: The crude material contains a high percentage of non-volatile impurities.
-
Solution: This is a limitation of the purification technique. The yield will be inherently low if the crude product is very impure.
-
Problem 2: The sublimed product is discolored (yellow or brown).
-
Possible Cause 1: Decomposition due to excessive heat.
-
Solution: Reduce the sublimation temperature. Molybdenum hexacarbonyl decomposes near its melting point.[5] A lower temperature with a higher vacuum over a longer period is preferable.
-
-
Possible Cause 2: Presence of volatile impurities.
-
Solution: If the impurities have a similar volatility to the product, a second sublimation may be necessary.
-
-
Possible Cause 3: Air leak in the apparatus leading to oxidation.
-
Solution: Carefully check all joints and seals for leaks. Ensure a positive pressure of inert gas is maintained if working under an inert atmosphere.
-
Problem 3: The product decomposes in the sublimation apparatus.
-
Possible Cause: The temperature is too high.
-
Solution: Immediately reduce the temperature. It is critical to keep the temperature below the decomposition point of 150 °C.[5]
-
Caption: Troubleshooting workflow for molybdenum hexacarbonyl sublimation.
Experimental Protocols
Protocol 1: Purification by Sublimation
This protocol describes the purification of crude molybdenum hexacarbonyl using a standard laboratory sublimation apparatus.
Materials:
-
Crude molybdenum hexacarbonyl
-
Sublimation apparatus (including a cold finger condenser)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line (recommended)
-
Dry ice or a circulating chiller
-
Acetone or ethanol (B145695) for the cold finger
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and dry all glassware.
-
Assemble the sublimation apparatus. Lightly grease all joints with vacuum grease.
-
Place the crude molybdenum hexacarbonyl into the bottom of the sublimation apparatus.
-
-
Inert Atmosphere:
-
Connect the apparatus to a Schlenk line. Evacuate the apparatus and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Sublimation:
-
Begin circulating the coolant (e.g., a dry ice/acetone slurry or coolant from a chiller) through the cold finger.
-
Slowly open the apparatus to the high-vacuum pump. A pressure of <0.1 mmHg is ideal.
-
Once a stable vacuum is achieved, begin heating the bottom of the apparatus using a heating mantle or oil bath. Start with a low temperature (around 40-50 °C) and gradually increase it.
-
Pure molybdenum hexacarbonyl will sublime and deposit as colorless crystals on the cold finger.
-
-
Product Collection:
-
Once the sublimation is complete (no more sublimate forms), turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Once cooled, slowly reintroduce the inert gas to the apparatus to break the vacuum.
-
Carefully disassemble the apparatus in an inert atmosphere (e.g., in a glovebox or under a positive flow of inert gas).
-
Scrape the purified crystals from the cold finger onto a pre-weighed container.
-
-
Storage:
-
Store the purified molybdenum hexacarbonyl in a sealed container under an inert atmosphere, protected from light.
-
Caption: Experimental workflow for the sublimation of molybdenum hexacarbonyl.
Protocol 2: Purification by Recrystallization
Recrystallization of molybdenum hexacarbonyl is less common than sublimation but can be effective. The choice of solvent is critical. A good solvent will dissolve the compound at a higher temperature but not at a lower temperature. Hexane or other non-polar aprotic solvents are potential candidates. This procedure should be performed with caution due to the flammability of many organic solvents and the toxicity of molybdenum hexacarbonyl.
Materials:
-
Crude molybdenum hexacarbonyl
-
A suitable solvent (e.g., anhydrous hexane)
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Inert gas supply
-
Cannula or filter stick
-
Receiving flask
-
Heating mantle
-
Ice bath
Procedure:
-
Setup:
-
Set up a Schlenk flask or a three-neck round-bottom flask with a condenser and an inert gas inlet/outlet.
-
Place the crude molybdenum hexacarbonyl in the flask.
-
-
Dissolution:
-
Under a positive flow of inert gas, add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration under an inert atmosphere into a clean, pre-warmed receiving flask. This can be done using a heated filter funnel or a cannula with a filter.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Isolate the crystals by filtration under an inert atmosphere. A Schlenk filter or a cannula can be used to remove the mother liquor.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
-
Drying:
-
Dry the purified crystals under a high vacuum.
-
-
Storage:
-
Store the purified product in a sealed container under an inert atmosphere.
-
References
- 1. CN102070180A - Method for synthesizing hexacarbonyl tungsten or molybdenum complex - Google Patents [patents.google.com]
- 2. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 3. US4762699A - Synthesis of molybdenum hexacarbonyl - Google Patents [patents.google.com]
- 4. gelest.com [gelest.com]
- 5. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
Technical Support Center: Mo(CO)₆-Mediated Pauson-Khand Reactions
Welcome to the technical support center for Pauson-Khand reactions using molybdenum hexacarbonyl (Mo(CO)₆). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for higher yields and cleaner product formation.
Frequently Asked Questions (FAQs)
Q1: My Pauson-Khand reaction with Mo(CO)₆ is giving a low yield. What are the most common causes?
A1: Low yields in Mo(CO)₆-mediated Pauson-Khand reactions can stem from several factors. These include suboptimal reaction conditions (temperature, solvent), inefficient promotion of the catalyst, substrate decomposition under harsh conditions, and inherent limitations of the substrate itself, such as sterically hindered or electronically poor alkenes/alkynes.[1][2]
Q2: I am observing no reaction or very low conversion of my starting material. What should I try first?
A2: The first step is to ensure your Mo(CO)₆ is activated. Mo(CO)₆ often requires a promoter to facilitate the initial loss of a CO ligand, which is typically the rate-limiting step.[3] High temperatures (around 100°C) and the use of an additive are common requirements.[4] If you are not using an additive, or are using one that is ineffective for molybdenum, you may see little to no conversion. Consider screening different solvents and optimizing the reaction temperature.[5]
Q3: My reaction is messy, with multiple byproducts. What could be the issue?
A3: The formation of multiple byproducts often points to substrate decomposition or side reactions.[6] This can be caused by excessively high temperatures.[5] Try lowering the reaction temperature and extending the reaction time.[5] Also, ensure your reagents and solvent are pure and dry, as impurities can lead to undesired side reactions.
Q4: Are there any additives that are known to be particularly effective with Mo(CO)₆?
A4: Yes, several additives have been shown to significantly improve yields and reaction conditions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used promoter.[4] Other effective additives include phosphine (B1218219) oxides (like tributylphosphine (B147548) oxide - TBPO) and tetra-substituted thioureas (like tetramethylthiourea (B1220291) - TMTU).[6][7] These additives can facilitate the reaction at lower temperatures and shorter reaction times.
Q5: Can I use additives that are successful in cobalt-catalyzed Pauson-Khand reactions for my molybdenum-mediated reaction?
A5: Not necessarily. Some additives that are effective with cobalt catalysts, such as N-methylmorpholine N-oxide (NMO) and other hard Lewis bases, have been found to be ineffective or even inhibitory in Mo(CO)₆-mediated reactions.[4] It is crucial to use promoters that are specifically known to work well with molybdenum.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Mo(CO)₆-mediated Pauson-Khand reactions.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inefficient Catalyst Activation | 1. Introduce or change the additive: If not using an additive, introduce one. DMSO is a standard choice.[4] If using an additive with poor results, consider screening others like TBPO or TMTU.[6][7] 2. Optimize additive stoichiometry: An excess of the additive is often required. For example, 3.6 equivalents of the additive to 1.2 equivalents of Mo(CO)₆ has been reported.[4] |
| Suboptimal Reaction Temperature | 1. Increase temperature: Mo(CO)₆-mediated reactions often require elevated temperatures, typically around 100°C in solvents like toluene (B28343).[4] 2. Temperature screening: If the reaction is clean but incomplete, a systematic increase in temperature (e.g., in 10°C increments) may improve conversion. |
| Inappropriate Solvent | 1. Solvent screening: Toluene is a common and effective solvent.[7] Other solvents like THF and CH₂Cl₂ can also be considered.[5] The choice of solvent can be substrate-dependent.[7] |
Problem 2: Low Yield with Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Substrate/Product Decomposition | 1. Lower reaction temperature: High temperatures can lead to decomposition.[5] Try running the reaction at a lower temperature for a longer duration. 2. Use a more efficient additive: Additives like TBPO may allow for milder reaction conditions, thus minimizing decomposition.[6][7] |
| Oxidative Degradation | 1. Ensure inert atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and substrates. |
| Undesired Side Reactions | 1. Check substrate purity: Impurities in the starting materials can lead to byproducts. Purify the enyne substrate before use. 2. Consider substrate compatibility: Highly functionalized or sensitive substrates may not be compatible with the reaction conditions. Protecting groups may be necessary for certain functional groups.[5] |
Data Presentation: Effect of Additives on a Model Pauson-Khand Reaction
The following table summarizes the effect of various additives on the yield and reaction time for a model intramolecular Pauson-Khand reaction using Mo(CO)₆.
| Additive | Time (h) | Yield (%) | Reference |
| DMSO | 16 | 84 | [6] |
| Tetramethylthiourea (TMTU) | 16 | 54 | [6] |
| Hexamethylphosphoramide (HMPA) | 16 | 76 | [6] |
| Triethyl phosphate | 16 | 32 | [6] |
| Triphenylphosphine oxide (TPPO) | 16 | 80 | [6] |
| Tributylphosphine oxide (TBPO) | 2 | 81 | [6] |
Reaction conditions: 1.2 eq. Mo(CO)₆, 3.6 eq. additive, toluene, 100 °C, under argon.[6]
Experimental Protocols
General Protocol for Mo(CO)₆/DMSO Mediated Intramolecular Pauson-Khand Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Enyne substrate
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Mo(CO)₆ (1.2 equivalents).
-
Add anhydrous toluene to the flask via syringe.
-
To this suspension, add the enyne substrate (1.0 equivalent).
-
Finally, add anhydrous DMSO (3.6 - 5.0 equivalents) to the reaction mixture.[4][7]
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica (B1680970) gel or Celite to remove insoluble molybdenum byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields in Mo(CO)₆-mediated Pauson-Khand reactions.
Simplified Mechanism of the Pauson-Khand Reaction
Caption: A simplified representation of the key steps in the Mo(CO)₆-mediated Pauson-Khand reaction cycle.
References
Technical Support Center: Molybdenum Hexacarbonyl Stability in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of molybdenum hexacarbonyl [Mo(CO)₆] in various solvent systems. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of stability data.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid molybdenum hexacarbonyl?
A1: Solid molybdenum hexacarbonyl is a colorless, air-stable crystalline solid. It is stable when stored in a tightly sealed container in the dark to prevent decomposition.
Q2: How does exposure to air and moisture affect molybdenum hexacarbonyl?
A2: Molybdenum hexacarbonyl decomposes slowly in the presence of moist air or water, which can lead to the liberation of carbon monoxide. For this reason, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when preparing solutions for long-term use.
Q3: What is the impact of light on the stability of molybdenum hexacarbonyl solutions?
A3: Molybdenum hexacarbonyl is sensitive to ultraviolet (UV) light. UV photolysis of a solution of molybdenum hexacarbonyl in a solvent like tetrahydrofuran (B95107) (THF) can lead to the displacement of carbon monoxide ligands and the formation of solvent-coordinated species, such as Mo(CO)₅(THF). Therefore, solutions should be protected from light, for example, by using amber glassware or wrapping containers in aluminum foil.
Q4: In which common laboratory solvents is molybdenum hexacarbonyl soluble?
A4: Molybdenum hexacarbonyl is sparingly soluble in nonpolar organic solvents and slightly soluble in polar organic solvents. It is known to be soluble in solvents such as tetrahydrofuran (THF), acetone, acetonitrile, benzene, and chloroform. It is insoluble in water.
Q5: Are there any solvents that are known to cause rapid decomposition of molybdenum hexacarbonyl?
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| A freshly prepared solution of Mo(CO)₆ appears cloudy or contains a precipitate. | 1. The solvent may not be of sufficient purity (e.g., contains water). 2. The Mo(CO)₆ may have partially decomposed prior to dissolution. 3. The solubility limit in the chosen solvent has been exceeded. | 1. Ensure the use of anhydrous, deoxygenated solvents. 2. Visually inspect the solid Mo(CO)₆ for any discoloration (it should be a white crystalline solid). If discolored, consider purification by sublimation. 3. Check the solubility data and, if necessary, prepare a more dilute solution. |
| The reaction yield is lower than expected when using a Mo(CO)₆ solution. | 1. The Mo(CO)₆ solution may have decomposed during storage. 2. The solution was exposed to light or air. 3. Incompatible reagents in the reaction mixture are causing decomposition. | 1. Prepare fresh solutions of Mo(CO)₆ before use. 2. Store solutions under an inert atmosphere and protected from light. 3. Review the compatibility of all reaction components with Mo(CO)₆. Consider performing the reaction under stricter inert conditions. |
| The color of the Mo(CO)₆ solution changes over time (e.g., turns yellow). | 1. Decomposition of Mo(CO)₆ is occurring. 2. A reaction with trace impurities in the solvent is taking place. | 1. This is a visual indicator of decomposition. The solution should be discarded and a fresh one prepared. 2. Use high-purity, freshly distilled, and deoxygenated solvents. |
| Inconsistent results are obtained in reactions catalyzed by Mo(CO)₆. | 1. The concentration of the active Mo(CO)₆ species is not consistent between experiments due to decomposition. 2. The solvent quality varies between batches. | 1. Standardize the preparation and storage of the Mo(CO)₆ solution. Consider determining the concentration of the solution by IR or UV-Vis spectroscopy before each use. 2. Use a consistent source and purification method for the solvent. |
Quantitative Data Summary
| Solvent | Solubility | Reported Stability & Incompatibilities |
| Tetrahydrofuran (THF) | Slightly soluble | UV photolysis leads to the formation of Mo(CO)₅(THF). |
| Acetone | Soluble | Solutions should be prepared under an inert atmosphere. |
| Acetonitrile | Slightly soluble | Can react upon heating to form tris(acetonitrile) derivatives. |
| Benzene | Soluble | Handle under inert atmosphere. |
| Chloroform | Soluble | Potential for slow decomposition; use with caution. |
| Diethyl Ether | 16 g/L | Warning: Stored solutions have been reported to explode. |
| Water | Insoluble | Decomposes in the presence of water. |
Experimental Protocols
Protocol 1: Preparation of a Standardized Molybdenum Hexacarbonyl Solution
Objective: To prepare a molybdenum hexacarbonyl solution of a known concentration under inert atmosphere.
Materials:
-
Molybdenum hexacarbonyl (white, crystalline solid)
-
Anhydrous, deoxygenated solvent (e.g., THF, freshly distilled from a suitable drying agent)
-
Schlenk flask or glovebox
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
In a glovebox or under a positive pressure of inert gas (argon or nitrogen) in a Schlenk flask, weigh the desired amount of molybdenum hexacarbonyl into a clean, dry flask equipped with a magnetic stir bar.
-
Using a syringe, add the required volume of anhydrous, deoxygenated solvent to the flask.
-
Seal the flask and stir the mixture at room temperature until the solid is completely dissolved.
-
Store the solution in the dark under an inert atmosphere. For long-term storage, it is recommended to store at a low temperature (e.g., in a freezer inside a glovebox).
Protocol 2: Monitoring the Stability of Molybdenum Hexacarbonyl Solutions using Infrared (IR) Spectroscopy
Objective: To qualitatively or quantitatively assess the decomposition of molybdenum hexacarbonyl in a solvent over time by monitoring the carbonyl stretching frequencies.
Background: Molybdenum hexacarbonyl exhibits a sharp, characteristic C-O stretching band in the IR spectrum (around 2000 cm⁻¹). As it decomposes or reacts, new carbonyl bands corresponding to the decomposition products (e.g., Mo(CO)₅L, where L is a solvent molecule) will appear at different frequencies. The decrease in the intensity of the Mo(CO)₆ peak over time can be used to monitor its stability.
Materials:
-
Molybdenum hexacarbonyl solution in the solvent of interest
-
FT-IR spectrometer
-
Liquid-tight IR cell with windows transparent in the region of interest (e.g., CaF₂ or NaCl)
-
Inert atmosphere sample handling equipment (e.g., glovebox or Schlenk line)
Procedure:
-
Prepare a molybdenum hexacarbonyl solution of a known concentration in the desired solvent under inert conditions.
-
Immediately after preparation, transfer an aliquot of the solution to the IR cell under an inert atmosphere.
-
Record the IR spectrum in the carbonyl stretching region (typically 1800-2200 cm⁻¹). This will serve as the time-zero spectrum.
-
Store the bulk solution under the desired experimental conditions (e.g., at room temperature, protected from light).
-
At regular time intervals, take aliquots of the solution and record their IR spectra under the same conditions as the initial measurement.
-
Analyze the spectra by monitoring the decrease in the absorbance of the characteristic Mo(CO)₆ peak and the appearance of any new peaks. For quantitative analysis, a calibration curve can be prepared using solutions of known concentrations.
Visualizations
Caption: Workflow for preparing and handling molybdenum hexacarbonyl solutions.
Technical Support Center: Molybdenum Film Deposition via Mo(CO)6 CVD
Welcome to the technical support center for mitigating impurities in molybdenum films deposited by Chemical Vapor Deposition (CVD) using the Molybdenum Hexacarbonyl (Mo(CO)6) precursor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access frequently asked questions regarding their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the deposition of molybdenum films.
Issue 1: High Carbon and Oxygen Content in the Molybdenum Film
Symptoms:
-
The deposited film is identified as molybdenum oxycarbide (MoCxOy) instead of pure molybdenum.[1][2]
-
Poor electrical conductivity of the film.
-
Film exhibits poor adhesion to the substrate.
Possible Causes:
-
Incomplete Decomposition of Mo(CO)6: At lower deposition temperatures (100-250 °C), the decarbonylation of Mo(CO)6 can be incomplete, leading to the incorporation of carbon and oxygen from the carbonyl ligands into the film.[2][3]
-
Reaction with Residual Gases: Residual water vapor or oxygen in the CVD chamber can react with the precursor and the growing film, leading to oxide formation.
-
Precursor-Substrate Interaction: The interaction between Mo(CO)6 and the substrate surface can influence the nucleation and growth, sometimes favoring the formation of oxycarbides.
Solutions:
-
Increase Deposition Temperature: Higher temperatures (above 250 °C) promote more complete decomposition of the Mo(CO)6 precursor.[2] However, this can sometimes lead to increased surface roughness.[4][5]
-
Introduce a Co-reactant:
-
Hydrogen (H2): While introducing hydrogen as a co-reactant might seem intuitive to reduce oxygen, studies have shown it has little effect on the film composition and growth kinetics when used directly with Mo(CO)6.[2][3]
-
Ammonia (B1221849) (NH3): The addition of an ammonia co-flow can inhibit nucleation on oxide surfaces and can be used for area-selective deposition.[6][7] It can also lead to the formation of molybdenum carbonitride (MoCxNy) films.[8]
-
-
Two-Step Deposition and Reduction Process: This is a highly effective method to obtain pure molybdenum films.
Issue 2: Poor Film Adhesion and Cracking
Symptoms:
-
The film delaminates or peels off the substrate.
-
Visible cracks appear in the film, especially after post-deposition annealing.[2][7]
Possible Causes:
-
High Internal Stress: Mismatched coefficients of thermal expansion between the molybdenum film and the substrate can induce stress during cooling, leading to cracking.
-
Contaminated Substrate Surface: An unclean substrate surface can result in poor nucleation and adhesion of the film.
-
High-Temperature Annealing: While effective for reduction, high-temperature annealing (e.g., 450 °C for reduction of MoO3) can cause film cracking.[2][7]
Solutions:
-
Substrate Cleaning: Ensure a thorough pre-deposition cleaning of the substrate to remove any organic or particulate contamination.
-
Optimize Annealing Temperature: Gradually increase the annealing temperature and hold for a specific duration to minimize thermal shock. The degree of reduction of MoO3 to metallic Mo increases with temperature.[2][7]
-
Use of a Seed Layer: Depositing a thin seed layer, such as molybdenum nitride, can improve the nucleation and crystallinity of the subsequent molybdenum film.[4][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in molybdenum films deposited from Mo(CO)6?
The primary source of impurities is the Mo(CO)6 precursor itself. The carbonyl (CO) ligands can incompletely decompose, leading to the incorporation of both carbon (C) and oxygen (O) into the film, often forming molybdenum oxycarbide (MoCxOy).[1][2] Reactive carbon radicals from the pyrolysis of the precursor can also lead to unintentional carbon co-deposition.[10]
Q2: How does the deposition temperature affect the purity of the molybdenum film?
Deposition temperature plays a crucial role. At lower temperatures (100-250 °C), the decomposition of Mo(CO)6 is often incomplete, resulting in higher levels of carbon and oxygen impurities.[2] Increasing the temperature generally improves purity by promoting complete decarbonylation. However, very high temperatures can negatively impact other film properties like surface roughness.[5]
Q3: Can I use hydrogen as a reducing agent during the CVD process with Mo(CO)6 to get pure molybdenum?
While it seems logical, introducing molecular hydrogen (H2) as a co-reactant during the CVD of Mo(CO)6 has been shown to have minimal impact on preventing the formation of molybdenum oxycarbide.[1][2] A more effective approach is a two-step process: first depositing molybdenum oxide and then reducing it with hydrogen.[2][3]
Q4: What is the two-step process for obtaining high-purity molybdenum films?
The two-step process involves:
-
Deposition of Molybdenum Oxide (MoO3): An Atomic Layer Deposition (ALD) or CVD process is used to grow a carbon-free MoO3 film using Mo(CO)6 and a strong oxidant like ozone (O3).[2][3][7]
-
Reduction to Metallic Molybdenum: The MoO3 film is then annealed in a hydrogen (H2) or atomic hydrogen (at-H) atmosphere at temperatures between 150 and 450 °C to reduce it to metallic molybdenum.[2][7]
Q5: How does ammonia (NH3) affect the deposition process?
Ammonia can be used as a co-reactant with Mo(CO)6. Its effects include:
-
Area-Selective Deposition: NH3 can inhibit the nucleation of molybdenum-containing films on oxide surfaces like SiO2, allowing for selective growth on other materials.[6][7]
-
Formation of Molybdenum Carbonitride (MoCxNy): The use of ammonia can lead to the incorporation of nitrogen into the film, forming molybdenum carbonitride.[8] The composition of the film can be controlled by varying the NH3 pressure and substrate temperature.[8]
Data Presentation
Table 1: Effect of Deposition Temperature on Film Composition (Direct CVD from Mo(CO)6)
| Deposition Temperature (°C) | Precursor | Resulting Film Composition | Key Observation | Reference |
| 100 - 250 | Mo(CO)6 | Molybdenum Oxycarbide (MoCxOy) | Incomplete decarbonylation leads to high C and O impurities. | [2][3] |
| > 250 | Mo(CO)6 | Metallic Molybdenum with C/O impurities | Purity improves but impurities may still be present. | [2] |
Table 2: Influence of Ammonia Co-flow on MoCxNy Film Composition
| Substrate Temperature (°C) | Mo(CO)6 Pressure (mTorr) | NH3 Pressure (mTorr) | Resulting Film Composition | Reference |
| 200 | 0.01 | 0.3 | MoC0.48N0.20 | [8] |
| 200 | 0.01 | 3.3 | MoC0.36N0.33 | [8] |
| 150 | 0.01 | 2 | MoC0.50N0.30 | [8] |
| 300 | 0.01 | 2 | MoC0.12N0.40 | [8] |
Experimental Protocols
Protocol 1: Two-Step Deposition of Metallic Molybdenum via MoO3 Reduction
This protocol describes a method to obtain high-purity molybdenum films by first depositing molybdenum oxide and then reducing it.
Part A: Deposition of Molybdenum Oxide (MoO3)
-
Substrate Preparation: Clean the substrate (e.g., thermally grown SiO2) thoroughly.
-
Deposition Parameters:
-
Precursor: Molybdenum Hexacarbonyl (Mo(CO)6)
-
Oxidant: Ozone (O3)
-
Deposition Temperature: Typically within the ALD window of 150-175 °C.[2]
-
Pulse Sequence (for ALD):
-
Mo(CO)6 pulse (e.g., 1 second)
-
N2 purge (e.g., 15 seconds)
-
O3 pulse (e.g., 29 seconds)
-
N2 purge (e.g., 15 seconds)
-
-
-
Process: Cycle the pulse sequence until the desired MoO3 film thickness is achieved.
Part B: Reduction of MoO3 to Metallic Mo
-
Annealing Environment: Introduce atomic hydrogen (at-H) or molecular hydrogen (H2) into the chamber.
-
Annealing Temperature: Heat the MoO3-coated substrate to a temperature between 150 °C and 450 °C. The degree of reduction increases with temperature.[2][7]
-
Annealing Duration: Hold at the set temperature for a sufficient time (e.g., 30 minutes) to ensure complete reduction.[2]
-
Cooling: Cool the substrate down in an inert atmosphere.
Visualizations
Caption: Workflow for the two-step deposition of high-purity molybdenum films.
Caption: Troubleshooting logic for high impurity content in molybdenum films.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Study on the Deposition Characteristics of Molybdenum Thin Films Deposited by the Thermal Atomic Layer Deposition Metho… [ouci.dntb.gov.ua]
- 5. Study on the Deposition Characteristics of Molybdenum Thin Films Deposited by the Thermal Atomic Layer Deposition Method Using MoO2Cl2 as a Precursor [mdpi.com]
- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 7. Area selective CVD of metallic films from molybdenum, iron, and ruthenium carbonyl precursors: Use of ammonia to inhibi… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Molybdenum Hexacarbonyl (Mo(CO)₆) Carbon Monoxide Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with molybdenum hexacarbonyl (Mo(CO)₆) as a carbon monoxide (CO) releasing molecule (CORM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring more efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is molybdenum hexacarbonyl, and why is it used as a source of CO? Molybdenum hexacarbonyl, Mo(CO)₆, is a stable, colorless, and volatile organometallic compound where a central molybdenum atom is coordinated to six carbon monoxide ligands.[1][2] It is widely used as a solid, air-stable source of CO in both organic synthesis and biological research, avoiding the need to handle high-pressure CO gas cylinders.[3][4] The release of CO can be triggered under specific conditions, making it a controllable source for experimental applications.[1][3]
Q2: What are the primary methods to induce CO release from Mo(CO)₆? There are three main methods to induce CO release from Mo(CO)₆:
-
Thermal Decomposition: Heating Mo(CO)₆ causes it to decompose and release CO.[5] This method is common in organic synthesis, often requiring temperatures of 150°C or higher.[4][6]
-
Photochemical Decomposition: Irradiation with UV light can break the Mo-CO bonds, leading to the release of CO and the formation of a reactive Mo(CO)₅ intermediate.[1][2][7]
-
Ligand Substitution/Exchange: One or more CO ligands can be displaced by other donor ligands, such as phosphines, piperidine, or even solvents like acetonitrile, particularly upon heating.[1][2][3]
Q3: How can I accurately measure the rate and quantity of CO released? Several analytical methods are available, each with its own advantages and limitations:
-
Myoglobin (B1173299) Assay: A spectrophotometric method that measures the conversion of deoxymyoglobin (Mb) to carboxymyoglobin (MbCO) upon reaction with CO.[8][9] While widely used, it can be prone to interference from reducing agents or colored compounds.[10][11]
-
Gas Chromatography (GC): GC with a thermal conductivity detector (GC-TCD) is considered a gold standard for quantifying CO, providing high precision and the ability to detect other gases.[10] However, it is not ideal for continuous monitoring.[10]
-
Infrared (IR) Spectroscopy: This technique can detect CO in the gas phase (distinctive band at 2142 cm⁻¹) or the decay of the metal carbonyl in solution using Attenuated Total Reflection (ATR)-IR.[10][11][12] It is a high-resolution method that does not require additives.[12]
Q4: What are the critical safety precautions for handling Mo(CO)₆? Molybdenum hexacarbonyl is toxic if ingested, inhaled, or absorbed through the skin.[5] Upon decomposition, it releases carbon monoxide, which is a highly toxic gas.[5] Therefore, all handling should be performed in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[5] It should be stored in a cool, dry place away from heat sources to maintain stability.[5]
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments involving CO release from Mo(CO)₆.
Issue 1: Low or No Detectable CO Release
| Possible Cause | Troubleshooting Step & Solution |
| Insufficient Activation Energy | The conditions may not be sufficient to initiate decarbonylation. Solution: For thermal release, gradually increase the reaction temperature; a sharp increase in CO release rate for Mo(CO)₆ has been noted around 340-370°C in some applications.[6] For photochemical release, ensure the wavelength and intensity of the UV source are appropriate and that the reaction vessel is made of a UV-transparent material (e.g., quartz).[1][2] |
| Inappropriate Solvent | Mo(CO)₆ has limited solubility and may react differently in various solvents. It is sparingly soluble in nonpolar organic solvents.[2] Solution: Verify the compatibility and solubility of Mo(CO)₆ in your chosen solvent. Consider using solvents like diglyme (B29089) or tetrahydrofuran (B95107) (THF), where its reactivity is well-documented.[1][4] |
| Degradation of Mo(CO)₆ | The compound may have degraded due to improper storage. Solution: Use a fresh batch of Mo(CO)₆ or one that has been stored correctly in a cool, dry, and dark environment.[5] |
| Catalyst or Promoter Required | Some reactions require a catalyst or promoter to facilitate CO release at lower temperatures. Solution: Investigate the use of catalysts. For example, zeolites have been shown to lower the decarbonylation temperature of Mo(CO)₆.[13] |
Issue 2: Inconsistent or Non-Reproducible CO Release Rates
| Possible Cause | Troubleshooting Step & Solution |
| Fluctuations in Experimental Conditions | Small variations in temperature or light intensity can significantly impact the rate of CO release. Solution: Use a high-precision, calibrated heating system (e.g., oil bath with a thermostat, heating mantle with a thermocouple) or a stabilized, calibrated light source for photochemical experiments. |
| Presence of Impurities | Impurities in Mo(CO)₆, solvents, or other reagents can interfere with the reaction mechanism. Solution: Use high-purity, reagent-grade chemicals. Purify solvents if necessary. |
| Inconsistent Headspace Volume | In a closed system, the partial pressure of CO in the headspace can affect the equilibrium and rate of release. Solution: Ensure the reaction is set up with a consistent headspace volume for each experimental run to normalize pressure effects. |
Issue 3: Undesirable Side Reactions or Low Product Yield in Carbonylation Chemistry
| Possible Cause | Troubleshooting Step & Solution |
| Reduction of Sensitive Functional Groups | Molybdenum species formed after CO release can reduce sensitive functional groups, such as nitro groups, in your substrate.[3] Solution: Physically separate the CO generation from the catalytic reaction using a two-chamber system.[3] In this setup, CO gas is generated in one vial and diffuses into the second vial containing the reaction mixture. |
| Precipitation of Molybdenum Byproducts | Insoluble molybdenum-containing byproducts can precipitate out of the solution, complicating product purification and potentially interfering with catalysis.[3] Solution: Optimize the solvent and temperature to keep all species in solution. If precipitation is unavoidable, plan for a purification step such as hot filtration or column chromatography after the reaction is complete. |
Issue 4: Inaccurate Quantification of Released CO
| Possible Cause | Troubleshooting Step & Solution |
| Interference in Myoglobin Assay | The reducing agent (commonly sodium dithionite) required for the myoglobin assay can itself trigger or accelerate CO release from some CORMs, leading to artificially high rates.[11][12] Colored CORMs or byproducts can also interfere with spectrophotometric readings.[10] Solution: Use an alternative quantification method like GC-TCD or IR spectroscopy, which do not require interfering additives.[10][12] If the myoglobin assay must be used, run a control experiment with the reducing agent and Mo(CO)₆ in the absence of myoglobin to assess its direct effect. |
| Pressure Variations Affecting IR Signal | The intensity of the CO gas-phase signal in IR spectroscopy can be dependent on the total pressure within the measurement cell.[10] Solution: Ensure all measurements (calibration and sample) are carried out at the same constant total pressure, typically 1 atm.[10] |
| CO Loss in GC Sampling | Gaseous CO can be lost from the solution or headspace during sample extraction and injection into the gas chromatograph. Solution: Use a gas-tight syringe for sampling from the headspace. Ensure the entire system is well-sealed to prevent leaks. Calibrate by injecting known volumes of a standard CO gas mixture. |
Data Presentation
Table 1: Comparison of Triggers for CO Release from Mo(CO)₆
| Trigger | Typical Conditions | Advantages | Disadvantages |
| Thermal | 150 - 400°C in a suitable solvent (e.g., diglyme).[4][6] | Simple setup; effective for high-temperature organic synthesis. | High energy input; not suitable for thermally sensitive substrates; can be difficult to control precisely. |
| Photochemical | UV irradiation (e.g., from a mercury lamp) in a UV-transparent vessel.[1][7] | Can be performed at low temperatures; allows for spatial and temporal control by switching the light on/off. | Requires specialized equipment; potential for photochemical side reactions of substrates. |
| Ligand Exchange | Addition of a displacing ligand (e.g., PPh₃, piperidine, MeCN); may require moderate heating.[1][2][3] | Can proceed under milder conditions than pure thermal release; allows for tuning of release rates based on ligand choice. | Stoichiometric amounts of ligand waste are generated; the displacing ligand may interfere with subsequent reactions. |
Table 2: Comparison of CO Quantification Methods
| Method | Principle | Pros | Cons |
| Myoglobin Assay | Spectrophotometric detection of MbCO formation.[8] | High sensitivity; well-established for many CORMs. | Prone to interference from reducing agents, colored compounds, and turbidity; potential for CO loss.[10][11] |
| Gas Chromatography (GC-TCD) | Separation of CO from other gases and quantification by thermal conductivity.[10] | Gold standard for accuracy and precision; can quantify other gases simultaneously.[10] | Not suitable for continuous, real-time monitoring; requires careful gas sampling.[10] |
| IR Spectroscopy | Detection of the characteristic vibrational frequency of CO in the gas phase or solution.[11] | High resolution; no interfering additives needed; allows for real-time monitoring (especially with ATR-IR).[12] | Gas-phase measurements can be pressure-sensitive; requires specialized equipment (FTIR).[10] |
Experimental Protocols
Protocol 1: General Procedure for Thermally-Induced CO Release This is a general guideline and must be adapted for specific synthetic or biological applications.
-
Preparation: In a fume hood, add Mo(CO)₆ (e.g., 0.2 equivalents for a catalytic reaction) and the desired substrate to a dry, two- or three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[4]
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., diglyme) via cannula or syringe under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the target temperature (e.g., 150°C).[4]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via a suitable technique (e.g., TLC, GC, HPLC). For CO evolution monitoring, the condenser outlet can be connected to a quantification system (e.g., bubble counter, GC sampling port, or IR gas cell).
-
Workup: Once the reaction is complete, cool the flask to room temperature. The purification procedure will depend on the product but may involve filtration to remove molybdenum byproducts followed by extraction and chromatography.[3]
Protocol 2: Quantification of CO Release using the Myoglobin Assay Note: This assay has known limitations. Run appropriate controls.
-
Reagent Preparation: Prepare a stock solution of horse heart myoglobin (Mb) in a phosphate-buffered saline (PBS) solution (pH 7.4). Prepare a fresh solution of a reducing agent, typically sodium dithionite (B78146) (Na₂S₂O₄).
-
Deoxygenation: In a sealed cuvette, add the myoglobin solution. Deoxygenate the solution by bubbling with inert gas (Argon or Nitrogen) until the UV-Vis spectrum shows the characteristic peak of deoxymyoglobin (approx. 557 nm).[8]
-
Reduction: Add a small amount of the sodium dithionite solution to the cuvette to ensure the myoglobin is fully reduced to the ferrous (Fe²⁺) state.
-
CO Release Initiation: Inject the Mo(CO)₆ solution (dissolved in a suitable solvent like DMSO) into the cuvette to initiate the CO release experiment.
-
Data Acquisition: Immediately begin recording UV-Vis spectra at regular time intervals. Monitor the decrease in the deoxymyoglobin peak at 557 nm and the increase of the carboxymyoglobin (MbCO) peaks at approximately 540 and 577 nm.[8][10]
-
Calculation: Quantify the amount of MbCO formed using the Beer-Lambert law and the known extinction coefficient for MbCO. This concentration corresponds to the amount of CO released.
Visualizations
Caption: Workflow for troubleshooting low CO release from Mo(CO)₆.
Caption: Comparison of workflows for major CO quantification methods.
Caption: Primary mechanisms for inducing CO release from Mo(CO)₆.
References
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Molybdenum_hexacarbonyl [chemeurope.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides [organic-chemistry.org]
- 5. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study for the Photochemical Reactions of d6 M(CO)5(CS) (M = Cr, Mo, and W) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Mo(CO)₆ and W(CO)₆ as Catalyst Precursors
For Researchers, Scientists, and Drug Development Professionals
Molybdenum hexacarbonyl (Mo(CO)₆) and tungsten hexacarbonyl (W(CO)₆) are versatile and widely utilized precursors for the synthesis of a diverse range of homogeneous and heterogeneous catalysts. Their utility stems from the zerovalent state of the metal and the labile nature of the carbonyl ligands, which can be displaced to generate catalytically active species. This guide provides an objective comparison of Mo(CO)₆ and W(CO)₆ as catalyst precursors, supported by experimental data, to aid researchers in the selection of the appropriate precursor for their specific applications.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these precursors is crucial for their effective application in catalysis. Both are volatile, air-stable, colorless solids, which facilitates their handling and purification. However, key differences in their thermal stability and bond dissociation energies influence their activation requirements and the properties of the resulting catalysts.
| Property | Molybdenum Hexacarbonyl (Mo(CO)₆) | Tungsten Hexacarbonyl (W(CO)₆) | Reference |
| Molar Mass | 264.01 g/mol | 351.90 g/mol | N/A |
| Melting Point | 150 °C (decomposes) | 170 °C (decomposes) | N/A |
| Boiling Point | 156 °C | Sublimes | N/A |
| First CO Dissociation Energy | 34 kcal/mol | 38 kcal/mol | [1] |
| Thermal Decomposition Temperature Range | ~585–685 K | ~690–810 K | [1] |
The higher first CO dissociation energy and thermal decomposition temperature of W(CO)₆ indicate a greater kinetic robustness compared to Mo(CO)₆.[1] This suggests that higher temperatures or more energetic activation methods, such as UV irradiation, may be required to generate the catalytically active species from the tungsten precursor.
Catalytic Applications: A Comparative Overview
Mo(CO)₆ and W(CO)₆ are precursors for catalysts in a wide array of organic transformations, including olefin metathesis, alkyne polymerization, and hydrodesulfurization (HDS). The choice between molybdenum and tungsten can significantly impact the catalyst's activity, selectivity, and stability.
Olefin Metathesis
Both molybdenum and tungsten complexes are central to the field of olefin metathesis. The active catalysts are typically high-oxidation-state alkylidene complexes, which can be generated in situ from Mo(CO)₆ and W(CO)₆.
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| W(NAr)(CHR)(OSiPh₃)₂ (from W precursor) | n-octane | Metathesis products | ~2760 mM (product concentration) | Not specified | [2] |
| Mo(NAr)(CHR)[OCMe(CF₃)₂]₂ (from Mo precursor) | n-octane | Metathesis products | ~1300 mM (product concentration) | Not specified | [2] |
In a comparative study for tandem alkane metathesis, a tungsten-based catalyst, W(NAr)(CHR)(OSiPh₃)₂, demonstrated significantly higher activity than the molybdenum analogue, Mo(NAr)(CHR)[OCMe(CF₃)₂]₂.[2] This highlights the profound influence of the metal center on catalytic performance.
Alkyne Metathesis and Polymerization
Mo(CO)₆ and W(CO)₆, often in combination with phenolic co-catalysts, are effective precursors for alkyne metathesis and polymerization catalysts. The lability of the CO ligands allows for the formation of the active metal alkylidyne species. While direct comparative data for the precursors under identical conditions is scarce, studies on related well-defined catalysts show that molybdenum-based systems are often more active. Theoretical studies suggest that tungsten's stronger metal-carbon bonds can lead to over-stabilization of intermediates, hindering catalytic turnover.[3]
Hydrodesulfurization (HDS)
In the crucial industrial process of hydrodesulfurization, molybdenum-based catalysts, often promoted with cobalt or nickel, are the workhorses. Mo(CO)₆ is a common precursor for synthesizing highly active MoS₂-based HDS catalysts. While tungsten-based catalysts (WS₂) are also active, molybdenum-based systems are generally more widely employed and studied for this application.
| Catalyst | Substrate | Conversion (%) | Key Findings | Reference |
| Co-MoS₂/Al₂O₃ (from Mo precursor) | Dibenzothiophene | High | Co promotion enhances HDS activity. | [4] |
| Mo₂C and W₂C (from Mo(CO)₆ and W(CO)₆) | Dibenzothiophene | Active | Both carbides show HDS activity. | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful catalyst synthesis and application. Below are representative protocols for the preparation of catalysts from Mo(CO)₆ and W(CO)₆.
Protocol 1: Synthesis of a MoS₂/Al₂O₃ Hydrodesulfurization Catalyst
This protocol describes the preparation of a supported molybdenum sulfide (B99878) catalyst from Mo(CO)₆ via impregnation and subsequent sulfidation.
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
γ-Alumina (γ-Al₂O₃), calcined
-
Toluene (B28343), anhydrous
-
Hydrogen sulfide (H₂S) gas (or a suitable sulfiding agent like dimethyl disulfide)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
Procedure:
-
Impregnation:
-
In a glovebox or under an inert atmosphere, dissolve a calculated amount of Mo(CO)₆ in anhydrous toluene to achieve the desired molybdenum loading on the support (e.g., 12 wt% Mo).
-
Add the calcined γ-Al₂O₃ support to the Mo(CO)₆ solution.
-
Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.
-
Remove the solvent under vacuum to obtain a free-flowing powder.
-
-
Activation (Sulfidation):
-
Load the impregnated support into a tubular reactor.
-
Heat the reactor to 400 °C under a flow of inert gas (N₂ or Ar).
-
Switch the gas flow to a mixture of H₂S/H₂ (e.g., 10% H₂S in H₂) and maintain the temperature at 400 °C for 4 hours.
-
Cool the reactor to room temperature under an inert gas flow.
-
The resulting black powder is the active MoS₂/Al₂O₃ catalyst.
-
Protocol 2: Preparation of a Tungsten Carbide (WCx) Catalyst
This protocol details the synthesis of a tungsten carbide catalyst on a carbon support using W(CO)₆ as the precursor.
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
High surface area carbon support (e.g., activated carbon, carbon nanotubes)
-
Ethanol (B145695), anhydrous
-
Argon (Ar) gas
Procedure:
-
Impregnation:
-
Disperse the carbon support in anhydrous ethanol by ultrasonication.
-
Separately, dissolve W(CO)₆ in anhydrous ethanol.
-
Add the W(CO)₆ solution to the carbon slurry and continue to stir for 24 hours at room temperature.
-
Remove the ethanol under vacuum.
-
-
Carburization:
-
Place the dried, impregnated carbon in a tube furnace.
-
Heat the furnace to 850 °C under a flow of argon.
-
Maintain this temperature for a specified time (e.g., 2-6 hours) to allow for the decomposition of the precursor and the formation of tungsten carbide phases.[6]
-
Cool the furnace to room temperature under an argon flow.
-
The resulting material is the WCx/C catalyst.
-
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is critical for catalyst design and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts.
Caption: The Chauvin mechanism for olefin metathesis.
Caption: General workflow for heterogeneous catalyst preparation.
Conclusion
Both Mo(CO)₆ and W(CO)₆ are invaluable precursors in catalysis, each offering distinct advantages. Mo(CO)₆ is generally more reactive, requiring milder activation conditions, and is the dominant precursor for applications like hydrodesulfurization. Conversely, W(CO)₆ forms more robust and, in some cases, more active catalysts, particularly in olefin metathesis, though it often necessitates more forcing conditions for activation. The choice between these two precursors should be guided by the specific catalytic application, desired catalyst properties, and the available activation methods. This guide provides a foundational understanding to aid researchers in making an informed decision for their catalyst development endeavors.
References
alternative solid CO sources to molybdenum hexacarbonyl
A Comprehensive Guide to Solid Carbon Monoxide (CO) Releasing Molecules as Alternatives to Molybdenum Hexacarbonyl
For researchers and professionals in drug development, the controlled delivery of carbon monoxide (CO), a gaseous signaling molecule with therapeutic potential, is of significant interest. While molybdenum hexacarbonyl can serve as a solid source of CO, its utility is often limited by its poor solubility in aqueous solutions and potential toxicity.[1] This guide provides a detailed comparison of alternative solid CO-releasing molecules (CORMs), offering a safer and more controlled means of CO delivery.
Comparison of Solid CO-Releasing Molecules
A variety of CORMs have been developed, each with distinct properties regarding their CO release mechanism, kinetics, and solubility. These molecules are typically categorized based on their core metal—such as ruthenium, manganese, and iron—or as metal-free compounds, like boron-based CORMs. The choice of a suitable CORM depends on the specific experimental or therapeutic application, with key considerations being the desired rate of CO release, the trigger for release, and the biocompatibility of the molecule and its byproducts.
Below is a summary of key quantitative data for some of the most well-characterized solid CORMs.
| CORM | Molecular Formula | Metal Center | Release Trigger | Half-life (t½) | Moles of CO Released per Mole of CORM | Solubility |
| CORM-2 | [Ru(CO)₃Cl₂]₂ | Ruthenium | Spontaneous/Solvent-dependent | ~1 min (in DMSO/PBS) | ~0.1 - 0.7 | Soluble in DMSO |
| CORM-3 | Ru(CO)₃Cl(glycinate) | Ruthenium | Spontaneous/Ligand exchange | ~1 min (in PBS), 3.6 min (in human plasma) | ~1 | Water-soluble |
| CORM-A1 | Na₂[H₃BCO₂] | Boron (metal-free) | pH-dependent (faster at lower pH) | ~21 min (pH 7.4, 37°C), ~2.5 min (pH 5.5, 37°C) | 1 | Water-soluble |
| CORM-401 | [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}] | Manganese | Spontaneous/Nucleophile-dependent | ~0.8 min | ~3.2 | Soluble in aqueous media |
| PhotoCORMs (general) | e.g., Mn(CO)₃ complexes | Manganese, Iron, etc. | Light (UV or visible) | Varies with light intensity and quantum yield | Varies | Varies (can be tuned by ligand design) |
| ET-CORMs (general) | e.g., Acyloxydiene-Fe(CO)₃ | Iron | Enzymes (e.g., esterases) | Varies with enzyme concentration and substrate | Varies | Varies |
Experimental Protocols
The characterization of CORMs relies on standardized assays to quantify their CO release kinetics and assess their biological activity. The most common method is the myoglobin (B1173299) assay.
Myoglobin Assay for CO Release Quantification
This spectrophotometric assay is the gold standard for measuring the rate and amount of CO released from CORMs.[2] It is based on the principle that deoxymyoglobin (deoxy-Mb) binds to CO to form carboxymyoglobin (Mb-CO), which has a distinct absorption spectrum.
Materials:
-
Horse heart myoglobin (Mb)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
CORM of interest
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of myoglobin in PBS.
-
In a cuvette, add the myoglobin solution and a small amount of sodium dithionite to ensure the myoglobin is in its reduced (deoxy-Mb) state.
-
Record the baseline absorbance spectrum of deoxy-Mb (characteristic peak around 435 nm).
-
Add the CORM solution to the cuvette to initiate the CO release.
-
Immediately begin recording the absorbance spectra at regular time intervals.
-
Monitor the change in the spectrum as deoxy-Mb is converted to Mb-CO, characterized by the appearance of two Q-bands at approximately 540 nm and 579 nm and a shift in the Soret peak to around 423 nm.[3]
-
Continue measurements until no further spectral changes are observed, indicating the completion of CO release.
-
The rate of CO release can be calculated from the rate of formation of Mb-CO, and the total amount of CO released can be quantified by the final amount of Mb-CO formed, using the Beer-Lambert law and the known extinction coefficient of Mb-CO.
It is crucial to note that sodium dithionite can itself induce CO release from some CORMs, such as CORM-2 and CORM-3.[4] Therefore, appropriate controls are essential, and alternative methods like gas chromatography or CO-specific electrodes may be considered for validation.
Signaling Pathways and Experimental Workflows
The therapeutic effects of CO are mediated through various signaling pathways. A common pathway involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. The experimental workflow to evaluate a novel CORM often involves a multi-step process from initial characterization to biological evaluation.
The diagram above illustrates a typical workflow for the development and evaluation of a new CORM. It begins with the synthesis and structural confirmation of the compound, followed by in vitro quantification of its CO-releasing properties. Finally, the biological effects, including cytotoxicity and impact on specific signaling pathways, are assessed, potentially leading to in vivo studies.
Key Considerations for Selecting a CORM
-
Triggered vs. Spontaneous Release: PhotoCORMs and ET-CORMs offer greater spatial and temporal control over CO delivery compared to spontaneously releasing CORMs.[5][6] This is particularly advantageous for targeted therapies.
-
Kinetics of CO Release: The half-life of CO release is a critical parameter. Fast-releasing CORMs like CORM-3 may be suitable for acute applications, while slow-releasing ones like CORM-A1 could be better for chronic conditions.[7]
-
Solubility: For biological applications, water solubility is highly desirable. CORM-3 and CORM-A1 are notable for their good water solubility.[5][7] The solubility of other CORMs can often be tuned by modifying their ligands.
-
Toxicity: The toxicity of the CORM itself and its decomposition products is a major concern. For instance, while ruthenium-based CORMs have been widely studied, concerns about ruthenium toxicity exist.[8] Metal-free alternatives like CORM-A1 may offer a better safety profile.[7] Cytotoxicity data should be carefully evaluated for any new compound.
References
- 1. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 2. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 3. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 6. Synthesis, characterization and biological evaluation of new manganese metal carbonyl compounds that contain sulfur and selenium ligands as a promising new class of CORMs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. CORM-A1: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 'Carbon-Monoxide-Releasing Molecule-2 (CORM-2)' Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Mo(CO)₆ Versus Other Group 6 Carbonyls
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the catalytic performance of Molybdenum Hexacarbonyl (Mo(CO)₆) against its Group 6 counterparts, Chromium Hexacarbonyl (Cr(CO)₆) and Tungsten Hexacarbonyl (W(CO)₆), with a focus on supporting experimental data and detailed methodologies.
Group 6 metal carbonyls are versatile catalysts and precursors in a variety of organic transformations, including carbonylative reactions, cycloadditions, and olefin metathesis. Their catalytic activity is intrinsically linked to the lability of the metal-carbonyl bond and the nature of the central metal atom. This guide delves into a specific example of a palladium-catalyzed carbonylative reaction to highlight the distinct catalytic profiles of Mo(CO)₆, Cr(CO)₆, and W(CO)₆.
Mechanochemical Palladium-Catalyzed Carbonylation
A study on the mechanochemical palladium-catalyzed carbonylation of iodobenzene (B50100) with n-butanol to produce butyl benzoate (B1203000) provides a direct comparison of the efficacy of Group 6 carbonyls as carbon monoxide (CO) sources.[1] In this solvent-free approach, the solid reagents are subjected to ball milling, where mechanical force initiates the chemical transformation.
Data Presentation
The following table summarizes the quantitative data from the comparative study of Group 6 metal carbonyls in the mechanochemical carbonylation of iodobenzene.[1]
| Entry | Metal Carbonyl (M(CO)₆) | Yield of Butyl Benzoate (%) | Yield of Butyl Butyrate (Side Product) (%) |
| 1 | Cr(CO)₆ | 15 | 10 |
| 2 | Mo(CO)₆ | 91 | - |
| 3 | W(CO)₆ | 31 | 5 |
Reaction conditions: Iodobenzene, n-butanol, M(CO)₆, K₃PO₄, Pd(OAc)₂, and PPh₃ were milled in a mixer mill for 90 minutes. Yields were determined by ¹H NMR spectroscopy.
The data clearly indicates that Mo(CO)₆ is the most effective CO source for this transformation, affording the desired ester in a high yield of 91%.[1] In contrast, Cr(CO)₆ and W(CO)₆ demonstrated significantly lower activity, yielding only 15% and 31% of butyl benzoate, respectively.[1] Notably, the use of Cr(CO)₆ and W(CO)₆ also led to the formation of a side product, butyl butyrate, resulting from a competitive oxidative homocoupling reaction.[1]
Experimental Protocols
A detailed methodology for the key comparative experiment is provided below, based on the supporting information from the cited study.
General Procedure for the Mechanochemical Palladium-Catalyzed Alkoxycarbonylation
A 10 mL stainless steel milling vessel was charged with five stainless steel balls (10 mm diameter). The solid reagents were then added in the following order: potassium phosphate (B84403) (K₃PO₄, 1.5 mmol), the respective Group 6 metal carbonyl (Cr(CO)₆, Mo(CO)₆, or W(CO)₆, 0.5 mmol), triphenylphosphine (B44618) (PPh₃, 0.05 mmol), and palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.025 mmol). Subsequently, iodobenzene (0.5 mmol) and n-butanol (1.0 mmol) were added. The vessel was sealed and placed in a mixer mill. The reaction mixture was milled at a frequency of 30 Hz for 90 minutes. After the reaction, the solid residue was dissolved in dichloromethane (B109758) (CH₂Cl₂), and the solution was filtered through a short pad of silica (B1680970) gel. The filtrate was concentrated under reduced pressure, and the yield of butyl benzoate and any side products was determined by ¹H NMR spectroscopy using an internal standard.
Mechanistic Insights and Logical Relationships
The observed differences in catalytic activity can be attributed to the varying M-CO bond dissociation energies and the stability of the resulting active species. The general workflow for this palladium-catalyzed carbonylation reaction, where the Group 6 metal carbonyl serves as a CO source, can be visualized as follows:
Figure 1. A simplified logical workflow for the palladium-catalyzed carbonylation using Group 6 metal carbonyls as a CO source.
In this proposed pathway, the Group 6 metal hexacarbonyl, M(CO)₆, releases carbon monoxide upon mechanochemical activation. This CO is then incorporated into the palladium catalytic cycle. The superior performance of Mo(CO)₆ suggests that it provides a more optimal rate of CO release under these conditions compared to its chromium and tungsten analogues. The formation of side products with Cr(CO)₆ and W(CO)₆ may indicate a mismatch between the rate of CO release and the subsequent steps in the palladium catalytic cycle, leading to alternative reaction pathways.
The relative stability of the metal carbonyls follows the trend Cr(CO)₆ < Mo(CO)₆ < W(CO)₆. While Cr(CO)₆ has the weakest M-CO bonds and might be expected to release CO most readily, its lower stability can also lead to decomposition and less efficient transfer of CO to the palladium catalyst. Conversely, the greater stability of W(CO)₆ may result in a slower release of CO, thus limiting the overall reaction rate. Mo(CO)₆ appears to strike a balance, providing a sufficient concentration of CO for the palladium-catalyzed reaction to proceed efficiently without significant degradation.
This comparative guide underscores the importance of catalyst selection based on empirical data. For the mechanochemical carbonylation reaction, Mo(CO)₆ is demonstrably the superior choice among the Group 6 hexacarbonyls. Researchers can leverage this information to optimize their synthetic strategies and achieve higher yields and purities in their desired products.
References
A Researcher's Guide to Validating Molybdenum Film Purity from Mo(CO)₆ Deposition
For scientists and researchers in fields ranging from microelectronics to catalysis, the deposition of high-purity molybdenum (Mo) thin films is a critical step. Molybdenum hexacarbonyl, Mo(CO)₆, is a common precursor for methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) due to its volatility. However, its organometallic nature presents a significant challenge: the incorporation of carbon (C) and oxygen (O) impurities from the carbonyl ligands into the deposited film. These impurities can drastically alter the film's electrical, optical, and mechanical properties, making rigorous purity validation essential.
This guide provides a comparative overview of the primary techniques used to validate the purity of molybdenum films deposited from Mo(CO)₆. It includes experimental data, detailed protocols for key analytical methods, and a comparison with alternative Mo precursors.
The Deposition and Validation Workflow
The overall process, from precursor selection to final film validation, involves several key stages. The choice of deposition parameters and subsequent analytical techniques is crucial for achieving and confirming high-purity films.
Common Impurities and Their Origins
The primary impurities in molybdenum films deposited from Mo(CO)₆ are carbon and oxygen. Their incorporation is a direct result of the incomplete dissociation and removal of the carbonyl (CO) ligands during the deposition process. At lower temperatures, the decomposition of Mo(CO)₆ is often incomplete, leading to the formation of molybdenum oxycarbide (MoCₓOᵧ) phases rather than pure metallic Mo.[1][2]
The relationship between deposition parameters, particularly temperature, and the incorporation of these impurities is a critical factor to control.
Comparative Analysis of Purity Validation Techniques
Several analytical techniques can be employed to quantify the elemental composition and purity of molybdenum films. Each method offers distinct advantages in terms of surface sensitivity, depth profiling capability, and chemical state information.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Quantitative elemental composition (at. %) and chemical bonding states of the top 5-10 nm. | High surface sensitivity, provides chemical state information (e.g., Mo vs. MoOₓ vs. MoCₓ). | Limited analysis depth without sputtering; sputtering can alter chemical states. |
| Auger Electron Spectroscopy (AES) | Quantitative elemental composition with high spatial resolution, enables depth profiling. | Excellent for identifying thin interfacial layers and mapping elemental distribution across a surface. | Can be destructive due to electron beam; chemical state information is less detailed than XPS. |
| Four-Point Probe Resistivity | Electrical resistivity of the film. | Fast, non-destructive, highly sensitive to impurities and crystal defects that affect electron scattering. | Indirect measure of purity; does not identify specific contaminants. |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification. | Identifies crystalline phases (e.g., metallic Mo vs. Mo₂C or MoO₂), provides information on grain size and stress. | Insensitive to amorphous impurities; detection limit for minor crystalline phases can be high. |
Quantitative Impurity Data Comparison
The choice of precursor and deposition conditions significantly impacts film purity. Films from Mo(CO)₆ often contain higher levels of carbon and oxygen compared to those from halide precursors like MoCl₅ or MoF₆, especially at lower deposition temperatures.
Table 1: Film Composition from Mo(CO)₆ vs. Alternative Precursors
| Precursor | Deposition Method | Temperature (°C) | Mo (at. %) | C (at. %) | O (at. %) | Notes |
| Mo(CO)₆ | ALD | 125 | ~60 | ~25 | ~15 | Significant C and O incorporation at low temperatures.[3] |
| Mo(CO)₆ + at-H | ALD | 125 | 55 - 70 | 15 - 26 | < 10 | Atomic hydrogen reduces oxygen but not carbon effectively.[4] |
| MoF₆ + H₂ | PECVD | - | High Purity | - | - | Capable of producing pure Mo deposits without fluorine contamination.[5] |
| MoO₂Cl₂ + at-H | ALD | ≥ 350 | ~95 | < 1 | ~3.5 | Halide precursors can yield very high purity films at higher temperatures.[6] |
| MoO₂Cl₂ + at-H | ALD | 150 | - | - | up to 33 | Purity is highly temperature-dependent, with significant oxygen at lower temperatures.[6] |
Table 2: Effect of Deposition Temperature on Mo Film Resistivity (Indirect Purity Measure)
| Precursor | Deposition Method | Temperature (°C) | Resistivity (µΩ·cm) | Reference Bulk Mo |
| MoO₂Cl₂ + at-H | ALD | 350 | 18.6 | ~5.3 |
| MoO₂Cl₂ + at-H | ALD | 250 | ~100 | ~5.3 |
| MoOCl₄ + H₂ | CVD | 700 | ~11 | ~5.3 |
| MoCl₅ + H₂ | CVD | 700 | ~20-30 | ~5.3 |
| Mo(CO)₆-derived | ALD + H₂ Reduction | 350 | 5,000 | ~5.3 |
Note: Lower resistivity values are strongly correlated with higher film purity and better crystallinity.
Detailed Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) for Surface Purity
XPS is the premier technique for determining the elemental composition and chemical states at the film's surface.
-
Principle : The sample is irradiated with a monochromatic X-ray beam (commonly Al Kα), causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment.
-
Instrumentation :
-
X-ray Source : Monochromatic Al Kα (1486.6 eV).
-
Analyzer : Hemispherical electron energy analyzer.
-
Detector : Multi-channel detector.
-
Ion Gun : Argon ion (Ar⁺) gun for sputter cleaning and depth profiling.
-
-
Methodology :
-
Sample Introduction : Mount the Mo film sample on a compatible sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber (<10⁻⁸ Torr).
-
Surface Survey Scan : Perform a wide energy range scan (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Sputter Cleaning (Optional) : Lightly sputter the surface with low-energy Ar⁺ ions (e.g., 0.5-1 keV) for a short duration (e.g., 30-60 seconds) to remove adventitious carbon and surface oxides from air exposure. This step must be done cautiously as it can alter the chemistry of the film itself.
-
High-Resolution Scans : Acquire high-resolution spectra for the elemental regions of interest: Mo 3d, C 1s, and O 1s.
-
Data Analysis :
-
Correct the binding energy scale by referencing the adventitious C 1s peak to 284.8 eV (before sputtering) or a known substrate peak.
-
Fit the high-resolution peaks with appropriate synthetic line shapes (e.g., Gaussian-Lorentzian). The Mo 3d spectrum for metallic Mo consists of a 3d₅/₂ and 3d₃/₂ doublet. The presence of higher binding energy components indicates oxidation (Mo⁴⁺, Mo⁶⁺) or carbide formation.
-
Calculate atomic concentrations (at. %) using the integrated peak areas and applying relative sensitivity factors (RSFs).
-
-
Auger Electron Spectroscopy (AES) for Depth Profiling
AES is used to determine the elemental composition as a function of depth into the film, which is crucial for assessing bulk purity and identifying interfacial contamination.
-
Principle : A focused primary electron beam excites surface atoms, which relax by emitting a secondary "Auger" electron with a kinetic energy characteristic of the parent element.
-
Instrumentation :
-
Electron Gun : Field emission source for high spatial resolution (as low as 10 nm).
-
Analyzer : Cylindrical mirror analyzer (CMA) or hemispherical analyzer.
-
Ion Gun : Co-axial Ar⁺ gun for sputtering.
-
-
Methodology :
-
Sample Introduction : Place the sample in the UHV analysis chamber.
-
Initial Surface Analysis : Acquire an AES spectrum from the surface at a point of interest.
-
Depth Profiling : Alternate between sputtering the surface with an Ar⁺ ion beam (e.g., 1-3 keV) and acquiring AES spectra. The electron beam is typically rastered over an area smaller than the sputtered crater to avoid edge effects.
-
Data Acquisition : Monitor the peak-to-peak heights or peak areas of the Mo, C, and O Auger signals as a function of sputter time.
-
Data Analysis :
-
Convert sputter time to depth by measuring the final crater depth with a profilometer and assuming a constant sputter rate.
-
Calculate atomic concentrations at each depth interval using sensitivity factors.
-
Plot the atomic concentration of Mo, C, and O versus depth to visualize the film's compositional uniformity and the sharpness of the film-substrate interface.
-
-
References
A Comparative Analysis of Mo(CO)₆ and Co₂(CO)₈ in Pauson-Khand Reactions
For Researchers, Scientists, and Drug Development Professionals
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, has been a cornerstone of organic synthesis for decades.[1][2] While historically mediated by stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), the development of alternative promoters, notably molybdenum hexacarbonyl (Mo(CO)₆), has expanded the reaction's utility and addressed some of the limitations of the traditional cobalt-mediated approach.[1][3] This guide provides an objective comparison of Mo(CO)₆ and Co₂(CO)₈ in Pauson-Khand reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.
Performance Comparison: Mo(CO)₆ vs. Co₂(CO)₈
The choice between Mo(CO)₆ and Co₂(CO)₈ often depends on the specific substrate, desired reaction conditions, and tolerance for metal byproducts. Co₂(CO)₈ is the classic and often highly efficient reagent, but Mo(CO)₆ offers advantages in terms of cost, lower toxicity, and ease of byproduct removal.[4]
| Catalyst System | Substrate (Enyne) | Reaction Conditions | Yield (%) | Reference |
| Co₂(CO)₈ | Generic Alkyne | Mesitylene (B46885), 160 °C, 24 h (under CO) | 50 | [5] |
| Co₂(CO)₈ (20 mol%) | Phenylacetylene + Norbornene | Toluene (B28343), Microwave, 200 °C, 5 min | 72 | [6] |
| Mo(CO)₆ / DMSO | Diethyl 2-allyl-2-(prop-2-ynyl)malonate | Toluene, 100 °C, 16 h | 79 | [4] |
| Mo(CO)₆ / TBPO | Diethyl 2-allyl-2-(prop-2-ynyl)malonate | Toluene, 100 °C, 2 h | 63 | [3] |
| Mo(CO)₆ / TBPO / Et₃N | Diethyl 2-allyl-2-(prop-2-ynyl)malonate | Toluene, 100 °C, 2 h | 77 | [3] |
TBPO : Tributylphosphine oxide, Et₃N : Triethylamine, DMSO : Dimethyl sulfoxide.
Experimental Protocols
General Procedure for Co₂(CO)₈-Mediated Pauson-Khand Reaction
This protocol is adapted from a literature procedure for the cyclization of an alkyne.[5]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq).
-
Add fully degassed mesitylene via syringe under an argon atmosphere.
-
Add Co₂(CO)₈ (1.1 eq), weighed out in a glove box, to the reaction flask in a single portion.
-
Stir the mixture for 2 hours at room temperature.
-
Degas the reaction system with carbon monoxide (CO) and heat to 160 °C using a pre-heated oil bath.
-
Stir the solution at this temperature for an additional 24 hours.
-
Upon completion, cool the reaction mixture and load it directly onto a silica (B1680970) gel column for purification.
General Procedure for Mo(CO)₆-Mediated Pauson-Khand Reaction with Additives
This protocol is a generalized procedure based on studies using additives to promote the molybdenum-mediated reaction.[3]
-
To a Schlenk tube under an argon atmosphere, add the enyne substrate (1.0 eq), Mo(CO)₆ (1.2 eq), and the additive (e.g., Tributylphosphine oxide, 3.6 eq).
-
If a co-additive is used (e.g., Triethylamine, 3.6 eq), add it to the tube.
-
Add dry toluene as the solvent.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Upon completion, cool the reaction mixture. The yellowish-brown solution can be directly applied to a preparative chromatography plate for purification.
Mechanistic Overview and Logical Workflow
The accepted mechanism for the Pauson-Khand reaction differs slightly between cobalt and molybdenum catalysts, primarily in the initial activation and nature of the metal-alkyne complex.
Co₂(CO)₈ Catalytic Cycle
The mechanism for the Co₂(CO)₈-mediated reaction is well-established.[1][7] It begins with the formation of a stable dicobalt hexacarbonyl alkyne complex. Subsequent loss of a CO ligand allows for alkene coordination, followed by insertion steps and reductive elimination to yield the cyclopentenone product.
Caption: Proposed mechanism for the Co₂(CO)₈-mediated Pauson-Khand reaction.
Mo(CO)₆ Catalytic Cycle
The molybdenum-mediated Pauson-Khand reaction is initiated by the displacement of CO ligands by an additive (like DMSO or TBPO) or the substrates themselves, creating vacant coordination sites on the molybdenum center.[3][4] This is followed by coordination of the alkyne and alkene, leading to the cyclopentenone product.
Caption: Generalized workflow for the Mo(CO)₆-promoted Pauson-Khand reaction.
Conclusion
Both Mo(CO)₆ and Co₂(CO)₈ are effective in promoting the Pauson-Khand reaction, each with distinct advantages. Co₂(CO)₈ remains a reliable choice for high yields, particularly in intramolecular reactions.[7] However, Mo(CO)₆, especially with the use of activating additives, presents a more economical and less toxic alternative, with the potential for high efficiency under optimized conditions.[3][4] The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate compatibility, cost, and environmental considerations. The development of catalytic systems for both metals continues to enhance the scope and applicability of this powerful cyclization reaction.[1][8]
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramethyl thiourea/Co2(CO)8-catalyzed Pauson-Khand reaction under balloon pressure of CO - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Environmental Impact of Molybdenum Hexacarbonyl: A Comparative Guide
Published: December 20, 2025
This guide provides a comparative assessment of the environmental impact of molybdenum hexacarbonyl (Mo(CO)₆), a versatile reagent in chemical synthesis. It is intended for researchers, scientists, and drug development professionals who utilize organometallic compounds and seek to understand their environmental and safety profiles. The guide compares Mo(CO)₆ with common alternatives, presenting available data on toxicity, environmental fate, and hazardous decomposition.
Overview of Molybdenum Hexacarbonyl (Mo(CO)₆)
Molybdenum hexacarbonyl is a colorless, volatile, solid compound widely used as a source of molybdenum atoms in chemical vapor deposition and as a catalyst or reagent in organic synthesis, including in alkyne metathesis and Pauson-Khand reactions.[1] Its utility is partly derived from its ability to serve as a solid, stable source of carbon monoxide (CO) in carbonylation reactions, offering an alternative to handling gaseous CO.[2][3] However, like all metal carbonyls, it is a dangerous source of both volatile metal and carbon monoxide.[1]
The primary environmental and health concerns stem from its high acute toxicity and its decomposition products.[4][5][6] Upon heating above 150°C or exposure to moisture, it decomposes to release carbon monoxide gas and molybdenum oxides.[4][7][8]
Comparative Environmental and Toxicity Data
A direct comparison of the ecotoxicity of molybdenum hexacarbonyl with its alternatives is challenging due to a significant lack of quantitative environmental data for the compound. Multiple safety data sheets explicitly state that ecotoxicity data (e.g., LC₅₀ for aquatic life) is "no data available".[8][9] This data gap is critical for a full environmental risk assessment.
The following table summarizes available data for Mo(CO)₆ and selected alternatives: palladium-based catalysts, ammonium (B1175870) molybdate (B1676688) (a common molybdenum source), and the analogous tungsten hexacarbonyl.
| Parameter | Molybdenum Hexacarbonyl (Mo(CO)₆) | Palladium (Pd) Catalysts | Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) | Tungsten Hexacarbonyl (W(CO)₆) |
| Physical State | White crystalline solid[10] | Varies (e.g., black powder) | Colorless solid[11] | White crystalline powder[12] |
| Water Solubility | Insoluble[8][10] | Insoluble | Soluble | Insoluble[13] |
| Primary Use | Catalyst, CO source, CVD precursor[1][2] | Catalyst (e.g., cross-coupling)[14][15] | Molybdenum source, analytical reagent[11] | Catalyst, Tungsten coatings[12][16] |
| Acute Mammalian Toxicity | High. Fatal if swallowed, inhaled, or in contact with skin.[4][5][17] | Varies by compound; heavy metal toxicity is a concern.[15] | Low. LD₅₀ (oral, rat) > 2000 mg/kg.[18] | High (assumed). Toxicological properties not fully investigated.[12][13] |
| Primary Hazard | Release of highly toxic CO gas; volatile heavy metal source.[1][6] | Heavy metal contamination; environmental damage from mining.[14][15][19] | Low toxicity, though harmful to aquatic life in high concentrations.[11][20] | Release of CO gas; volatile heavy metal source.[21] |
| Hazardous Decomposition | Carbon Monoxide (CO), Molybdenum Oxides.[4][8] | N/A | Molybdic acid, ammonia.[11] | Carbon Monoxide (CO), Tungsten Oxides.[2][12] |
| Aquatic Ecotoxicity | No data available. May cause long-term adverse effects.[8][9] | Environmental concentrations are increasing; can become more bioavailable through complexation.[19] | Harmful. LC₅₀ (Fish): 60 mg/L.[20][22] | No data available. May persist in the environment.[13] |
| Persistence | May persist. Biodegradability not applicable to inorganic substances.[8][23] | Persistent heavy metal. | Degrades to molybdate and ammonium ions. | May persist. Biodegradability not applicable.[2][13] |
Environmental Fate and Decomposition Pathway
Molybdenum hexacarbonyl's insolubility in water suggests limited mobility in aquatic systems in its original form.[8] However, its detection in anaerobic environments like landfills indicates it can form and persist under certain conditions.[10] The primary pathway for environmental release of its hazardous components is through decomposition.
Caption: Environmental pathway of Molybdenum Hexacarbonyl.
Experimental Protocols for Ecotoxicity Assessment
To address the data gaps in the environmental profile of molybdenum hexacarbonyl and its alternatives, standardized testing is required. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for this purpose.[24]
A. Key Experiment: Fish, Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC₅₀) over a short exposure period (typically 96 hours).
-
Test Principle: Healthy, laboratory-acclimated fish are exposed to the test substance at a range of concentrations in water for a 96-hour period. Mortalities are recorded at specified intervals (e.g., 24, 48, 72, and 96 hours), and the LC₅₀ is calculated.
-
Methodology:
-
Test Species: A standard species is used, such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Substance Preparation: For a water-insoluble substance like Mo(CO)₆, a stock solution must be prepared using a minimal amount of a low-toxicity solvent or dispersant, as detailed in the OECD guidance document on testing difficult substances.[25]
-
Test Concentrations: A geometric series of at least five concentrations is prepared. A control group (water only) and, if applicable, a solvent control group are run in parallel.[25]
-
Exposure Conditions: Fish are randomly allocated to test chambers. The test is typically conducted under a semi-static or flow-through regime to maintain stable concentrations of the test substance. Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout.
-
Observations: The number of dead fish in each chamber is recorded at least every 24 hours.
-
Data Analysis: The cumulative mortality data at 96 hours is plotted against concentration, and the LC₅₀ value is determined using appropriate statistical methods, such as probit analysis.
-
B. Key Experiment: Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)
This test determines the concentration that immobilizes 50% of the tested Daphnia magna population (EC₅₀) after 48 hours.
-
Test Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids (those unable to swim) is recorded.
-
Methodology:
-
Test Organism: Daphnia magna or a similar cladoceran species.
-
Test Conditions: The test is conducted in glass vessels at a constant temperature (e.g., 20°C) with a defined light-dark cycle.
-
Procedure: Daphnids are exposed to at least five test concentrations. Observations for immobilization are made at 24 and 48 hours.
-
Data Analysis: The 48-hour EC₅₀ is calculated from the concentration-response curve.
-
Conclusion and Recommendations
The assessment of molybdenum hexacarbonyl reveals a compound with high acute mammalian toxicity, primarily due to its potential to release carbon monoxide.[7] Its environmental profile is poorly characterized, with a significant lack of quantitative ecotoxicity data. While it is promoted as a "green" alternative to using gaseous CO or certain expensive catalysts, its overall environmental impact remains uncertain.[3][26]
-
Data Gaps: The most critical information missing is the aquatic toxicity of Mo(CO)₆. Without this data, a meaningful risk assessment for aquatic ecosystems is impossible.
-
Comparison to Alternatives:
-
Palladium catalysts present a different set of environmental concerns, including the impacts of mining and the persistence of the heavy metal itself in ecosystems.[14][19] A full life-cycle analysis is often needed to determine the greener option, which depends heavily on reaction conditions like solvent choice.[14]
-
Ammonium molybdate is demonstrably less acutely toxic to mammals and has some available aquatic toxicity data, suggesting it is a safer alternative from a handling perspective, though still harmful to aquatic life.[11][18][22]
-
Tungsten hexacarbonyl shares many of the same hazards and data gaps as its molybdenum analogue and cannot be considered a demonstrably safer alternative without further testing.[12][13][21]
-
For professionals in research and drug development, a precautionary approach is advised. Given its high toxicity and unknown environmental impact, the use of molybdenum hexacarbonyl should involve stringent safety protocols, containment measures to prevent environmental release, and waste management procedures that treat it as hazardous. Furthermore, researchers are encouraged to prioritize the use of alternatives with more thoroughly characterized and favorable environmental and safety profiles where chemically feasible.
References
- 1. newagemetals.com [newagemetals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ereztech.com [ereztech.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 11. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Tungsten hexacarbonyl | C6O6W | CID 98884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Molybdenum hexacarbonyl | C6MoO6 | CID 2724068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 21. gelest.com [gelest.com]
- 22. uprm.edu [uprm.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. oecd.org [oecd.org]
- 25. food.ec.europa.eu [food.ec.europa.eu]
- 26. Molybdenum hexacarbonyl CAS 13939-06-5 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
Cross-Verification of Spectroscopic Data for Molybdenum Hexacarbonyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for molybdenum hexacarbonyl (Mo(CO)₆) and its common alternatives, chromium hexacarbonyl (Cr(CO)₆) and tungsten hexacarbonyl (W(CO)₆). The objective is to offer a reliable resource for the cross-verification of experimental data, ensuring accuracy and reproducibility in research and development. This document summarizes key spectroscopic data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for data verification.
Spectroscopic Data Comparison
The following tables summarize the key infrared (IR), Raman, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for molybdenum, chromium, and tungsten hexacarbonyls. These values are essential for identifying and characterizing these metal carbonyl complexes.
Table 1: Infrared (IR) Spectroscopy Data (CO Stretching Frequencies)
| Compound | ν(CO) (cm⁻¹) | Phase | Reference |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | ~2000-2100 | Gas | [1] |
| Chromium Hexacarbonyl (Cr(CO)₆) | ~2000 | Gas | [2] |
| Tungsten Hexacarbonyl (W(CO)₆) | ~1983 | n-hexane | [3] |
Table 2: Raman Spectroscopy Data (Active Modes)
| Compound | ν₁(a₁g) (cm⁻¹) | ν₂(a₁g) (cm⁻¹) | ν₃(eg) (cm⁻¹) | ν₁₁(t₂g) (cm⁻¹) | Phase | Reference |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | 2124 | 2027 | - | 81 | Vapor | [4][5] |
| Chromium Hexacarbonyl (Cr(CO)₆) | - | - | - | - | Vapor | [4][6] |
| Tungsten Hexacarbonyl (W(CO)₆) | - | - | - | - | Vapor | [4][6] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ) (ppm) | Solvent | Reference |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | ~200-210 | Not Specified | [7] |
| Chromium Hexacarbonyl (Cr(CO)₆) | ~211 | Not Specified | [8] |
| Tungsten Hexacarbonyl (W(CO)₆) | ~191 | CDCl₃ | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for obtaining IR, Raman, and ¹³C NMR spectra of metal hexacarbonyls.
Infrared (IR) Spectroscopy
-
Sample Preparation: For gas-phase measurements, the solid metal hexacarbonyl is sublimed into an evacuated gas cell. For solution-phase measurements, the compound is dissolved in a suitable transparent solvent, such as hexane (B92381) or carbon tetrachloride, to a concentration of approximately 0.01-0.1 M. Solid samples can be analyzed as a KBr pellet or a Nujol mull.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty cell or the pure solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: The prominent absorption band corresponding to the C-O stretching vibration is identified and its wavenumber is recorded.
Raman Spectroscopy
-
Sample Preparation: Solid samples can be analyzed directly. For solution-phase measurements, the compound is dissolved in a non-fluorescent solvent. For vapor-phase measurements, the sample is heated in a sealed ampoule to generate sufficient vapor pressure.[4]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Ar⁺ laser at 514.5 nm) is used.[4]
-
Data Acquisition: The scattered light is collected at a 90° angle to the incident beam and passed through a monochromator to a detector.
-
Data Analysis: The Raman shifts corresponding to the vibrational modes of the molecule are identified and their wavenumbers and relative intensities are recorded.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The metal hexacarbonyl is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
-
Data Analysis: The chemical shift of the carbonyl carbon resonance is referenced to a standard, typically tetramethylsilane (B1202638) (TMS).
Cross-Verification Workflow
The following diagram illustrates a systematic workflow for the cross-verification of spectroscopic data for molybdenum hexacarbonyl. This process involves comparing experimentally obtained data with literature values and data from different spectroscopic techniques to ensure data integrity.
Caption: Workflow for spectroscopic data cross-verification.
References
- 1. brainly.com [brainly.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. baizgroup.org [baizgroup.org]
- 4. Vapour-phase Raman spectra of chromium, molybdenum, and tungsten hexacarbonyls - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Vapour-phase Raman spectra of chromium, molybdenum, and tungsten hexacarbonyls - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Carbon-13 nuclear magnetic resonance spectra of tungsten and molybdenum carbonyl derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Carbon-13 nuclear magnetic resonance spectra of some carbonyl complexes of chromium, molybdenum, and tungsten - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. spectrabase.com [spectrabase.com]
Economic Analysis of Molybdenum Hexacarbonyl in Industrial Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective economic and performance analysis of molybdenum hexacarbonyl [Mo(CO)₆] in industrial catalysis, with a specific focus on its application in carbonylation reactions. Its performance is compared with established alternatives, primarily palladium-based catalytic systems, supported by available data and experimental contexts.
Introduction to Molybdenum Hexacarbonyl in Catalysis
Molybdenum hexacarbonyl is a volatile, air-stable, colorless solid that serves as a versatile reagent and catalyst precursor in organic synthesis.[1] It is widely used in applications such as alkyne metathesis, the Pauson-Khand reaction, and as a convenient source of molybdenum atoms for deposition techniques.[1][2][3] A key industrial application is its use as a solid, stable source of carbon monoxide (CO) in carbonylation reactions, offering a significant practical and safety advantage over the use of highly toxic, gaseous CO.[4][5]
The global market for molybdenum hexacarbonyl is experiencing steady growth, driven by the demand for efficient and green catalysts in the pharmaceutical and chemical industries.[3] This analysis focuses on its role in the alkoxycarbonylation of aryl halides—a crucial reaction in the synthesis of pharmaceuticals and fine chemicals—to compare its economic and practical viability against traditional palladium catalysts.
Comparative Analysis: Alkoxycarbonylation of Aryl Halides
Alkoxycarbonylation is the synthesis of esters from aryl halides and alcohols. The traditional method involves a palladium catalyst under an atmosphere of gaseous carbon monoxide. Molybdenum hexacarbonyl presents two alternative approaches:
-
As the primary catalyst and mediator of the reaction.[4]
-
As a solid CO source in conjunction with a palladium catalyst, enabling a "gas-free" process.[5][6]
The following sections compare these three methodologies.
The efficiency, reaction conditions, and catalyst loading are critical factors in an economic assessment. The table below summarizes the performance of each catalytic system based on available literature.
| Parameter | System 1: Pd Catalyst with Gaseous CO | System 2: Mo(CO)₆ as Mediator | System 3: Pd Catalyst with Mo(CO)₆ as CO Source |
| Primary Catalyst | Palladium Complex (e.g., Pd(OAc)₂) | Molybdenum Hexacarbonyl | Palladium Complex (e.g., ImmPd(0)-MNPs) |
| CO Source | High-pressure CO gas | Mo(CO)₆ | Mo(CO)₆ |
| Typical Yields | Good to Excellent | Good to Moderate[4] | High to Excellent (up to 99%)[7][8] |
| Catalyst Loading | Typically 1-5 mol% | High (e.g., 20 mol%)[4] | Low (e.g., 0.14 - 2.5 mol%)[6][7][8] |
| Temperature | 80 - 120 °C | High (150 °C)[4] | Mild (80 °C)[7][8] |
| Reaction Time | 1 - 24 hours | 12 hours[4] | 2 hours[7][8] |
| Key Advantage | Well-established, high yields | Avoids gaseous CO & Palladium[4] | High yields, mild conditions, avoids gaseous CO[5][6] |
| Key Disadvantage | Requires high-pressure, toxic gas | High temperature, high catalyst loading | Requires both a Pd catalyst and Mo(CO)₆ |
The cost of catalyst materials is a primary driver of the overall process economy. While bulk industrial pricing may vary, lab-scale prices provide a clear indication of the relative costs. Palladium is a precious metal, making its compounds significantly more expensive than those of molybdenum.
| Catalyst | Supplier Example | Price (per gram, lab-scale) | Molar Mass ( g/mol ) | Price (per mole) |
| Molybdenum Hexacarbonyl | Sigma-Aldrich[9] | ~$9.00 (for 25g) | 264.00[1] | ~$2,376 |
| Palladium(II) Acetate (B1210297) | Sigma-Aldrich | ~$63.20 (for 100g) | 224.50 | ~$14,188 |
Analysis:
-
Cost per Mole: Palladium(II) acetate is approximately 6 times more expensive per mole than molybdenum hexacarbonyl.
-
Process Cost Implication:
-
System 2 (Mo(CO)₆ only): Avoids the high cost of palladium but requires a high catalyst loading (20 mol%), making the absolute cost of molybdenum hexacarbonyl per reaction significant.
-
System 3 (Pd + Mo(CO)₆): Utilizes a very low loading of the expensive palladium catalyst (e.g., 0.5 mol%) but also requires a stoichiometric amount of the less expensive Mo(CO)₆ to provide the CO. The primary economic benefit here is not the elimination of palladium, but the elimination of the infrastructure and safety measures required for handling high-pressure carbon monoxide gas.
-
The lifecycle of a catalyst, including its stability and potential for recovery, is crucial for sustainable and economic industrial processes.
-
Molybdenum-based Catalysts: Processes for recovering molybdenum from spent industrial catalysts, such as those used in hydrodesulfurization, are well-established.[10][11] These hydrometallurgical methods involve leaching and solvent extraction to recover molybdenum, often as molybdenum trioxide, with high purity.[11] This suggests that recycling infrastructure for molybdenum is mature.
-
Palladium-based Catalysts: Heterogenized palladium catalysts, such as palladium nanoparticles immobilized on magnetic supports (ImmPd(0)-MNPs), have been shown to be highly recyclable. In studies using Mo(CO)₆ as a CO source, these catalysts were reused for up to eight consecutive cycles with only a slight decrease in efficiency.[6]
Experimental Protocols
Detailed methodologies are essential for reproducing and evaluating catalytic performance.
This protocol is based on the work of Ren, Emi, and Yamane (2011).[4]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the desired alcohol (1.2 mmol), and molybdenum hexacarbonyl (0.2 mmol, 52.8 mg).
-
Add diglyme (B29089) (3.0 mL) as the solvent.
-
Seal the vessel and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the desired ester.
This is a representative protocol based on conditions reported in the literature.[7][8]
-
To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), the desired alcohol (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol, 5.6 mg), and molybdenum hexacarbonyl (0.5 mmol, 132 mg).
-
Add a suitable solvent (e.g., THF or a Deep Eutectic Solvent, 3.0 mL) and a base (e.g., Et₃N, 2.0 mmol).
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product via column chromatography.
Visualization of Process and Logic
Diagrams created using Graphviz help to visualize the workflows and chemical pathways discussed.
Conclusion and Economic Outlook
The economic analysis of molybdenum hexacarbonyl in industrial catalysis reveals a nuanced value proposition.
-
As a Standalone Catalyst: For reactions like alkoxycarbonylation, Mo(CO)₆ can function without a precious metal catalyst.[4] However, this advantage is offset by the need for higher temperatures and significantly higher catalyst loading, which may not be economically favorable for large-scale production despite the lower per-mole cost of molybdenum.
-
As an Enabling Reagent: The most compelling industrial application is its use as a solid CO source for palladium-catalyzed reactions.[5][6] Here, Mo(CO)₆ is not the primary catalyst but an ancillary reagent that fundamentally improves the process. The economic benefit is not derived from replacing palladium, but from eliminating the significant capital, operational, and safety costs associated with handling high-pressure carbon monoxide gas. This "gas-free" method allows for milder reaction conditions, shorter reaction times, and the use of simpler, lower-cost reactor systems.
Final Recommendation: For researchers and drug development professionals, using molybdenum hexacarbonyl as a solid CO source in conjunction with a low-loading, high-activity palladium catalyst represents the most economically and practically advantageous approach. This strategy combines the high catalytic efficiency of palladium with the operational simplicity and enhanced safety profile afforded by a stable, solid CO precursor, making it an ideal choice for both lab-scale synthesis and industrial process development.
References
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Molybdenum hexacarbonyl price,buy Molybdenum hexacarbonyl - chemicalbook [m.chemicalbook.com]
- 3. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 4. Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molybdenumhexacarbonyl 99.9+ trace metals 13939-06-5 [sigmaaldrich.com]
- 10. Highly efficient recovery of molybdenum from spent catalyst by an optimized process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective recovery of molybdenum from spent HDS catalyst using oxidative soda ash leach/carbon adsorption method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Molybdenum- and Palladium-Catalyzed Asymmetric Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison
The construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the most powerful tools for this purpose is the transition metal-catalyzed asymmetric allylic alkylation (AAA), a reaction that forms carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. For decades, palladium has been the dominant metal of choice for this transformation. However, catalysts based on more earth-abundant and less expensive metals like molybdenum have emerged as powerful alternatives, often providing complementary selectivity and reactivity.
This guide provides an objective comparison of molybdenum- and palladium-catalyzed AAA reactions, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Molybdenum-Catalyzed AAA | Palladium-Catalyzed AAA |
| Primary Advantage | Excellent regioselectivity for the branched product, even with sterically demanding nucleophiles. | Broad substrate scope and high reactivity with a wide variety of "soft" nucleophiles. |
| Regioselectivity | Strong preference for the more substituted (branched) product. | Can be tuned with ligands, but often favors the less substituted (linear) product with unsymmetrical substrates. |
| Stereochemical Pathway | Typically proceeds via a retention-retention mechanism. | Typically proceeds via an inversion-inversion mechanism.[1] |
| Cost | Molybdenum is significantly less expensive than palladium.[2] | Palladium is a precious metal with high and volatile costs. |
| Substrate Scope | Particularly effective for generating quaternary carbon centers.[2][3] May have limitations with certain electronic characteristics on the substrate.[2] | Extremely broad, well-established for a vast range of nucleophiles and electrophiles. |
| Oxidative Addition | Less prone to oxidative addition into C-X bonds (e.g., C-halide) on the substrate, offering a useful synthetic handle.[2] | Can be sensitive to and react with other functional groups like aryl halides. |
Performance Data: A Comparative Analysis
The following tables summarize quantitative data from representative AAA reactions, highlighting the distinct performance characteristics of molybdenum and palladium catalysts, particularly in the context of forming challenging quaternary stereocenters from oxindole (B195798) nucleophiles.
Table 1: Molybdenum-Catalyzed AAA of 3-Aryloxindoles
This reaction demonstrates the formation of a quaternary and an adjacent tertiary stereocenter. Molybdenum catalysis excels at controlling the regioselectivity to favor the branched product.
| Entry | R Group (on Oxindole) | Yield (%) | Regioselectivity (Branched:Linear) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Me | 98 | >20:1 | 12:1 | 95 |
| 2 | Bn | 96 | >20:1 | 10:1 | 96 |
| 3 | MOM | 97 | >20:1 | 12:1 | 95 |
| 4 | p-MeO-Ph | 94 | >20:1 | 11:1 | 96 |
| 5 | p-F-Ph | 85 | 10:1 | 5:1 | 96 |
Data adapted from Trost, B. M., & Zhang, Y. (2007). Mo-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Aryloxindoles. Journal of the American Chemical Society.[4]
Table 2: Palladium-Catalyzed AAA of 3-Aryloxindoles
Palladium-catalyzed systems can also be effective but may require more extensive ligand optimization to achieve high selectivity. The data below is for the alkylation with allylidene dipivalate, which generates a product with an enol pivalate (B1233124) moiety.
| Entry | Ar Group (on Oxindole) | Yield (%) | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ph | 91 | >20:1 | 96 | | 2 | 4-MeO-Ph | 92 | >20:1 | 96 | | 3 | 4-CF3-Ph | 90 | >20:1 | 97 | | 4 | 4-Cl-Ph | 96 | >20:1 | 97 | | 5 | 2-Naphthyl | 90 | >20:1 | 96 |
Data adapted from Schindler, C. S., & Stoltz, B. M. (2013). Palladium-catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles with Allylidene Dipivalate – A Useful Enol Pivalate Product.[5]
Experimental Workflows and Catalytic Cycles
The following diagrams illustrate a generalized workflow for comparing catalyst performance and the proposed catalytic cycles for both molybdenum and palladium systems.
References
- 1. Mechanistic studies of the molybdenum-catalyzed asymmetric alkylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mo-catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Aryloxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles with Allylidene Dipivalate – A Useful Enol Pivalate Product - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Molybdenum Hexacarbonyl
For the attention of researchers, scientists, and drug development professionals, this document provides essential guidance on the safe and compliant disposal of Molybdenum Hexacarbonyl. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Molybdenum hexacarbonyl is a toxic substance, and improper disposal can lead to significant health risks and regulatory violations.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Respiratory Protection: A NIOSH-certified respirator is necessary, especially where dust or aerosols may be generated.[1]
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required.[1]
All handling of molybdenum hexacarbonyl for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of molybdenum hexacarbonyl is governed by stringent local, state, and federal regulations.[3] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification:
-
Molybdenum hexacarbonyl waste is classified as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on local and national regulations.
-
-
Containment and Labeling:
-
Place the waste in its original container whenever possible. If the original container is compromised, use a new, compatible, and properly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "Molybdenum Hexacarbonyl."
-
Do not mix molybdenum hexacarbonyl waste with other chemical waste streams.
-
-
Spill Management:
-
Final Disposal:
-
The contained and labeled molybdenum hexacarbonyl waste must be transferred to a licensed hazardous waste disposal facility.[1]
-
Some regulations may permit disposal via incineration in a chemical incinerator equipped with an afterburner and scrubber, after dissolving or mixing the material with a combustible solvent.[4]
-
Another option may be burial in an authorized landfill.[5]
-
Crucially, the specific disposal method must be approved by your local waste management authority and is dependent on regional regulations. [5]
-
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, provided in the safety data sheets. The primary directive is that any amount of molybdenum hexacarbonyl waste must be treated as hazardous.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Container Integrity | Must be sealed and non-reactive with the chemical. |
| Labeling Requirements | Must include "Hazardous Waste" and the chemical name. |
| Disposal Method | To be determined by local, state, and federal regulations. Options may include incineration or landfill.[4][5] |
Experimental Protocols
The reviewed safety documents do not contain detailed experimental protocols for the chemical neutralization of molybdenum hexacarbonyl for disposal. The recommended procedures focus on containment and removal by certified professionals.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of molybdenum hexacarbonyl.
Caption: Workflow for the safe disposal of Molybdenum Hexacarbonyl.
References
Essential Safety and Logistical Information for Handling Molybdenum Hexacarbonyl
This document provides crucial procedural guidance for the safe handling and disposal of Molybdenum Hexacarbonyl, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to ensure laboratory safety.
Molybdenum hexacarbonyl is a white to light yellow crystalline powder. It is toxic if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this material have not been fully investigated.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Molybdenum Hexacarbonyl:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from dust or splashes. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., Neoprene or nitrile rubber) and protective clothing to prevent skin exposure.[1][2] | Molybdenum hexacarbonyl is fatal in contact with skin.[3][4][5][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] For dust generation, a filter type P3 is recommended. | The substance is fatal if inhaled.[3][4][5][6] |
Exposure Limits
Personnel should be aware of the following occupational exposure limits for Molybdenum (as Molybdenum hexacarbonyl):
| Organization | Exposure Limit (TWA - 8-hour Time-Weighted Average) | Form of Exposure |
| ACGIH | 10 mg/m³[1] | Inhalable fraction |
| ACGIH | 3 mg/m³[1] | Respirable fraction |
| OSHA - Final PELs | 15 mg/m³[1] | Total dust |
| NIOSH | 5000 mg/m³ | IDLH (Listed under Molybdenum)[1] |
Handling and Storage Protocols
Engineering Controls:
-
All work with Molybdenum hexacarbonyl must be conducted in a chemical fume hood.[1]
-
Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[1][2]
-
Use adequate ventilation to keep airborne concentrations low.[1]
Safe Handling Procedures:
-
Avoid all personal contact, including inhalation.[5]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Remove contaminated clothing and wash it before reuse.[1][2][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from incompatible materials such as oxidizing agents.[2]
-
The product is chemically stable under standard ambient conditions (room temperature).
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate unnecessary personnel from the area.[2]
-
Wear the appropriate personal protective equipment as outlined in Section 1.[1]
-
Clean up spills immediately.[1]
-
Sweep or shovel the spilled material into a suitable, labeled container for disposal.[2]
-
Avoid generating dust.[1]
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.
Disposal of Unused Product:
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Alternatively, dispose of the solid material at a licensed site.[2]
-
Do not allow the product to enter drains.[7]
Disposal of Contaminated Packaging:
-
Leave chemicals in their original containers. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Experimental Protocols
The information provided in this document is derived from Safety Data Sheets (SDS) and chemical handling guidelines. These sources do not contain detailed methodologies for specific experiments involving Molybdenum Hexacarbonyl. Researchers should consult peer-reviewed scientific literature for established experimental protocols relevant to their work and incorporate the safety measures outlined in this document.
Operational Workflow
The following diagram illustrates the logical workflow for handling Molybdenum Hexacarbonyl, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
